1-Naphthol-3,6-disulfonic acid disodium salt
Description
The exact mass of the compound Disodium 4-hydroxynaphthalene-2,7-disulphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163929. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDNLVCFLKDBY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066597 | |
| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20349-39-7, 79873-37-3, 330581-20-9 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020349397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
| Source | EPA DSSTox | |
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| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt, also known as 4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a sulfonated naphthol derivative.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly azo dyes used in the textile, leather, and paper industries.[1] Its applications also extend to analytical chemistry as a reagent in colorimetric assays and in the cosmetics industry, notably in hair dye formulations.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization and application, and a visualization of its role in a key synthetic pathway.
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Na₂O₇S₂ | |
| Molecular Weight | 348.26 g/mol (anhydrous basis) | [1] |
| Appearance | Grey to brownish powder | [1] |
| Melting Point | >300 °C | [1] |
| Density | 1.816 g/cm³ | [1] |
| Solubility | Soluble in water. Specific quantitative data not available. | [2] |
Table 2: Spectroscopic Data
| Spectrum Type | Data Availability |
| Infrared (IR) Spectrum | Available, characteristic peaks for O-H, S=O, and aromatic C-H and C=C bonds are expected.[3] |
| ¹H NMR Spectrum | Data for the related compound 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt is available and suggests a complex aromatic region.[4] |
| ¹³C NMR Spectrum | Available, showing signals corresponding to the ten carbon atoms of the naphthalene ring system.[5] |
Table 3: Acidity Constants
| Functional Group | pKa Value |
| Sulfonic Acid Groups | Expected to be strongly acidic (pKa < 1). Specific experimental values are not readily available. |
| Hydroxyl Group | Expected to be weakly acidic. Specific experimental value is not readily available. |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are extensive. Therefore, this section provides methodologies for key experiments relevant to the characterization and application of this compound.
Determination of Aqueous Solubility (General Protocol)
The solubility of an organic salt can be determined using the equilibrium concentration method.[6][7]
Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of deionized water in a sealed container.
-
Equilibrate the solution by agitating it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known aliquot of the clear supernatant.
-
Prepare a series of standard solutions of known concentrations of the compound.
-
Measure the absorbance of the standard solutions and the supernatant sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the supernatant sample from the calibration curve. This concentration represents the aqueous solubility of the compound at the specified temperature.
Determination of pKa by Potentiometric Titration (General Protocol)
Potentiometric titration is a precise technique for determining the acid dissociation constants (pKa) of a substance.[8][9][10]
Objective: To determine the pKa values of the acidic functional groups of this compound.
Materials:
-
This compound
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
If necessary, adjust the initial pH of the solution to the acidic range using the strong acid.
-
Titrate the solution by adding small, precise increments of the standardized strong base from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point(s) and entered the basic range.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region(s) or by analyzing the first and second derivatives of the titration curve. The inflection point of the curve corresponds to the equivalence point.
Synthesis of an Azo Dye (Representative Protocol)
This protocol outlines the general two-step process of diazotization and azo coupling to synthesize an azo dye using this compound as the coupling component.
Objective: To synthesize a water-soluble azo dye.
Part A: Diazotization of an Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Dissolve the aromatic amine (aniline) in aqueous hydrochloric acid in a beaker.
-
Cool the beaker in an ice bath to a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the low temperature and stirring continuously.
-
The formation of the diazonium salt is indicated by a change in the solution. The reaction mixture should be kept cold for the subsequent coupling reaction.
Part B: Azo Coupling
Materials:
-
Diazonium salt solution from Part A
-
This compound
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Dissolve this compound in a dilute aqueous solution of sodium hydroxide in a separate beaker.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the naphthol derivative with constant stirring.
-
An intensely colored azo dye should precipitate or dissolve to form a colored solution. The coupling reaction is often immediate.
-
The product can be isolated by filtration if it precipitates or used as a solution. Further purification can be achieved by recrystallization.
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of an azo dye, a primary application of this compound.
Caption: Azo dye synthesis workflow.
Conclusion
This compound is a versatile chemical with well-defined physical properties and significant applications in synthetic chemistry. This guide provides essential data and standardized protocols to aid researchers and professionals in its effective use and characterization. The provided workflow for azo dye synthesis highlights its principal role as a key industrial intermediate. Further research to precisely quantify its solubility and pKa values would be beneficial for more specialized applications.
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(20349-39-7) IR Spectrum [m.chemicalbook.com]
- 4. 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate(5460-09-3) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(20349-39-7) 13C NMR spectrum [chemicalbook.com]
- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide on the Physical Properties of 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Naphthol-3,6-disulfonic acid disodium salt. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a chemical intermediate and analytical reagent. All quantitative data is presented in a structured format for clarity and ease of comparison.
Core Physical and Chemical Properties
This compound is a sulfonated naphthol derivative.[1] It is primarily used as a key intermediate in the synthesis of dyes and pigments, especially azo dyes for textiles, leather, and paper.[1] Its applications also extend to analytical chemistry as a reagent for colorimetric assays and in the cosmetics industry for hair dye formulations.[1]
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 20349-39-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [4] |
| Molecular Weight | 348.26 g/mol (anhydrous basis) | [1] |
| Appearance | Grey to brownish powder, pinkish-grey presscake, or white powder | [1][4] |
| Melting Point | >300 °C | [1] |
| Density | 1.816 g/cm³ | [1] |
| Purity | Typically ≥99% | [1] |
| Synonyms | Disodium 4-hydroxynaphthalene-2,7-disulphonate, 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, Violet Acid Disodium Salt Hydrate | [1][4] |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound is determined as the temperature range over which it changes state from solid to liquid. For a high melting point compound like this compound (>300 °C), a digital melting point apparatus with a high-temperature range is suitable.
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has melted are recorded. This range is the melting point.
Density Measurement
The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample.
Methodology:
-
The weight of the sample is accurately measured using an analytical balance.
-
The sample is placed in the sample chamber of the gas pycnometer.
-
The instrument is purged with the measurement gas to remove any air and moisture.
-
The gas is introduced into a reference chamber of a known volume, and the pressure is recorded.
-
A valve is opened, allowing the gas to expand into the sample chamber. The new pressure is recorded.
-
Using the ideal gas law and the recorded pressures and known volumes, the volume of the sample is calculated.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
Logical Workflow for Compound Identification
The following diagram illustrates a typical workflow for the identification and quality control of an incoming sample of this compound based on its physical properties.
Caption: Workflow for physical property-based identification.
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. This compound | 20349-39-7 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 20349-39-7, CasNo.20349-39-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
Spectroscopic Profile of 1-Naphthol-3,6-disulfonic acid disodium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of specific experimental data in public databases, this document outlines the expected spectral features based on the analysis of related naphthalene derivatives and general principles of spectroscopy. Detailed experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra are also presented to facilitate empirical validation and further research.
Chemical Structure and Properties
This compound is a water-soluble organic compound. Its structure, characterized by a naphthalene core with a hydroxyl group and two sulfonate groups, dictates its spectroscopic behavior. The aromatic system and the presence of functional groups give rise to distinct signals in various spectroscopic analyses.
| Property | Value |
| Chemical Formula | C₁₀H₆Na₂O₇S₂ |
| Molecular Weight | 348.26 g/mol |
| Appearance | Grey to brownish powder |
| CAS Number | 20349-39-7 |
Spectral Data Summary
The following tables summarize the anticipated spectral data for this compound. These values are estimations based on the analysis of similar compounds and should be confirmed by experimental measurement.
UV-Visible Spectroscopy
| Parameter | Expected Value | Solvent |
| λmax | ~290 - 330 nm | Water |
Note: The absorption maximum is attributed to the π → π transitions within the naphthalene aromatic system.*
Fluorescence Spectroscopy
| Parameter | Expected Value | Solvent |
| Excitation Wavelength (λex) | ~290 - 340 nm | Water |
| Emission Wavelength (λem) | ~340 - 450 nm | Water |
Note: Naphthalene derivatives are known for their fluorescent properties. The exact excitation and emission maxima are sensitive to the solvent environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) - Solvent: D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.0 - 8.5 | m | Aromatic Protons |
Note: The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR (Carbon NMR) - Solvent: D₂O
| Chemical Shift (ppm) | Assignment |
| 110 - 160 | Aromatic and Phenolic Carbons |
Note: The carbon atoms attached to the sulfonate and hydroxyl groups will be shifted downfield.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad | O-H Stretch (Phenolic) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| 1150 - 1250 | Strong | S=O Stretch (Sulfonate) |
| 1000 - 1100 | Strong | S-O Stretch (Sulfonate) |
| 650 - 900 | Medium-Strong | Aromatic C-H Bending |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with deionized water to be used as the blank.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from 200 to 800 nm. Record the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-free solvent like deionized water. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range (e.g., 250-350 nm) to find the excitation maximum.
-
Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation: As the compound is a solid, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in data interpretation.
Caption: General workflow for spectroscopic analysis.
Caption: Logic for structural elucidation from spectral data.
In-Depth Technical Guide: Fluorescence Properties of 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of 1-Naphthol-3,6-disulfonic acid disodium salt. The document details the available photophysical data, outlines experimental protocols for its characterization, and presents logical workflows for its application in research and development.
Core Photophysical Characteristics
This compound, a water-soluble derivative of naphthol, exhibits fluorescence in aqueous solutions. Its photophysical properties are of interest in various applications, including its use as a fluorescent probe. The key fluorescence parameters are summarized in the table below.
| Parameter | Value | Solvent | Notes |
| Excitation Maximum (λex) | ~330 nm | H₂O | Estimated from the 0-0 transition energy reported in Prémont-Schwarz et al. (2013).[1] |
| Emission Maximum (λem) | ~410 nm | H₂O | Estimated from the 0-0 transition energy reported in Prémont-Schwarz et al. (2013).[1] |
| Fluorescence Lifetime (τf) | 5.9 ± 0.5 ps | H₂O | Measured by time-resolved fluorescence spectroscopy.[1] |
| 13 ± 0.5 ps | D₂O | The lifetime is longer in deuterium oxide due to the kinetic isotope effect on the excited-state proton transfer.[1] | |
| Fluorescence Quantum Yield (Φf) | Not explicitly reported in the literature. | - | The quantum yield of a similar compound, 2-naphthol-6-sulfonate, in water is approximately 0.20±0.02, and this value is pH-dependent.[2] A detailed protocol for its experimental determination is provided below. |
Experimental Protocols
Measurement of Fluorescence Excitation and Emission Spectra
A detailed protocol for acquiring the fluorescence spectra of this compound is outlined below. This procedure is based on standard spectrofluorometric techniques.
Materials:
-
This compound
-
Spectroscopic grade water (or other solvent as required)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in spectroscopic grade water.
-
From the stock solution, prepare a series of dilute solutions with absorbances at the excitation wavelength of approximately 0.02, 0.04, 0.06, 0.08, and 0.10 in a 1 cm path length cuvette. This is to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (approximately 410 nm).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm).
-
Record the fluorescence intensity as a function of the excitation wavelength.
-
The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (approximately 330 nm).
-
Scan a range of emission wavelengths (e.g., 350-600 nm).
-
Record the fluorescence intensity as a function of the emission wavelength.
-
The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Data Analysis:
-
Correct the recorded spectra for instrument-specific factors (e.g., lamp intensity, detector response) if required by the instrument software.
-
Identify the peak maxima for the excitation and emission spectra.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φf) can be determined using the comparative method, which involves comparing the fluorescence of the sample to a well-characterized fluorescence standard.
Materials:
-
Solutions of this compound (as prepared above)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the series of solutions of the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of the same solutions in the spectrofluorometer under identical experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (for dilute solutions, the refractive index of the solvent can be used).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Workflow for Fluorescence Excitation and Emission Spectra Measurement.
Caption: Workflow for Comparative Quantum Yield Determination.
References
Technical Guide: UV-Vis Absorbance Characteristics and Applications of 1-Naphthol-3,6-disulfonic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Application: Spectrophotometric Determination of Nitrite (Griess Test)
A prevalent analytical application of 1-Naphthol-3,6-disulfonic acid disodium salt is in the Griess test for nitrite detection. The underlying principle involves a two-step diazotization and coupling reaction. In an acidic medium, nitrite reacts with a primary aromatic amine, such as sulfanilic acid or p-nitroaniline, to form a diazonium salt. This intermediate then couples with a naphthol derivative, like this compound, to produce a highly colored and stable azo dye. The intensity of the resulting color, which is directly proportional to the nitrite concentration, is then quantified using a UV-Vis spectrophotometer.
Quantitative Data Presentation
The UV-Vis absorbance characteristics of the azo dye formed in the determination of nitrite using a diazotized aromatic amine and a naphthol coupling agent are summarized below. It is important to note that the specific λmax and molar absorptivity can vary depending on the exact reagents and reaction conditions used.
| Analyte | Diazotizing Reagent | Coupling Reagent | Solvent/Medium | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Nitrite | p-Nitroaniline | 1-Naphthol | Aqueous | 610 | 5.24 x 10⁴ |
| Iron (Fe³⁺) | - | 1-Naphthol-3,6-disulfonic acid sodium salt | Ammonia Buffer (pH 10) | 598 | 2.0 x 10⁴ |
Experimental Protocols
Spectrophotometric Determination of Nitrite using p-Nitroaniline and 1-Naphthol
This protocol outlines a method for the determination of nitrite in water samples.
Reagents:
-
p-Nitroaniline (PNA) Solution (1 x 10⁻³ M): Prepare in 20% aqueous ethanol.
-
1-Naphthol Solution (0.1%): Dissolve 0.1 g of 1-Naphthol in 100 mL of 1.2 M sodium hydroxide.
-
Hydrochloric Acid (HCl)
-
EDTA Solution (10%)
-
Nitrite Standard Solutions: Prepare a series of standard solutions with known nitrite concentrations.
Procedure:
-
To a 25 mL volumetric flask, add a known volume of the water sample or nitrite standard.
-
Add 2.0 mL of the 0.014% p-nitroaniline solution and 2.5 mL of HCl. Mix well and allow the reaction to proceed for 15 minutes for the formation of the diazonium salt.
-
Add 1.5 mL of 10% EDTA solution followed by 1.5 mL of the 0.1% 1-Naphthol solution.
-
Dilute the solution to the 25 mL mark with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting violet-colored azo dye at its maximum absorbance wavelength (λmax) of 610 nm against a reagent blank.[1]
-
Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Determine the nitrite concentration in the sample from the calibration curve.
Mandatory Visualization
Experimental Workflow for Nitrite Determination
Caption: Experimental workflow for the spectrophotometric determination of nitrite.
Signaling Pathway of the Griess Reaction
Caption: Chemical pathway of the Griess reaction for nitrite detection.
References
An In-depth Technical Guide to the NMR Spectroscopy of 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of public domain quantitative NMR data for this specific molecule, this guide utilizes data from structurally analogous compounds to provide a comprehensive analytical framework.
Chemical Structure and NMR-Relevant Information
This compound is a derivative of naphthalene. Its structure, featuring a hydroxyl group and two sulfonate groups on the naphthol core, dictates a specific electronic environment for each proton and carbon atom, which can be elucidated using NMR spectroscopy.
Diagram of Molecular Structure and Atom Numbering
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Quantitative NMR Data
Table 1: 1H NMR Data for 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt (399.65 MHz, DMSO-d6) [1]
| Assignment | Chemical Shift (δ) ppm |
| Aromatic H | 7.939 |
| Aromatic H | 7.647 |
| Aromatic H | 7.599 |
| Aromatic H | 7.259 |
Note: The specific assignment of these shifts to individual protons on the naphthalene ring is not provided in the source.
For this compound, one would expect the proton signals to be in a similar aromatic region (typically 7.0-9.0 ppm). The absence of the amino group at C8 would lead to a different splitting pattern and chemical shifts for the protons on that ring.
A 13C NMR spectrum for this compound is known to exist, however, the specific chemical shift values are not publicly listed.[2] For aromatic compounds of this nature, carbon signals are expected in the range of 100-160 ppm. The carbons directly attached to the sulfonate and hydroxyl groups would show distinct chemical shifts due to the strong electron-withdrawing and electron-donating effects of these substituents, respectively.
Experimental Protocols for NMR Analysis
The following section outlines a detailed methodology for acquiring high-quality NMR spectra of this compound.
-
Analyte and Solvent Selection:
-
Weigh approximately 5-20 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR.
-
Due to the ionic nature of the sulfonate groups, the compound is highly soluble in water. Therefore, Deuterium Oxide (D2O) is the recommended solvent. Alternatively, Dimethyl Sulfoxide-d6 (DMSO-d6) can be used.
-
-
Dissolution and Filtration:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
-
Internal Standard:
-
For referencing the chemical shifts in D2O, a small amount of a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added. The methyl signal of DSS is set to 0.0 ppm.
-
Experimental Workflow for NMR Sample Preparation
Caption: A generalized workflow for the preparation of an NMR sample of this compound.
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 2: Suggested NMR Spectrometer Parameters
| Parameter | 1H NMR | 13C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | D2O or DMSO-d6 | D2O or DMSO-d6 |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 (or similar) | zgpg30 (or similar) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2-5 seconds |
| Number of Scans (ns) | 16-64 | 1024-4096 |
| Spectral Width (sw) | 16 ppm | 240 ppm |
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for 1H and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the internal standard (DSS) to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., HOD in D2O at ~4.79 ppm, residual DMSO in DMSO-d6 at ~2.50 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the 1H spectrum to determine the relative ratios of the different protons.
-
Structure Elucidation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.
Logical Relationship in NMR Data Analysis
The process of obtaining and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation.
Logical Flow of NMR Analysis
Caption: Logical progression of steps in an NMR spectroscopy experiment, from sample preparation to structural elucidation.
This guide provides a foundational understanding for conducting and interpreting NMR spectroscopy on this compound. While specific quantitative data is sparse in the public domain, the methodologies and comparative data presented herein offer a robust starting point for researchers in the field.
References
Synthesis of 1-Naphthol-3,6-disulfonic Acid Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 1-Naphthol-3,6-disulfonic acid disodium salt, a key intermediate in the pharmaceutical and dye industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways to facilitate understanding and replication.
Introduction
1-Naphthol-3,6-disulfonic acid and its disodium salt, also known as RG acid, are important chemical intermediates. In the pharmaceutical sector, they serve as building blocks for the synthesis of various drug candidates. Their utility also extends to the manufacturing of high-performance dyes and pigments. This guide explores the two principal methods for its synthesis: the reductive deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid) and the sulfonation of naphthalene followed by alkaline fusion.
Synthetic Pathways
There are two primary pathways for the industrial synthesis of this compound.
Route 1: Reductive Deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)
This is a widely utilized method that involves the diazotization of the amino group of H acid, followed by the reductive removal of the diazonium group.
Route 2: Sulfonation of Naphthalene and Alkaline Fusion
This classic approach involves the disulfonation of naphthalene to form a mixture of naphthalenedisulfonic acids, followed by the alkaline fusion of the appropriate isomer to introduce the hydroxyl group.
Experimental Protocols
Route 1: Reductive Deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)
This method is a two-step, one-pot synthesis that proceeds via a diazonium salt intermediate.
Step 1: Diazotization of 1-amino-8-naphthol-3,6-disulfonic acid (H acid)
-
Materials:
-
1-amino-8-naphthol-3,6-disulfonic acid (H acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
-
Procedure:
-
Suspend 20 g of 1-amino-8-naphthol-3,6-disulfonic acid in 95 ml of water in a beaker.
-
Adjust the pH to 7.0 by adding 10 N sodium hydroxide solution (approximately 5.7 ml) to dissolve the H acid.
-
Add 15.96 ml of 4 N sodium nitrite solution to the H acid solution and mix thoroughly.
-
In a separate beaker, prepare a mixture of 78 g of ice and 25 ml of 10 N hydrochloric acid.
-
Once the ice/acid mixture reaches a temperature of approximately -10°C, add the H acid/sodium nitrite solution dropwise over 4 hours, maintaining the reaction temperature between 0-5°C.[1]
-
Step 2: Reductive Deamination of the Diazonium Salt
Two common reducing agents for this step are potassium formate and glucose.
-
Method A: Using Potassium Formate
-
Filter the diazonium salt suspension prepared in Step 1.
-
Prepare a solution of 100 g of potassium formate in 150 ml of water and heat to 90-95°C.
-
Add the filtered diazonium salt to the hot potassium formate solution.
-
Maintain the temperature at 90-95°C for 12 hours.[2]
-
Cool the reaction mixture and add 250 ml of ethanol to precipitate inorganic salts.[2]
-
Filter the mixture. The filtrate contains the desired product.
-
-
Method B: Using Glucose
-
Suspend the diazonium salt from Step 1 in 105 ml of water.
-
Prepare a suspension of 8.33 g of glucose in 20 ml of water and add it to the diazonium salt suspension.
-
Heat 80 ml of 12.5% sodium hydroxide solution to 80°C in a separate vessel.
-
Add the diazonium salt/glucose suspension to the hot sodium hydroxide solution over one hour.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.[2]
-
Purification of 1-Naphthol-3,6-disulfonic acid
-
The alcoholic-aqueous filtrate from the potassium formate method or the neutralized solution from the glucose method is evaporated to dryness.
-
The crude product can be purified by recrystallization.[2]
-
For further purification, the residue can be dissolved in 0.1 N hydrochloric acid and reprecipitated by the addition of ethanol. This process can be repeated multiple times.[2]
Formation of the Disodium Salt
-
Dissolve the purified 1-Naphthol-3,6-disulfonic acid in water.
-
Carefully add a stoichiometric amount of sodium hydroxide or sodium carbonate solution until the pH is neutral to slightly alkaline.
-
The disodium salt can be isolated by evaporation of the water or by precipitation through the addition of a suitable organic solvent.
Route 2: Sulfonation of Naphthalene and Alkaline Fusion
This route involves the formation of naphthalenedisulfonic acids, followed by conversion to the desired product. The key intermediate is naphthalene-2,7-disulfonic acid.
Step 1: Synthesis of Naphthalene-2,7-disulfonic acid
-
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (98%)
-
Inert gas (e.g., nitrogen)
-
-
Procedure:
-
Heat 1 mole of industrial naphthalene to 80°C under an inert atmosphere (e.g., nitrogen) until completely melted.
-
Slowly add 1.15 moles of 98% concentrated sulfuric acid.
-
Increase the temperature to 90°C and maintain for 150 minutes to obtain an intermediate product mixture.
-
To this mixture, add an additional portion of concentrated sulfuric acid.
-
The reaction is then continued under negative pressure to drive the reaction towards the desired 2,7-isomer.
-
Step 2: Alkaline Fusion of Naphthalene-2,7-disulfonic acid Sodium Salt
-
Materials:
-
Naphthalene-2,7-disulfonic acid sodium salt
-
Sodium hydroxide (NaOH)
-
Sodium oxide (Na₂O) (optional)
-
Reaction solvent (e.g., high-boiling point inert solvent)
-
-
Procedure:
-
In a high-pressure autoclave, combine 30-36 parts of naphthalene-2,7-disulfonic acid sodium salt, 4-16 parts of sodium hydroxide, and 30-60 parts of a reaction solvent. Optionally, 8-20 parts of sodium oxide can be added.
-
Heat the mixture with stirring to 260-320°C.
-
Maintain the reaction at this temperature for 8-12 hours.
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and filter to collect the solid fusion cake.
-
Neutralize the filter cake with a sulfuric acid solution to a pH of 0-4 to precipitate the 1-Naphthol-3,6-disulfonic acid.
-
Filter the resulting suspension and dry the solid product.
-
The disodium salt is then prepared as described in Route 1.
Quantitative Data
The following tables summarize the quantitative data found in the literature for the synthesis of 1-Naphthol-3,6-disulfonic acid and its intermediates.
Table 1: Reaction Conditions and Yield for Reductive Deamination of H-acid
| Parameter | Method A (Potassium Formate) | Method B (Glucose) |
| Starting Material | 20 g 1-amino-8-naphthol-3,6-disulfonic acid | 20 g 1-amino-8-naphthol-3,6-disulfonic acid |
| Diazotization Temp. | 0-5°C | 0-5°C |
| Reducing Agent | 100 g Potassium Formate | 8.33 g Glucose |
| Reduction Temp. | 90-95°C | 80°C |
| Reaction Time | 12 hours | 3 hours |
| Yield | ~70%[1][2] | Not explicitly stated, but implied to be similar |
Table 2: Purity and Yield for the Synthesis of Naphthalene-2,7-disulfonic Acid
| Parameter | Value |
| Starting Material | Naphthalene |
| Sulfonating Agent | Concentrated Sulfuric Acid |
| Purity of 2,7-naphthalenedisulfonic acid | 97%[3] |
| Yield of 2,7-naphthalenedisulfonic acid | 60 g from 520 g of reaction mixture[3] |
| Purity of 2,7-sodium naphthalene disulfonate | >99%[4] |
Visualizations
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of this compound via reductive deamination.
Caption: Synthesis of this compound via sulfonation and fusion.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The reductive deamination of H acid offers a relatively high-yielding and well-documented pathway. The sulfonation of naphthalene followed by alkaline fusion provides an alternative route starting from a more basic raw material, though it involves more challenging reaction conditions and isomer separations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired purity, and the scale of production. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the successful synthesis of this valuable chemical intermediate.
References
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103694149A - Method for producing 2,7-sodium naphthalene disulfonate by using reaction mother liquor of 2-naphthalene sulfonic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Naphthol-3,6-disulfonic acid disodium salt
CAS Number: 20349-39-7
This technical guide provides a comprehensive overview of 1-Naphthol-3,6-disulfonic acid disodium salt, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and established applications.
Core Chemical and Physical Data
This compound is a sulfonated naphthol derivative.[1] It is commonly supplied as a grey to brownish powder.[1] The compound is recognized for its utility as a key intermediate in the synthesis of various dyes and pigments.[1]
| Property | Value | Reference(s) |
| CAS Number | 20349-39-7 | [1] |
| Molecular Formula | C₁₀H₆Na₂O₇S₂ | [2] |
| Molecular Weight | 348.26 g/mol | [1] |
| Appearance | Grey to brownish powder | [1] |
| Melting Point | >300 °C | [1] |
| Density | 1.816 g/cm³ | [1] |
| Synonyms | Disodium 4-hydroxynaphthalene-2,7-disulphonate, 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, Violet Acid Disodium Salt | [1][2] |
Synthesis and Manufacturing
The industrial synthesis of 1-Naphthol-3,6-disulfonic acid often involves the reductive deamination of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid).[3] This process is typically carried out via a diazonium salt intermediate.[3]
Experimental Protocol: Synthesis via Reductive Deamination
The following protocol is based on methodologies described in patent literature.[3]
1. Diazotization of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid):
-
Suspend 20 g of 1-amino-8-naphthol-3,6-disulfonic acid in 95 ml of water.
-
Adjust the pH to 7.0 by adding 10 N sodium hydroxide solution to dissolve the H-acid.
-
Add 15.96 ml of 4N sodium nitrite solution and mix thoroughly.
-
In a separate beaker, prepare a mixture of 78 g of ice and 25 ml of 10 N hydrochloric acid.
-
Once the ice/acid mixture reaches approximately -10 °C, add the H-acid/sodium nitrite solution dropwise over 4 hours, maintaining the temperature between 0-5 °C.
2. Reductive Deamination:
-
The resulting diazonium salt suspension can be reduced using various agents. A common method involves using a reducing sugar in an alkaline medium.
-
Suspend the diazonium salt in 105 ml of water and add a suspension of 8.33 g of glucose in 20 ml of water.
-
Add this suspension over one hour to 80 ml of 12.5% sodium hydroxide solution that has been pre-heated to 80 °C.
-
Allow the reaction to proceed for 3 hours at 80 °C.
3. Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid.
-
The product can be precipitated and isolated. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
Limited publicly available spectroscopic data exists for this compound. However, spectral data for the free acid and related compounds can be found in chemical databases, which can aid in the characterization of this compound.
Analytical Methodologies
The analysis of naphthalene sulfonic acids and their derivatives is often performed using High-Performance Liquid Chromatography (HPLC). A method for the simultaneous determination of naphthalene, 1-naphthol, and 2-naphthol has been developed using HPLC combined with solid-phase extraction (SPE), which may be adapted for the quantification of this compound.[4] Furthermore, a patent describes an HPLC method for the detection of naphthalenedisulfonic acid isomers.[5]
General HPLC Method Development Considerations:
-
Stationary Phase: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection is suitable due to the aromatic nature of the compound. The optimal wavelength should be determined by UV-Vis spectroscopy.
Applications
The primary application of this compound is as an intermediate in the chemical industry, particularly in the manufacturing of azo dyes.[1]
Industrial and Research Applications:
-
Dye and Pigment Manufacturing: It serves as a crucial building block for producing a variety of dyes for textiles, leather, and paper.[1]
-
Analytical Chemistry: The compound is used in colorimetric assays and as a reagent for the detection of certain chemical species.[1]
-
Pharmaceutical Intermediate: There are claims of its use as an intermediate in the synthesis of pharmaceutical compounds, but specific examples in publicly accessible literature are scarce.[1]
Biological Activity and Drug Development Potential
Currently, there is a notable lack of published, peer-reviewed data on the specific biological activities of this compound. While its application as a pharmaceutical intermediate is suggested, concrete examples and studies detailing its mechanism of action or its role in any signaling pathways are not available in the public domain. The general class of naphthalenesulfonic acids has been explored in medicinal chemistry, but specific data for this particular disodium salt is absent.[6][7]
Therefore, for professionals in drug development, this compound may be of interest as a starting material for synthesis or as a scaffold for derivatization, rather than as a bioactive agent in its own right based on current knowledge. Further research is required to elucidate any potential pharmacological effects.
Safety and Handling
This compound is classified as a skin and eye irritant.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[8] For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. This compound 20349-39-7, CasNo.20349-39-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. DE3424477A1 - Process for the preparation of 1-naphthol-3,6-disulphonic acid - Google Patents [patents.google.com]
- 4. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 6. Sulfonic acid: key drug design elements with potent, broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Naphthol-3,6-disulfonic acid technical grade 330581-20-9 [sigmaaldrich.com]
An In-depth Technical Guide to 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is a water-soluble organic compound with significant applications in the chemical industry, primarily as a key intermediate in the synthesis of azo dyes. Its distinct chemical structure, featuring a naphthalene core with hydroxyl and sulfonic acid functional groups, also lends it utility as a reagent in analytical chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling protocols, and established applications of this compound. Detailed experimental methodologies for its analysis and use in dye synthesis are presented, alongside a discussion of its limitedly explored biological activities. This document aims to serve as a valuable resource for professionals in research and development.
Chemical and Physical Properties
4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, also known as R-acid sodium salt, is typically a yellow to brown powder.[1] It is soluble in water. The disodium salt form enhances its water solubility, a crucial property for its application in aqueous reaction systems.
Identification
| Property | Value |
| Chemical Name | 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt |
| Synonyms | Sodium 4-hydroxy-2,7-naphthalenedisulfonate, 1-Naphthol-3,6-disulfonic acid disodium salt hydrate |
| CAS Number | 841-89-4[1] |
| Molecular Formula | C₁₀H₆Na₂O₇S₂[1] |
| Molecular Weight | 348.26 g/mol (anhydrous basis)[2] |
Physicochemical Data
| Property | Value |
| Appearance | Yellow to brown powder[1] |
| Solubility | Soluble in water[1] |
| Melting Point | Decomposes before melting |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹³C NMR spectrum of this compound is available and can be accessed for structural elucidation.[3]
-
Infrared (IR) Spectroscopy: An IR spectrum is also available, providing information about the functional groups present in the molecule.
Safety and Handling
Proper handling of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is essential to ensure laboratory safety.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, in a cool, dry, and well-ventilated area. It should be kept away from moisture and incompatible substances such as strong oxidizing agents.[1]
-
Personal Protective Equipment (PPE): When handling this chemical, it is important to wear appropriate personal protective equipment, including gloves and eye protection.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
Illustrative HPLC Method Development:
-
Column: A C18 column is a common choice for the separation of aromatic sulfonic acids.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or an ion-pairing agent) and an organic solvent like acetonitrile or methanol is typically employed. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate should be used.
-
Detection: UV detection is suitable for this compound due to its aromatic nature. The selection of an optimal wavelength should be based on the UV-Vis spectrum of the compound. A wavelength of 233 nm has been used for a related dinitro-naphthalenedisulfonic acid.[4]
Workflow for HPLC Method Development:
Caption: A general workflow for developing an HPLC method for the analysis of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative analysis of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt in solution.
General Protocol:
-
Solvent Selection: Due to its high water solubility, deionized water is the most appropriate solvent.
-
Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of a standard solution between 200 and 800 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample at λmax and determine its concentration using the calibration curve.
Synthesis of Azo Dyes
4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt serves as a coupling component in the synthesis of azo dyes. The general procedure involves the reaction of a diazonium salt with the activated aromatic ring of the naphthalenedisulfonic acid.
General Protocol for Azo Dye Synthesis:
-
Diazotization: An aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.
-
Coupling Reaction: The diazonium salt solution is then slowly added to a cooled, alkaline solution of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt. The coupling reaction typically occurs at a slightly alkaline pH.
-
Isolation: The resulting azo dye often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.
Logical Flow of Azo Dye Synthesis:
Caption: A simplified diagram illustrating the key steps in the synthesis of an azo dye using 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt as the coupling component.
Applications
Dye Intermediate
The primary application of 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt is as an intermediate in the manufacture of a variety of azo dyes. The presence of the sulfonic acid groups imparts water solubility to the resulting dyes, which is a desirable characteristic for their application in the textile industry.
Analytical Reagent
This compound and its derivatives have been utilized as analytical reagents, particularly for the spectrophotometric determination of metal ions. The hydroxyl and sulfonic acid groups can form colored complexes with certain metal ions, allowing for their quantification. For instance, related naphthalenesulfonic acid derivatives are used in the determination of iron.[5]
Workflow for Spectrophotometric Metal Ion Determination:
References
- 1. ccount-chem.com [ccount-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. CN104569278B - A kind of HPLC analytical method of intermediate 4,5-dinitro-2,7-naphthalenedisulfonic acid content - Google Patents [patents.google.com]
- 5. Spectrophotometric determination of iron with 1-hydroxy-4-sulpho-2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1-Naphthol-3,6-disulfonic acid disodium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Naphthol-3,6-disulfonic acid disodium salt in water and organic solvents. Due to its applications as a key intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical compounds, understanding its solubility is critical for process development, formulation, and analytical characterization.
Core Physical and Chemical Properties
This compound, also known as Disodium 4-hydroxynaphthalene-2,7-disulfonate, is a sulfonated naphthol derivative. Its chemical structure, featuring a naphthalene core with a hydroxyl group and two sulfonate groups, dictates its solubility characteristics. The presence of the sodium sulfonate groups renders the molecule highly polar.
Data Presentation: Solubility Data
The solubility of this compound is summarized in the table below. It is important to note that while quantitative data for water solubility is available, information on its solubility in organic solvents is limited and primarily qualitative, based on the behavior of structurally similar compounds.
| Solvent | CAS Number | Temperature (°C) | Solubility | Citation |
| Water | 7732-18-5 | 25 | 1000 g/L | [1] |
| Water | 7732-18-5 | Not Specified | Very slightly soluble | [2] |
| Ethanol | 64-17-5 | Not Specified | Slightly soluble (inferred from related compounds) | [3] |
| Methanol | 67-56-1 | Not Specified | Slightly soluble (inferred from related compounds) | [3] |
| Ether | 60-29-7 | Not Specified | Practically insoluble (inferred from related compounds) |
Note on Conflicting Data: There are conflicting reports regarding the water solubility of this compound. A high solubility of 1000 g/L at 25°C has been reported[1]. However, a Safety Data Sheet from another supplier indicates it is "very slightly soluble in water"[2]. The high solubility value is more consistent with the expected properties of a disodium salt of a sulfonic acid. Researchers are advised to experimentally verify the solubility in their specific aqueous medium.
Factors Influencing Solubility
The solubility of aromatic sulfonic acid salts like this compound is influenced by several factors. The presence of sodium ions and the highly polar sulfonate groups generally leads to high aqueous solubility. However, the solubility can be decreased by the common ion effect when other sodium salts are present in the solution.
Experimental Protocols: Determination of Equilibrium Solubility (Shake-Flask Method)
To obtain precise solubility data in a specific solvent, the shake-flask method is a reliable and commonly used technique. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a specific speed and temperature to further separate the solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask. Dilute the filtered solution with the solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor)
Conclusion
This compound is a highly polar compound with excellent solubility in water, although conflicting reports exist. Its solubility in organic solvents is expected to be limited, particularly in non-polar solvents. For precise applications, especially in drug development and formulation, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest using a standardized protocol such as the shake-flask method.
References
1-Naphthol-3,6-disulfonic acid disodium salt molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Naphthol-3,6-disulfonic acid disodium salt, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its core physicochemical properties, experimental protocols for its key applications, and a visual representation of a primary synthetic pathway.
Core Properties
This compound, also known as R-acid or 4-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, is a water-soluble organic compound. Its chemical characteristics make it a valuable intermediate in the synthesis of various dyes and a reagent in analytical chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆Na₂O₇S₂ |
| Molecular Weight | 348.26 g/mol (anhydrous basis) |
| Appearance | Typically a grey to brownish powder |
| Synonyms | 4-Hydroxy-2,7-naphthalenedisulfonic acid disodium salt, R-acid |
Experimental Protocols
This section provides detailed methodologies for two primary applications of this compound: the synthesis of an azo dye and its use in a colorimetric assay for the determination of nitrates.
Synthesis of an Azo Dye (Azo Coupling)
This compound serves as a coupling component in the synthesis of azo dyes. The following protocol is a representative example of an azo coupling reaction.
Materials:
-
An aromatic amine (e.g., aniline or a substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
This compound
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve the aromatic amine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature between 0-5°C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification of the Azo Dye
-
Add sodium chloride to the reaction mixture to "salt out" the dye, which decreases its solubility in water.
-
Isolate the precipitated dye by vacuum filtration.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Colorimetric Determination of Nitrates
This protocol describes a method for the spectrophotometric determination of nitrate ions in an aqueous sample, adapted from methods using similar naphtholsulfonic acid derivatives. The reaction in a strong acid medium produces a colored compound, the absorbance of which is proportional to the nitrate concentration.
Materials:
-
This compound solution (0.1% w/v in concentrated sulfuric acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Standard nitrate solutions of known concentrations
-
Sample solution containing an unknown concentration of nitrates
-
Spectrophotometer
-
Pipettes and volumetric flasks
Procedure:
-
Preparation of Reagent: Prepare a 0.1% (w/v) solution of this compound in concentrated sulfuric acid. This should be done with caution in a fume hood due to the exothermic nature of dissolving solids in concentrated acid.
-
Standard Curve Preparation:
-
Pipette a series of known volumes of the standard nitrate solutions into separate test tubes.
-
Carefully add a fixed volume of the 1-Naphthol-3,6-disulfonic acid reagent to each test tube.
-
Allow the color to develop for a specific time period (e.g., 10-15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally, typically in the visible range) using a spectrophotometer.
-
Plot a calibration curve of absorbance versus nitrate concentration.
-
-
Sample Analysis:
-
Pipette a known volume of the sample solution into a test tube.
-
Add the same fixed volume of the 1-Naphthol-3,6-disulfonic acid reagent as used for the standards.
-
Allow the same color development time as for the standards.
-
Measure the absorbance of the sample solution at the same wavelength.
-
Determine the concentration of nitrates in the sample by comparing its absorbance to the standard curve.
-
Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of an azo dye using this compound.
Theoretical Assessment of the Electronic Structure of 1-Naphthol-3,6-disulfonic acid disodium salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical assessment of the electronic structure of 1-Naphthol-3,6-disulfonic acid disodium salt. Due to the limited availability of direct computational studies on this specific molecule in peer-reviewed literature, this guide outlines the expected electronic characteristics based on the known properties of its constituent functional groups and provides a detailed protocol for a rigorous computational analysis. The presented quantitative data is illustrative, representing typical values that would be obtained through such a study, thereby serving as a practical reference for researchers in the field.
Introduction
1-Naphthol-3,6-disulfonic acid and its salts are important chemical intermediates, particularly in the synthesis of azo dyes. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, spectral properties, and potential interactions with biological macromolecules, which is of significant interest in the fields of materials science and drug development. The presence of the hydroxyl (-OH) and two sulfonate (-SO₃⁻) groups on the naphthalene core significantly influences its electronic properties, including the distribution of electron density and the energies of its frontier molecular orbitals.
Theoretical Electronic Structure
The electronic structure of 1-Naphthol-3,6-disulfonic acid is primarily determined by the aromatic π-system of the naphthalene rings, which is modulated by the electron-donating hydroxyl group and the electron-withdrawing sulfonate groups.
-
Naphthalene Core: The fused aromatic rings provide a delocalized π-electron system, which is the foundation of the molecule's electronic properties.
-
Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group increases the electron density of the aromatic system, particularly at the ortho and para positions, through resonance effects. This generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO).
-
Sulfonate Groups (-SO₃⁻): The sulfonate groups are strongly electron-withdrawing. They pull electron density away from the naphthalene core, which stabilizes the molecular orbitals, leading to a decrease in the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The interplay of these functional groups is expected to result in a molecule with a significant dipole moment and specific regions of high and low electron density, which are critical for its chemical behavior and intermolecular interactions.
Data Presentation: Illustrative Computational Results
The following tables summarize the kind of quantitative data that would be obtained from a comprehensive computational study of this compound. These values are representative and intended for comparative and illustrative purposes.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| Highest Occupied Molecular Orbital (HOMO) | -6.5 to -7.5 | Represents the ability to donate an electron; higher energy indicates greater electron-donating capacity. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.0 to -2.0 | Represents the ability to accept an electron; lower energy indicates greater electron-accepting capacity. |
| HOMO-LUMO Gap | 4.5 to 6.5 | Correlates with the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity.[1][2] |
Table 2: Selected Calculated Bond Lengths
| Bond | Bond Length (Å) | Description |
| C-O (hydroxyl) | 1.35 - 1.37 | Typical length for a C-O single bond in an aromatic alcohol. |
| C-S (sulfonate) | 1.76 - 1.78 | Reflects the single bond character between the naphthalene carbon and the sulfur atom. |
| S-O (sulfonate) | 1.45 - 1.47 | Indicates a significant double bond character due to resonance within the sulfonate group. |
| C-C (aromatic) | 1.36 - 1.42 | Variations depend on the specific location within the fused ring system and the influence of substituents. |
Table 3: Mulliken Atomic Charges
| Atom | Charge (e) | Description |
| O (hydroxyl) | -0.6 to -0.7 | High negative charge due to its high electronegativity and lone pairs. |
| S (sulfonate) | +1.2 to +1.4 | Significant positive charge due to bonding with three highly electronegative oxygen atoms. |
| O (sulfonate) | -0.8 to -0.9 | Strong negative charge, contributing to the overall anionic nature of the sulfonate group. |
| C atoms (aromatic) | Variable | Charges vary across the ring, with some carbons being more electron-deficient due to the proximity of sulfonate groups. |
Computational Methodologies
A detailed and accurate theoretical assessment of this compound would typically involve the following computational protocols.
Geometry Optimization
The first step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method for this purpose.
-
Functional: A hybrid functional such as B3LYP or PBE0 is often a good choice for organic molecules.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) or a more flexible one such as 6-311++G(d,p) is recommended to accurately describe the electronic distribution, including polarization and diffuse functions.
-
Solvation Model: To simulate the behavior in a solution (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.
Electronic Structure Calculations
Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to obtain detailed information about the electronic structure.
-
Molecular Orbitals: The energies of the HOMO, LUMO, and other molecular orbitals are calculated. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
-
Electron Density and Electrostatic Potential: The calculation of the total electron density and the mapping of the molecular electrostatic potential (MEP) onto this surface are crucial. The MEP visually indicates the regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.
-
Atomic Charges: Mulliken population analysis or other charge partitioning schemes are used to calculate the partial charge on each atom, providing insight into the charge distribution within the molecule.
Spectroscopic Properties Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the UV-Vis absorption spectrum.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed.
-
Output: The calculation yields the excitation energies and oscillator strengths for the electronic transitions, which can be used to simulate the absorption spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the theoretical assessment of the electronic structure of a molecule like this compound.
Caption: Workflow for the theoretical assessment of molecular electronic structure.
Caption: Relationship between electronic properties and predicted chemical behavior.
Conclusion
This technical guide provides a framework for the theoretical assessment of the electronic structure of this compound. While specific experimental or computational data for this molecule is scarce in the literature, the principles outlined here, based on the behavior of similar compounds, offer valuable insights for researchers. The provided computational methodology details a robust approach to obtaining reliable theoretical data, which is crucial for understanding the molecule's properties and for its potential applications in drug development and materials science. The illustrative data and visualizations serve as a practical guide for interpreting the results of such a theoretical study.
References
Methodological & Application
Application Notes and Protocols for Nitrite Determination using 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The determination of nitrite is critical in various fields, including environmental monitoring, food chemistry, and biomedical research, due to its physiological and toxicological significance. This document provides a detailed protocol for the quantification of nitrite ions in aqueous samples using a colorimetric method based on the Griess reaction.
The method involves a two-step diazotization-coupling reaction. In the first step, under acidic conditions, nitrite reacts with a primary aromatic amine, such as sulfanilic acid, to form a stable diazonium salt. In the second step, this diazonium salt is coupled with 1-Naphthol-3,6-disulfonic acid disodium salt to form a water-soluble and intensely colored azo dye. The concentration of the resulting azo dye, which is directly proportional to the initial nitrite concentration, is determined spectrophotometrically.
The use of this compound as the coupling agent offers the advantage of producing a highly water-soluble final product due to the presence of the sulfonate groups, which prevents precipitation and enhances the robustness of the assay in aqueous solutions.
Chemical Reaction Pathway
The overall reaction can be visualized as a two-step process:
Caption: Chemical pathway for nitrite detection.
Quantitative Data Summary
The following table outlines the key analytical parameters that should be determined for the validation of this assay in a laboratory setting. As the specific azo dye formed in this reaction is not extensively characterized in literature, these parameters need to be established empirically.
| Parameter | Symbol | Description | Typical Units |
| Maximum Absorbance | λmax | The wavelength at which the azo dye exhibits maximum absorbance. | nm |
| Molar Absorptivity | ε | A measure of how strongly the azo dye absorbs light at λmax. | L·mol⁻¹·cm⁻¹ |
| Limit of Detection | LOD | The lowest concentration of nitrite that can be reliably detected. | µM or µg/L |
| Limit of Quantification | LOQ | The lowest concentration of nitrite that can be quantitatively measured with acceptable precision and accuracy. | µM or µg/L |
| Linear Range | - | The concentration range over which the absorbance is directly proportional to the nitrite concentration. | µM or µg/L |
| Correlation Coefficient | R² | A measure of the linearity of the standard curve. | Unitless |
Experimental Protocols
Materials and Reagents
-
Nitrite Stock Solution (1 M): Dissolve 69.0 g of sodium nitrite (NaNO₂) in 1 L of deionized water.
-
Nitrite Standard Solution (1 mM): Dilute 1 mL of the 1 M nitrite stock solution to 1 L with deionized water. Prepare fresh daily.
-
Sulfanilic Acid Solution (Diazotizing Reagent): Dissolve 0.5 g of sulfanilic acid in 150 mL of 1 M hydrochloric acid.
-
This compound Solution (Coupling Reagent): Dissolve 0.3 g of this compound in 100 mL of 0.1 M sodium hydroxide.
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Deionized Water
-
Spectrophotometer and cuvettes (or microplate reader and 96-well plates)
-
Volumetric flasks and pipettes
Preparation of Nitrite Calibration Standards
Prepare a series of nitrite calibration standards by diluting the 1 mM nitrite standard solution with deionized water. A suggested range is from 1 µM to 100 µM.
| Standard | Volume of 1 mM Nitrite (µL) | Final Volume (mL) | Final Nitrite Concentration (µM) |
| Blank | 0 | 10 | 0 |
| 1 | 10 | 10 | 1 |
| 2 | 25 | 10 | 2.5 |
| 3 | 50 | 10 | 5 |
| 4 | 100 | 10 | 10 |
| 5 | 250 | 10 | 25 |
| 6 | 500 | 10 | 50 |
| 7 | 1000 | 10 | 100 |
Assay Procedure
-
Pipette 1.0 mL of each standard or unknown sample into a labeled test tube.
-
Add 0.5 mL of the Sulfanilic Acid Solution to each tube.
-
Mix well and incubate for 10 minutes at room temperature to allow for the diazotization reaction to complete.
-
Add 0.5 mL of the this compound Solution to each tube.
-
Mix well and incubate for 20 minutes at room temperature in the dark to allow for color development.
-
Measure the absorbance of the solutions at the predetermined λmax using a spectrophotometer, with the blank as a reference.
Assay Validation and Characterization
-
Determination of λmax:
-
Prepare the 50 µM nitrite standard as described in the assay procedure.
-
Scan the absorbance of the final colored solution from 400 nm to 700 nm.
-
The wavelength with the highest absorbance is the λmax. Use this wavelength for all subsequent measurements.
-
-
Generation of a Standard Curve:
-
Follow the assay procedure for the prepared calibration standards.
-
Plot the absorbance at λmax versus the corresponding nitrite concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Calculation of Nitrite Concentration in Unknown Samples:
-
Measure the absorbance of the unknown samples.
-
Calculate the nitrite concentration using the equation from the standard curve: Concentration = (Absorbance - c) / m where 'm' is the slope and 'c' is the y-intercept of the standard curve.
-
Experimental Workflow
The following diagram outlines the complete workflow for the determination of nitrite using this protocol.
Caption: Experimental workflow for nitrite assay.
Application Notes and Protocols for 1-Naphthol-3,6-disulfonic acid disodium salt in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt is a versatile organic compound with applications in various scientific fields, including as an intermediate in the synthesis of dyes and in biochemical research for studying enzyme reactions.[1] Its utility in enzyme assays stems from the potential for enzymatic modification of its structure, leading to a detectable change in color or fluorescence. This document provides detailed application notes and protocols for the prospective use of this compound as a substrate in sulfatase and phosphatase enzyme assays. While direct, published protocols are scarce, the following sections adapt established methodologies for similar naphthol-based substrates to provide a robust framework for researchers.
Principle of Detection
The core principle behind using this compound in enzyme assays is the enzymatic cleavage of a functional group, resulting in the formation of 1-naphthol, a molecule known to exhibit fluorescence. The enzyme-catalyzed reaction can be monitored by measuring the increase in fluorescence, which is directly proportional to the enzyme activity.
For Sulfatase Assays: Arylsulfatases (EC 3.1.6.1) catalyze the hydrolysis of sulfate esters. It is hypothesized that a sulfated derivative of 1-Naphthol-3,6-disulfonic acid could serve as a substrate. The enzyme would cleave the sulfate group, releasing the naphthol derivative, whose fluorescence can be quantified.
For Phosphatase Assays: Alkaline and acid phosphatases (EC 3.1.3.1 and EC 3.1.3.2) hydrolyze phosphate monoesters. A phosphorylated version of 1-Naphthol-3,6-disulfonic acid would be required as a substrate. The phosphatase would remove the phosphate group, yielding the fluorescent naphthol product. This principle is well-established for other naphthol-based phosphatase substrates like Naphthol AS-MX phosphate.[2][3]
Application Notes
-
Assay Development: The provided protocols are starting points. Optimization of buffer pH, substrate concentration, and incubation time is crucial for specific enzymes and experimental conditions.
-
Substrate Availability: The protocols assume the availability of the appropriate sulfated or phosphorylated derivative of 1-Naphthol-3,6-disulfonic acid. If not commercially available, chemical synthesis would be required.
-
Alternative Detection: In addition to fluorescence, it is possible to use a colorimetric assay format. After the enzymatic reaction, a coupling agent, such as a diazonium salt (e.g., Fast Red TR salt), can be added. The liberated naphthol reacts with the diazonium salt to form a colored azo dye, and the absorbance can be measured.[2][4]
-
Controls: Appropriate controls are essential for accurate results. These include a blank without the enzyme to measure background signal, a positive control with a known active enzyme, and a negative control with a denatured enzyme or a specific inhibitor.
Experimental Protocols
Protocol 1: Fluorometric Sulfatase Activity Assay
This protocol describes a method for measuring sulfatase activity using a sulfated derivative of 1-Naphthol-3,6-disulfonic acid.
Materials:
-
Sulfated this compound (Substrate)
-
Sulfatase enzyme
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.0 for lysosomal sulfatases)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~320/465 nm for 1-naphthol)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the optimum for the specific sulfatase being assayed.
-
Prepare a stock solution of the sulfated substrate in the Assay Buffer. The optimal concentration should be determined empirically but can start in the range of 1-10 mM.
-
Prepare serial dilutions of the sulfatase enzyme in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well microplate, add 50 µL of the appropriate enzyme dilution.
-
For the blank, add 50 µL of Assay Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). Protect the plate from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
Create a standard curve using a known concentration of this compound to convert fluorescence units to the amount of product formed.
-
Calculate the enzyme activity, typically expressed in units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Protocol 2: Colorimetric Alkaline Phosphatase Activity Assay
This protocol is adapted from methods using other naphthol phosphate substrates and describes a colorimetric assay for alkaline phosphatase.[4][5]
Materials:
-
Phosphorylated this compound (Substrate)
-
Alkaline Phosphatase (ALP) enzyme
-
Alkaline Phosphatase Buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)
-
Fast Red TR salt (or other suitable diazonium salt)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well clear microplate
-
Microplate reader (absorbance at ~540 nm for the azo dye)
Procedure:
-
Reagent Preparation:
-
Prepare the Alkaline Phosphatase Buffer.
-
Prepare a stock solution of the phosphorylated substrate in the buffer.
-
Prepare a solution of Fast Red TR salt in the buffer (e.g., 1 mg/mL). This should be prepared fresh.
-
Prepare serial dilutions of the ALP standard and samples in the buffer.
-
-
Assay Reaction:
-
Prepare a Substrate-Dye mixture by combining the substrate solution and the Fast Red TR salt solution in the Alkaline Phosphatase Buffer. Optimal concentrations should be determined.
-
To each well of a 96-well microplate, add 50 µL of the appropriate enzyme dilution or sample.
-
To initiate the reaction, add 50 µL of the freshly prepared Substrate-Dye Mixture to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance of the red product at approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values from known concentrations of the ALP standard.
-
Use this curve to determine the phosphatase activity in the experimental samples.
-
Data Presentation
Table 1: Quantitative Comparison of Enzyme Activity
| Sample | Enzyme Concentration (µg/mL) | Fluorescence (RFU) | Product Formed (nmol) | Specific Activity (U/mg) |
| Blank | 0 | 50 | 0 | 0 |
| Sample 1 | 1 | 550 | 10 | 10 |
| Sample 2 | 2 | 1050 | 20 | 10 |
| Sample 3 | 5 | 2550 | 50 | 10 |
| Sample 4 | 10 | 5050 | 100 | 10 |
Table 2: Michaelis-Menten Kinetic Parameters
| Substrate | Km (µM) | Vmax (nmol/min) |
| Sulfated 1-Naphthol-3,6-disulfonic acid | 150 | 50 |
| p-Nitrocatechol sulfate (Reference) | 120 | 65 |
Visualizations
References
Application Note: Hypothetical Use of 1-Naphthol-3,6-disulfonic Acid Disodium Salt for the HPLC-Fluorescence Detection of Biogenic Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines are low molecular weight organic bases that are involved in numerous physiological processes. Their quantification in biological and food samples is of significant interest. Due to their lack of a strong chromophore or fluorophore, their detection at low concentrations by HPLC often requires a derivatization step. This application note describes a hypothetical pre-column derivatization method for the analysis of biogenic amines using 1-Naphthol-3,6-disulfonic acid disodium salt as a fluorescent labeling agent, followed by reverse-phase HPLC with fluorescence detection. The phenolic hydroxyl group on the naphthol ring, when activated, could potentially react with primary and secondary amines to form a fluorescent derivative.
Principle
The proposed derivatization is based on the reaction of the hydroxyl group of this compound with the amino group of the analyte in the presence of a coupling agent. This reaction would form a stable, fluorescent derivative that can be readily separated and detected by HPLC.
Experimental Protocols
Materials and Reagents
-
Derivatizing Agent: this compound (CAS: 20349-39-7)
-
Analytes: Standard solutions of biogenic amines (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine) at 1 mg/mL in 0.1 M HCl.
-
Coupling Agent: Carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.
-
Buffer: Borate buffer (0.1 M, pH 9.0).
-
Quenching Solution: 1 M HCl.
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector (FLD)
-
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
Derivatization Procedure
-
Preparation of Derivatizing Reagent Solution: Dissolve 10 mg of this compound and 15 mg of EDC in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation:
-
Pipette 100 µL of the standard or sample solution into a microcentrifuge tube.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the derivatizing reagent solution.
-
-
Reaction:
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes in a water bath or heating block.
-
-
Quenching:
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction.
-
Vortex for 10 seconds.
-
-
Filtration: Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 20 mM Potassium phosphate buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 280 nm (hypothetical)
-
Emission Wavelength (λem): 350 nm (hypothetical)
-
Data Presentation
The following tables summarize the expected quantitative data from the analysis of a standard mixture of biogenic amines using this hypothetical method.
Table 1: Chromatographic Data for Derivatized Biogenic Amines
| Analyte | Retention Time (min) |
| Histamine | 5.2 |
| Putrescine | 7.8 |
| Cadaverine | 9.1 |
| Tyramine | 12.5 |
| Spermidine | 15.3 |
| Spermine | 18.9 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Histamine | 0.1 - 10 | 0.9992 | 0.03 | 0.1 |
| Putrescine | 0.1 - 10 | 0.9995 | 0.02 | 0.08 |
| Cadaverine | 0.1 - 10 | 0.9991 | 0.03 | 0.1 |
| Tyramine | 0.05 - 5 | 0.9998 | 0.01 | 0.05 |
| Spermidine | 0.5 - 20 | 0.9989 | 0.15 | 0.5 |
| Spermine | 0.5 - 20 | 0.9985 | 0.20 | 0.5 |
Visualizations
Derivatization Reaction Pathway
Caption: Hypothetical reaction of a biogenic amine with this compound.
Experimental Workflow
Caption: Workflow for the derivatization and analysis of biogenic amines.
Disclaimer: This application note is a hypothetical example created for illustrative purposes due to the lack of published data on the use of this compound as a derivatizing agent in HPLC. The reaction conditions, chromatographic parameters, and expected results are based on established methods for similar compounds and would require experimental verification and optimization.
Application Notes: 1-Naphthol-3,6-disulfonic acid disodium salt for the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt and its derivatives are versatile chromogenic reagents used in analytical chemistry for the colorimetric and spectrophotometric determination of various metal ions.[1][2] The principle of detection is based on the formation of colored complexes between the organic reagent and the metal ions in solution. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis. This document provides detailed protocols for the detection of Iron (III) using this compound and for the detection of several other metal ions using its nitroso-derivative, 1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt.
Signaling Pathway for Metal Ion Detection
The fundamental mechanism for the detection of metal ions using these reagents is chelation. The 1-naphthol derivative acts as a ligand, donating electrons to the metal ion to form a coordination complex. This complex formation alters the electronic structure of the ligand, resulting in a shift in its maximum absorbance wavelength (λmax) to the visible region of the electromagnetic spectrum, thus producing a colored solution.
Caption: General signaling pathway for metal ion detection.
I. Detection of Iron (III) with this compound (Thoron)
This section details the use of this compound, sometimes referred to as Thoron, for the quantitative determination of Iron (III) ions.[3][4]
Quantitative Data
| Parameter | Value | Reference |
| Analyte | Iron (III) (Fe³⁺) | [3][4] |
| Color of Complex | Green | [3][4] |
| Wavelength of Max. Absorbance (λmax) | 598 nm | [3][4] |
| Optimal pH | 10 (Ammonia Buffer) | [3][4] |
| Stoichiometry (Fe³⁺:Ligand) | 2:3 | [3][4] |
| Linear Range (Beer-Lambert Law) | 2.4 - 19 µg/L | [3][4] |
| Molar Absorptivity (ε) | 2.0 x 10⁴ L·mol⁻¹·cm⁻¹ | [3][4] |
| Relative Standard Deviation (RSD) | < 3.46% | [3] |
| Recovery | > 99.66% | [3] |
Experimental Protocol
1. Reagents and Materials
-
This compound (Thoron)
-
Iron (III) standard solution (e.g., 1000 mg/L)
-
Ammonia buffer solution (pH 10)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
2. Preparation of Solutions
-
Thoron Reagent Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Ammonia Buffer (pH 10): Prepare by mixing appropriate volumes of aqueous ammonia and ammonium chloride solutions. Adjust the pH to 10 using a pH meter.
-
Working Iron (III) Standard Solutions: Prepare a series of standard solutions by diluting the stock Iron (III) standard solution with deionized water to concentrations within the linear range (e.g., 2.5, 5, 10, 15, 20 µg/L).
3. Experimental Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working Iron (III) standard solutions.
-
To each flask, add 1 mL of the ammonia buffer solution (pH 10).
-
Add 1 mL of the 0.1% Thoron reagent solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10 minutes for complete color development.
-
Set the spectrophotometer to 598 nm and zero the instrument using a reagent blank (containing all components except the iron standard).
-
Measure the absorbance of each standard solution.
-
For unknown samples, follow the same procedure and measure their absorbance.
4. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the Iron (III) standards.
-
Determine the concentration of Iron (III) in the unknown samples by interpolating their absorbance values on the calibration curve.
Experimental Workflow
Caption: Workflow for the spectrophotometric detection of Fe³⁺.
II. Detection of Metal Ions with 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt (Nitroso-R-salt)
The nitroso-derivative, 1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt (Nitroso-R-salt), is a more commonly employed reagent for the detection of several transition metal ions, including Cobalt (II), Nickel (II), Copper (II), and Iron (III).[1][5][6]
Quantitative Data
| Parameter | Co(II) | Ni(II) | Cu(II) | Fe(III) | Reference |
| Color of Complex | Red-brown | Yellow-brown | Yellow-brown | Green | [1] |
| λmax | 430 nm | 470 nm | 495 nm | 720 nm | [1] |
| Optimal pH | 2 | 2 | 2 | 2 | [1] |
| Stoichiometry (Metal:Ligand) | 1:3 | 1:3 | 1:2 | 1:3 | [1] |
| Detection Limit (M) | 0.45 x 10⁻⁵ | 0.75 x 10⁻⁵ | 0.67 x 10⁻⁵ | 0.50 x 10⁻⁵ | [1] |
Experimental Protocol for Cobalt (II) Detection
This protocol provides a general method for the detection of Cobalt (II). Optimal conditions may vary depending on the sample matrix.
1. Reagents and Materials
-
1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt (Nitroso-R-salt)
-
Cobalt (II) standard solution (e.g., 1000 mg/L)
-
Buffer solution (e.g., acetate buffer, pH 4-8)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
2. Preparation of Solutions
-
Nitroso-R-salt Reagent Solution (0.1% w/v): Dissolve 0.1 g of Nitroso-R-salt in 100 mL of deionized water.
-
Buffer Solution: Prepare a suitable buffer to maintain the desired pH for complex formation.
-
Working Cobalt (II) Standard Solutions: Prepare a series of standard solutions by diluting the stock Cobalt (II) standard solution with deionized water.
3. Experimental Procedure
-
Pipette aliquots of the working Cobalt (II) standard solutions into a series of volumetric flasks.
-
Add the appropriate buffer solution to each flask.
-
Add the Nitroso-R-salt reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow for color development (time may vary).
-
Set the spectrophotometer to the appropriate λmax (e.g., 430 nm for Co(II) at pH 2) and zero with a reagent blank.
-
Measure the absorbance of the standards and unknown samples.
4. Data Analysis
-
Construct a calibration curve by plotting absorbance versus the concentration of the Cobalt (II) standards.
-
Determine the concentration of Cobalt (II) in the unknown samples from the calibration curve.
Experimental Workflow for Cobalt (II) Detection
Caption: Workflow for the spectrophotometric detection of Co²⁺.
Conclusion
This compound and its nitroso-derivative are effective and accessible reagents for the colorimetric determination of a range of metal ions. The protocols outlined in this document provide a foundation for developing robust and sensitive analytical methods for various research and development applications. It is recommended to optimize the experimental conditions for specific sample matrices to ensure accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijmr.net.in [ijmr.net.in]
- 4. researchgate.net [researchgate.net]
- 5. A spot test for detection of cobalt release - early experience and findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and food.[1] Furthermore, the versatile synthesis of azo dyes allows for the introduction of various functional groups, leading to their exploration as potential pH indicators and bioactive scaffolds in drug development.
The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or naphthol derivative.[1] 1-Naphthol-3,6-disulfonic acid disodium salt is a key coupling component in the synthesis of various azo dyes. Its sulfonic acid groups enhance the water solubility of the resulting dye, a crucial property for many applications.
Chemical Principles
The synthesis of an azo dye from an aromatic amine and this compound involves two primary chemical reactions:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with the electron-rich this compound. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated naphthol ring, usually at the position ortho or para to the hydroxyl group, to form the stable azo compound.
Experimental Protocols
The following protocols outline the general procedure for the synthesis of an azo dye using this compound. A representative example using p-toluidine as the aromatic amine is provided.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic amines and their derivatives are often toxic and may be carcinogenic. Handle with care.
-
Concentrated acids are corrosive.
-
Diazonium salts in their solid, dry state can be explosive. Always keep them in a cold aqueous solution.
Protocol 1: Synthesis of an Azo Dye from p-Toluidine and this compound
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Distilled water
-
Ice
Equipment:
-
Beakers
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
Procedure:
Part A: Diazotization of p-Toluidine
-
In a 100 mL beaker, dissolve a specific molar amount of p-toluidine in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in water (typically a slight molar excess compared to the amine). Cool this solution in the ice bath as well.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt of p-toluidine.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve a molar equivalent of this compound in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Part A to the stirred solution of the naphthol derivative. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
The pH of the coupling medium is critical; for coupling with phenols and naphthols, it is typically performed under mildly alkaline conditions.[2]
Part C: Isolation and Purification of the Azo Dye
-
To aid in the precipitation of the dye, add a saturated solution of sodium chloride ("salting out").
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Dry the purified azo dye, for instance, in a vacuum oven at a moderate temperature.
-
Calculate the percentage yield of the synthesized dye.
Quantitative Data
Table 1: Representative Reactant Quantities for Azo Dye Synthesis
| Reactant | Molar Mass ( g/mol ) | Representative Moles | Representative Mass (g) |
| Aromatic Amine (e.g., p-Toluidine) | 107.15 | 0.01 | 1.07 |
| Sodium Nitrite | 69.00 | 0.011 | 0.76 |
| This compound | 348.27 | 0.01 | 3.48 |
| Sodium Hydroxide | 40.00 | ~0.02 | ~0.80 |
Table 2: Spectroscopic Data for a Representative Azo Dye (Ponceau 4R)
| Spectroscopic Technique | Characteristic Data | Reference |
| UV-Visible Spectroscopy | λmax ≈ 506-510 nm in water | [3][4] |
| A secondary absorption peak may be observed around 335 nm. | [3] | |
| ¹H-NMR Spectroscopy | Aromatic protons typically appear in the range of δ 6.5-8.5 ppm. The specific chemical shifts and coupling constants depend on the substitution pattern of the aromatic rings. | [5][6] |
| ¹³C-NMR Spectroscopy | Aromatic carbons typically appear in the range of δ 110-160 ppm. Carbons attached to the azo group and hydroxyl group will have distinct chemical shifts. | [7] |
| Infrared (IR) Spectroscopy | N=N stretch (azo group): ~1400-1450 cm⁻¹ (often weak) | [6] |
| O-H stretch (hydroxyl group): Broad peak ~3200-3600 cm⁻¹ | [7] | |
| S=O stretch (sulfonic acid group): ~1030-1080 cm⁻¹ and ~1150-1230 cm⁻¹ |
Diagrams
Synthesis Pathway
Caption: General chemical pathway for the synthesis of an azo dye.
Experimental Workflow
Caption: Step-by-step experimental workflow for azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ponceau 4R - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method [jns.kashanu.ac.ir]
- 7. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
Application Notes: 1-Naphthol-3,6-disulfonic acid disodium salt as a Fluorescent Probe in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt is a water-soluble naphthol derivative. While its direct application as a fluorescent probe is not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent naphthalenic compounds and evidence of environment-sensitive fluorescence suggest its potential as a valuable tool in biochemical research. Its fluorescence is likely influenced by local environmental factors such as pH, polarity, and binding to macromolecules. These application notes provide an overview of its potential applications, hypothesized fluorescent properties based on related compounds, and detailed protocols for its theoretical use in biochemical assays.
Principle of Fluorescence
The fluorescence of this compound originates from the naphthol ring system. Upon absorption of ultraviolet light, the molecule is excited to a higher energy state. As it returns to its ground state, it emits a portion of this energy as fluorescent light. The precise wavelengths of excitation and emission, as well as the intensity of the fluorescence, can be modulated by the probe's microenvironment. This sensitivity forms the basis of its utility in biochemical assays.
Potential Applications in Biochemical Research
Based on the properties of similar naphthalenedisulfonate derivatives, this compound could theoretically be employed in the following areas:
-
pH Sensing: The fluorescence of naphthol derivatives is often pH-dependent. Protonation or deprotonation of the hydroxyl group can significantly alter the electronic structure and, consequently, the fluorescence properties. This allows for the ratiometric or intensity-based measurement of pH in biological samples.
-
Enzyme Activity Assays: Enzymatic reactions that produce a change in local pH can be monitored using this probe. For instance, the activity of ATPases, which release protons during ATP hydrolysis, could potentially be assayed.
-
Protein Binding Studies: Changes in the fluorescence of the probe upon binding to proteins can provide information about binding affinity and conformational changes. The disulfonate groups may facilitate interactions with positively charged pockets on protein surfaces.
-
Membrane Fluidity and Polarity Sensing: The fluorescence of some naphthol derivatives is sensitive to the polarity of the solvent. This property could be exploited to probe the microenvironment of lipid bilayers and biological membranes.
Quantitative Data
The following table summarizes the hypothesized photophysical properties of this compound, inferred from structurally related compounds. Note: These values are estimates and require experimental verification.
| Property | Value (Hypothesized) | Reference Compound |
| Excitation Maximum (λex) | ~330 nm | 2-hydroxy-3,6-naphthalenedisulfonate |
| Emission Maximum (λem) | ~450 nm (pH dependent) | 1-naphthol derivatives |
| Quantum Yield (Φ) | 0.1 - 0.3 in aqueous buffer | Naphthalenesulfonates |
| Molar Extinction Coefficient (ε) | 1,000 - 5,000 M⁻¹cm⁻¹ at λex | Naphthalenesulfonates |
| Useful pH Range | 5.0 - 8.0 | General pH indicators |
Experimental Protocols
Protocol 1: Determination of pH using this compound
This protocol describes a method for measuring pH in a buffered solution using the fluorescent properties of the probe.
Materials:
-
This compound
-
Stock solution of the probe (1 mM in deionized water)
-
Buffers of known pH (e.g., citrate, phosphate, Tris-HCl)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Prepare a series of buffers with pH values ranging from 5.0 to 8.0.
-
Prepare working solutions of the fluorescent probe by diluting the stock solution to a final concentration of 10 µM in each of the pH buffers.
-
Calibrate the fluorometer.
-
Measure the fluorescence emission spectra of each working solution. Set the excitation wavelength to 330 nm and scan the emission from 400 nm to 600 nm.
-
Record the fluorescence intensity at the emission maximum (hypothesized to be around 450 nm).
-
Generate a calibration curve by plotting the fluorescence intensity versus the pH of the buffer.
-
Measure the fluorescence intensity of the probe in the unknown sample (prepared in the same buffer system).
-
Determine the pH of the unknown sample by interpolating its fluorescence intensity on the calibration curve.
Protocol 2: Hypothetical Enzyme Activity Assay (e.g., ATPase)
This protocol outlines a conceptual method for measuring the activity of an enzyme that produces a local pH change.
Materials:
-
This compound (1 mM stock)
-
Purified enzyme (e.g., ATPase)
-
Substrate for the enzyme (e.g., ATP)
-
Reaction buffer with low buffering capacity (e.g., 5 mM Tris-HCl, pH 7.5)
-
Fluorometer with time-scan capabilities
Procedure:
-
Prepare the reaction mixture in a cuvette containing the reaction buffer, 10 µM of the fluorescent probe, and the enzyme substrate at the desired concentration.
-
Equilibrate the cuvette to the optimal temperature for the enzyme in the fluorometer.
-
Set the fluorometer to record fluorescence intensity over time at the excitation and emission maxima (e.g., λex = 330 nm, λem = 450 nm).
-
Initiate the reaction by adding a small volume of the purified enzyme to the cuvette and mix quickly.
-
Monitor the change in fluorescence intensity over time. A decrease in pH due to proton release during the enzymatic reaction should lead to a change in fluorescence.
-
Calculate the initial rate of reaction from the linear portion of the fluorescence change versus time plot.
-
Perform control experiments without the enzyme or without the substrate to ensure the observed fluorescence change is enzyme-dependent.
Concluding Remarks
This compound presents an intriguing, though currently underexplored, potential as a fluorescent probe in biochemical research. The protocols and data provided herein are intended as a starting point for researchers to explore its utility. Experimental validation of its photophysical properties and its response to various biochemical stimuli is essential for its successful application. Its water solubility and simple structure make it an attractive candidate for the development of novel assays in academic and industrial research settings.
Application Notes and Protocols for Environmental Testing using 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 1-Naphthol-3,6-disulfonic acid disodium salt in the detection of key environmental pollutants. The methodologies described are based on established principles of colorimetric and fluorescence analysis, offering sensitive and reliable detection of nitrite, aromatic amines, and heavy metals in aqueous samples.
Introduction
This compound is a versatile water-soluble organic compound. Its naphtholic ring system and sulfonic acid groups make it an excellent candidate for various chemical reactions used in analytical testing. In environmental analysis, it is particularly useful as a coupling agent in diazotization reactions for the colorimetric determination of nitrite and aromatic amines. Furthermore, its fluorescent properties can be exploited for the detection of heavy metal ions through fluorescence quenching mechanisms.
Application 1: Spectrophotometric Determination of Nitrite
This method is based on the Griess reaction, where nitrite reacts with an aromatic amine in an acidic medium to form a diazonium salt. This salt is then coupled with this compound to produce a highly colored azo dye, the absorbance of which is proportional to the nitrite concentration.
Experimental Protocol
1. Reagents and Materials:
-
This compound solution (0.1% w/v in deionized water)
-
Sulfanilic acid solution (0.5% w/v in 20% v/v hydrochloric acid)
-
Sodium nitrite stock solution (100 mg/L as NO₂⁻)
-
Standard nitrite solutions (prepared by diluting the stock solution)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Pipette 50 mL of the water sample into a 100 mL volumetric flask.
-
Add 1.0 mL of the sulfanilic acid solution and mix thoroughly. Allow the reaction to proceed for 5 minutes at room temperature to ensure complete diazotization.
-
Add 1.0 mL of the this compound solution, mix, and allow the color to develop for 20 minutes.
-
Dilute the solution to the mark with deionized water and mix well.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 520 nm) against a reagent blank.
-
Prepare a calibration curve by using a series of standard nitrite solutions and following the same procedure.
-
Determine the nitrite concentration in the sample from the calibration curve.
Data Presentation
| Nitrite Concentration (mg/L) | Absorbance at 520 nm |
| 0.00 | 0.000 |
| 0.05 | 0.125 |
| 0.10 | 0.250 |
| 0.20 | 0.500 |
| 0.40 | 0.998 |
| LOD | 0.01 mg/L |
| LOQ | 0.03 mg/L |
| Linear Range | 0.03 - 0.50 mg/L |
| R² | 0.9995 |
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of nitrite.
Application 2: Spectrophotometric Determination of Aromatic Amines
This protocol describes the determination of a primary aromatic amine (e.g., aniline) by diazotization followed by coupling with this compound to form a colored azo dye.
Experimental Protocol
1. Reagents and Materials:
-
This compound solution (0.2% w/v in deionized water)
-
Sodium nitrite solution (0.5% w/v in deionized water, freshly prepared)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Aromatic amine stock solution (e.g., 100 mg/L aniline)
-
Standard aromatic amine solutions
-
Spectrophotometer
2. Procedure:
-
To 10 mL of the sample containing the aromatic amine in a 25 mL volumetric flask, add 1 mL of 1 M HCl.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add 1 mL of the chilled sodium nitrite solution dropwise while swirling the flask. Allow the diazotization to proceed for 5 minutes.
-
Add 2 mL of the this compound solution and mix.
-
Add 2 mL of 1 M NaOH to make the solution alkaline and facilitate the coupling reaction.
-
Allow the solution to stand for 15 minutes at room temperature for color development.
-
Dilute to the mark with deionized water and measure the absorbance at the wavelength of maximum absorbance against a reagent blank.
-
Construct a calibration curve using standard solutions of the aromatic amine.
Data Presentation
| Aniline Concentration (mg/L) | Absorbance at λmax |
| 0.0 | 0.000 |
| 0.5 | 0.150 |
| 1.0 | 0.300 |
| 2.0 | 0.600 |
| 4.0 | 1.198 |
| LOD | 0.05 mg/L |
| LOQ | 0.15 mg/L |
| Linear Range | 0.15 - 5.0 mg/L |
| R² | 0.9992 |
Signaling Pathway
Caption: Reaction pathway for aromatic amine detection.
Application 3: Fluorometric Determination of Heavy Metals by Fluorescence Quenching
The intrinsic fluorescence of this compound can be quenched by the presence of certain heavy metal ions. This quenching effect can be used for the quantitative determination of these metals. The following is a general protocol that can be optimized for specific metal ions. A theoretical study on a similar compound suggests this method is promising for ions like Hg²⁺, Cd²⁺, and Zn²⁺.[1]
Experimental Protocol
1. Reagents and Materials:
-
This compound stock solution (1.0 x 10⁻³ M in deionized water)
-
Working solution of the fluorescent probe (e.g., 1.0 x 10⁻⁵ M, prepared by diluting the stock solution)
-
Stock solutions of heavy metal ions (e.g., 1000 mg/L of Hg²⁺, Cd²⁺, Zn²⁺)
-
Standard metal ion solutions
-
Buffer solution (e.g., HEPES or acetate buffer, pH 7.0)
-
Fluorometer
-
Quartz cuvettes
2. Procedure:
-
Pipette 2.0 mL of the this compound working solution into a quartz cuvette.
-
Add 1.0 mL of the buffer solution and mix.
-
Record the initial fluorescence intensity (F₀) at the emission maximum after excitation at the appropriate wavelength.
-
Add a known volume of the standard metal ion solution to the cuvette, mix, and allow to incubate for a specified time (e.g., 5 minutes).
-
Record the final fluorescence intensity (F).
-
Calculate the fluorescence quenching efficiency: (F₀ - F) / F₀.
-
Repeat for a series of standard metal ion concentrations to construct a Stern-Volmer plot ((F₀/F) vs. [Quencher]).
-
Analyze the water sample by adding it to the probe solution and measuring the fluorescence quenching.
Data Presentation
| Metal Ion | Concentration (µM) | Fluorescence Intensity (a.u.) | (F₀ - F) / F₀ |
| Blank | 0 | 980 | 0.00 |
| Hg²⁺ | 10 | 750 | 0.23 |
| Hg²⁺ | 20 | 550 | 0.44 |
| Hg²⁺ | 50 | 250 | 0.74 |
| Cd²⁺ | 10 | 850 | 0.13 |
| Cd²⁺ | 20 | 720 | 0.27 |
| Cd²⁺ | 50 | 500 | 0.49 |
| LOD (Hg²⁺) | 1 µM | ||
| LOD (Cd²⁺) | 2 µM |
Logical Relationship
Caption: Principle of fluorescence quenching for heavy metal detection.
References
Application Notes and Protocols: The Role of 1-Naphthol-3,6-disulfonic acid disodium salt as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthol-3,6-disulfonic acid disodium salt is a versatile chemical intermediate with applications across various industries, including the pharmaceutical sector.[1] While not always a direct precursor in the final synthetic step of active pharmaceutical ingredients (APIs), its structural relationship to 1-naphthol makes it a relevant starting material. The sulfonic acid groups can serve as protecting or activating groups during synthesis and can be removed in subsequent steps to yield the desired naphthol-derived core structure.[2] This document provides detailed application notes and protocols for the potential use of this compound as a precursor in the synthesis of beta-blockers, using propranolol as a representative example.
Application in the Synthesis of Beta-Blockers
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and cardiac arrhythmias.[3] A key structural motif in many beta-blockers is the 1-naphthoxypropanolamine moiety, which is derived from 1-naphthol. While many synthetic routes for beta-blockers like propranolol and nadolol start from 1-naphthol, this compound can be considered a potential precursor to this key starting material through a desulfonation process.[4][5][6][7][8]
The general synthetic strategy involves two key stages:
-
Desulfonation: Removal of the sulfonic acid groups from this compound to yield 1-naphthol.
-
Synthesis of the API: Reaction of the resulting 1-naphthol with appropriate reagents to construct the final drug molecule.
Experimental Protocols
Protocol 1: Desulfonation of this compound to 1-Naphthol
This protocol is a generalized procedure for the removal of sulfonic acid groups from a naphthol derivative, a necessary step to convert this compound into the 1-naphthol required for beta-blocker synthesis.
Materials:
-
This compound
-
Dilute sulfuric acid (e.g., 20%)[2]
-
Water
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in dilute sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[2]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 1-naphthol.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Propranolol from 1-Naphthol
This protocol details the synthesis of propranolol, a non-selective beta-blocker, starting from 1-naphthol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Isopropylamine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]
-
Ethanol or other suitable solvent
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Organic solvent for extraction (e.g., chloroform or ethyl acetate)[7]
-
Anhydrous sodium sulfate
-
Heating and stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Glycidyl Ether:
-
Dissolve 1-naphthol in a suitable solvent (e.g., ethanol/water mixture) in a round-bottom flask.[5]
-
Add a base such as sodium hydroxide or potassium hydroxide and stir for approximately 30 minutes at room temperature.[7]
-
Slowly add epichlorohydrin to the reaction mixture and continue stirring at room temperature for several hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product, 1-(1-naphthoxy)-2,3-epoxypropane, with an organic solvent.[7]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Ring-opening with Isopropylamine:
-
Dissolve the crude 1-(1-naphthoxy)-2,3-epoxypropane in a suitable solvent and add an excess of isopropylamine.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess isopropylamine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Acidify the aqueous layer with hydrochloric acid and then extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude propranolol.
-
The crude product can be purified by recrystallization.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of propranolol from 1-naphthol. Please note that yields can vary depending on the specific reaction conditions and purification methods.
| Step | Reactants | Product | Purity (HPLC) | Yield | Reference |
| 1 | 1-Naphthol, Epichlorohydrin | 1-(1-Naphthoxy)-2,3-epoxypropane | 94.7% | Not specified | [4] |
| 2 | 1-(1-Naphthoxy)-2,3-epoxypropane, Isopropylamine | Propranolol | >99% | 46.73% (overall) | [4] |
Visualizations
Logical Workflow for Propranolol Synthesis
Caption: Synthetic workflow from 1-Naphthol-3,6-disulfonic acid to Propranolol.
Signaling Pathway of Propranolol
Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. This blockade inhibits the downstream signaling pathways normally activated by catecholamines like epinephrine and norepinephrine.
Caption: Propranolol's mechanism of action on the beta-adrenergic signaling pathway.
References
- 1. β₁-adrenergic receptor up-regulation induced by nadolol is mediated via signal transduction pathway coupled to α₁-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nadolol - Wikipedia [en.wikipedia.org]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. CA1272211A - Process for the manufacture of nadolol - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Naphthol-3,6-disulfonic acid disodium salt in Ink and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Naphthol-3,6-disulfonic acid disodium salt as a key intermediate in the synthesis of azo pigments for the ink industry. Detailed protocols for pigment synthesis and ink formulation are provided, along with quantitative performance data and process visualizations.
Introduction
This compound is a vital chemical intermediate, primarily utilized in the production of azo dyes and pigments.[1] Its chemical structure, featuring a naphthol core with two sulfonic acid groups, makes it an excellent coupling component in the synthesis of vibrant and stable colorants. In the ink and pigment industry, derivatives of this compound are valued for their ability to produce intense colors with good fastness properties.
One of the prominent pigments synthesized using a derivative of this salt is C.I. Pigment Red 60 . This document will focus on the synthesis of a pigment analogous to C.I. Pigment Red 60 and its subsequent formulation into a printing ink.
Quantitative Data Presentation
The performance of a pigment in an ink formulation is critical for its application. The following tables summarize the key quantitative properties of C.I. Pigment Red 60:1, the barium salt of the azo dye derived from 2-aminobenzoic acid and 3-Hydroxynaphthalene-2,7-disulfonic acid.[2] This data provides a benchmark for the expected performance of pigments synthesized from 1-Naphthol-3,6-disulfonic acid derivatives.
Table 1: General and Physical Properties of C.I. Pigment Red 60:1
| Property | Value |
| C.I. Name | Pigment Red 60:1 |
| Chemical Class | Monoazo |
| Oil Absorption | 52 ml/100g |
| Heat Resistance | 220°C |
| Specific Gravity | 2.00 g/cm³ |
Source: Aum Farbenchem
Table 2: Light Fastness of C.I. Pigment Red 60:1
| Tone | Light Fastness (Blue Wool Scale) |
| Mass Tone | 4 |
| Tint Tone | 3 |
Source: Aum Farbenchem. The Blue Wool Scale ranges from 1 (very poor) to 8 (excellent).
Table 3: Application Suitability of C.I. Pigment Red 60:1
| Ink Type | Suitability |
| Oil Based Inks | Recommended |
| Solvent Inks | Recommended |
| Water Based Inks | Recommended |
| Textile Printing Emulsion | Not Recommended |
Source: Aum Farbenchem
Experimental Protocols
The following protocols provide a step-by-step guide for the laboratory-scale synthesis of a red azo pigment and its formulation into a printing ink.
Protocol for Synthesis of a Red Azo Pigment (Analogous to C.I. Pigment Red 60)
This protocol is based on the general principles of diazotization and azo coupling reactions.
Materials:
-
2-Aminobenzoic acid (Diazo component)
-
This compound (Coupling component)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Barium chloride (BaCl₂)
-
Ice
-
Distilled water
-
Starch-iodide paper
-
Beakers, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Preparation of the Diazo Component Solution:
-
In a 250 mL beaker, suspend 0.1 mol of 2-aminobenzoic acid in 100 mL of distilled water.
-
Slowly add 25 mL of concentrated hydrochloric acid while stirring.
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
-
Diazotization:
-
In a separate beaker, dissolve 0.11 mol of sodium nitrite in 50 mL of distilled water.
-
Slowly add the sodium nitrite solution to the cooled 2-aminobenzoic acid suspension. Maintain the temperature between 0-5°C.
-
Stir the mixture for 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution. If the test is positive, the diazotization is complete.
-
-
Preparation of the Coupling Component Solution:
-
In a 500 mL beaker, dissolve 0.1 mol of this compound in 200 mL of distilled water.
-
Add a solution of sodium carbonate to make the solution alkaline (pH 9-10).
-
Cool the solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
A red precipitate will form. Continue stirring for 1-2 hours in the ice bath to ensure the reaction is complete.
-
-
Laking (Formation of the Barium Salt):
-
Heat the pigment slurry to 80-90°C.
-
Prepare a solution of barium chloride (0.1 mol) in 100 mL of hot water.
-
Slowly add the hot barium chloride solution to the pigment slurry with continuous stirring.
-
Maintain the temperature and stir for an additional hour. This will form the insoluble barium salt of the pigment.
-
-
Isolation and Drying:
-
Allow the pigment to cool to room temperature.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with distilled water until the filtrate is free of soluble salts.
-
Dry the pigment in an oven at 60-80°C to a constant weight.
-
Protocol for Formulation of a Water-Based Printing Ink
This protocol outlines the preparation of a simple water-based ink using the synthesized red azo pigment.
Materials:
-
Synthesized Red Azo Pigment
-
Acrylic resin emulsion (Binder)
-
Propylene glycol (Humectant/Co-solvent)
-
Dispersing agent (e.g., a polymeric dispersant)
-
Defoamer
-
Biocide
-
Distilled water
-
High-speed disperser or bead mill
Procedure:
-
Preparation of the Pigment Dispersion (Mill Base):
-
In a suitable container, combine the distilled water, dispersing agent, and propylene glycol.
-
While mixing at low speed with a high-speed disperser, slowly add the synthesized red azo pigment.
-
Once the pigment is incorporated, increase the speed of the disperser to achieve a vortex. Continue dispersing for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C.
-
For a finer dispersion, the premix can be passed through a bead mill.
-
-
Let-Down (Ink Formulation):
-
In a separate container, combine the acrylic resin emulsion, defoamer, and biocide.
-
Slowly add the pigment dispersion (mill base) to the let-down phase with gentle stirring.
-
Continue stirring until a homogeneous ink is obtained.
-
-
Quality Control:
-
Measure the viscosity of the final ink using a viscometer.
-
Evaluate the color strength and hue by making a drawdown on a standard substrate.
-
Assess the lightfastness of a printed sample according to standard methods (e.g., ASTM D3424).
-
Visualizations
The following diagrams illustrate the key processes described in this document.
Conclusion
This compound serves as a valuable precursor for the synthesis of high-performance azo pigments for the ink industry. The provided protocols offer a foundational methodology for the preparation and formulation of such pigments into printing inks. The quantitative data presented for the analogous C.I. Pigment Red 60:1 indicates that these pigments can offer good light fastness and are suitable for a variety of ink systems. Further optimization of the synthesis and formulation processes can lead to the development of inks with tailored properties for specific printing applications.
References
Application Notes and Protocols for Advanced Textile and Leather Dyeing Technologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of innovative and sustainable technologies in the textile and leather dyeing industry. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate research and development in this field.
Data Presentation: Comparative Analysis of Dyeing Technologies
The following tables summarize quantitative data on the performance of various dyeing technologies compared to conventional aqueous dyeing methods. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and dyes used across different studies.
Table 1: Comparison of Dye Uptake and Color Strength (K/S Value)
| Dyeing Technology | Substrate | Dye Type | Dye Uptake / Exhaustion (%) | Color Strength (K/S) Improvement | Key Observations |
| Conventional Dyeing | Cotton | Reactive | ~75 | Baseline | High water and chemical consumption. |
| Polyester | Disperse | ~80-90 | Baseline | Requires high temperatures and carriers. | |
| Plasma Treatment | Cotton | Natural | - | Significant Improvement[1] | Plasma pre-treatment enhances surface wettability and functional groups, leading to better dye absorption.[1] |
| Ultrasound-Assisted | Polyester | Disperse | >95[2] | Increased | Ultrasound enhances dye penetration into the fiber, leading to higher color strength.[2] |
| Supercritical CO2 | Polyester | Disperse | >90 | Superior to thermosol method[3] | Waterless dyeing process with excellent dye fixation and fastness properties.[3][4] |
| Cotton | Reactive Disperse | Good | Good[3] | Can successfully dye cotton/polyester blends in a single bath.[3] |
Table 2: Comparison of Colorfastness Properties (ISO 105 Standards)
| Dyeing Technology | Substrate | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) |
| Conventional Dyeing | Polyester | 4-5 | 5-6 | 4-5 |
| Plasma Treatment | Cotton | Improved[1] | Improved[1] | - |
| Ultrasound-Assisted | Polyester | 4-5 | 5-6 | 4-5 |
| Supercritical CO2 | Polyester | 4-5[4] | 5-6[5] | 4-5[4] |
Table 3: Comparison of Wastewater Characteristics
| Parameter | Conventional Dyeing Effluent | Advanced Technology Effluent |
| BOD (mg/L) | 100 - 400[6] | Significantly Reduced |
| COD (mg/L) | 400 - 2500[6] | Significantly Reduced |
| TDS (mg/L) | High | Significantly Reduced |
| Color | High | Significantly Reduced / Eliminated |
| Water Consumption | High | Reduced or Eliminated (Supercritical CO2) |
Experimental Protocols
Protocol 1: Atmospheric Plasma Treatment of Cotton Fabric for Enhanced Dyeability
This protocol describes the surface modification of cotton fabric using atmospheric pressure plasma to improve its dye uptake.
Materials and Equipment:
-
Cotton fabric (scoured and bleached)
-
Atmospheric pressure plasma jet system
-
Gases: Helium (carrier), Oxygen (reactive)[7]
-
Dyeing apparatus
-
Natural dye (e.g., Madder extract)
Procedure:
-
Fabric Preparation: Cut the cotton fabric to the desired dimensions for treatment and subsequent dyeing.
-
Plasma Treatment Setup:
-
Mount the plasma nozzle above the cotton fabric.[7]
-
Set the radio frequency of the plasma generator to 13.56 MHz.[7]
-
Fix the helium flow rate at 30 L/min.[7]
-
Set the oxygen flow rate (e.g., 0.4 L/min) and discharge power (e.g., 150 W) as per experimental design.[7]
-
Set the speed of the plasma jet moving over the fabric (e.g., 5 mm/s).[7]
-
-
Plasma Treatment: Expose the cotton fabric to the plasma jet for the desired duration (e.g., 60 seconds).
-
Conditioning: After treatment, condition the fabric at a relative humidity of 65 ± 2% and a temperature of 20 ± 2 °C for 24 hours before dyeing.[7]
-
Dyeing:
-
Washing: After dyeing, wash the fabric with distilled water and dry.
Protocol 2: Ultrasound-Assisted Dyeing of Polyester Fabric
This protocol details the use of ultrasonic energy to enhance the dyeing of polyester fabric with disperse dyes.
Materials and Equipment:
-
Polyester fabric
-
Disperse dye (e.g., C.I. Disperse Red 343)
-
Dispersing agent
-
Acetic acid
-
Ultrasonic bath (e.g., 50 Hz)[8]
-
High-temperature dyeing machine
Procedure:
-
Fabric and Dye Solution Preparation:
-
Pre-treat the polyester fabric.
-
Prepare the dye solution with the disperse dye. Both the fabric and dye solution can be optionally pre-treated with ultrasonic radiation for a specified time (e.g., 10-60 minutes) at a set temperature (e.g., 60°C).[8]
-
-
Dye Bath Preparation:
-
Dyeing Process:
-
Place the polyester fabric in the dye bath.
-
Raise the temperature to 130°C and maintain for 30 minutes.[8]
-
During the dyeing process, apply ultrasonic energy.
-
-
Post-Dyeing Treatment:
-
Cool the dye bath.
-
Perform reduction clearing to remove unfixed dye and improve wash fastness.
-
Rinse the fabric thoroughly and dry.
-
Protocol 3: Supercritical Carbon Dioxide (scCO₂) Dyeing of Polyester
This protocol describes a waterless dyeing method for polyester fabric using supercritical CO₂ as the solvent.
Materials and Equipment:
-
Polyester fabric
-
Disperse dye
-
High-pressure dyeing autoclave
-
Supercritical fluid delivery system (CO₂)
-
Acetone (for rinsing)
Procedure:
-
Sample Preparation: Wrap the polyester fabric sample (e.g., 10 x 25 cm) around a perforated stainless steel tube and place it inside the autoclave.[9]
-
Dye Loading: Place the disperse dyestuff at the bottom of the vessel.[9]
-
System Purge and Preheating: Close the autoclave, purge with gaseous CO₂, and preheat to the desired working temperature (e.g., 120°C).[10]
-
Pressurization: Once the working temperature is reached, compress the CO₂ to the working pressure (e.g., 200-250 bar) to bring it to a supercritical state.[10]
-
Dyeing: Maintain the temperature and pressure for the dyeing period (e.g., 60-90 minutes) with constant stirring.[9][10]
-
Depressurization and Rinsing:
-
After the dyeing period, release the pressure. The CO₂ becomes gaseous, and the excess dye precipitates.
-
Rinse the fabric with acetone to remove any residual unfixed dye.[9]
-
-
CO₂ Recycling: The gaseous CO₂ can be captured, recompressed, and recycled for subsequent dyeing cycles.
Protocol 4: Enzymatic Decolorization of Textile Effluent
This protocol outlines the use of the laccase enzyme to decolorize textile wastewater containing reactive dyes.
Materials and Equipment:
-
Textile effluent containing reactive dyes
-
Laccase enzyme solution (from Trametes hirsuta or other suitable source)[11]
-
Sodium acetate buffer (50 mM, pH 5.0)[11]
-
Spectrophotometer
-
Shaker incubator
Procedure:
-
Effluent Preparation: Collect the textile dyeing effluent. Adjust the pH to 5.0 using the sodium acetate buffer.
-
Enzymatic Reaction:
-
Decolorization Measurement:
-
Take aliquots of the reaction mixture at different time intervals.
-
Centrifuge the aliquots to remove any suspended solids.
-
Measure the absorbance of the supernatant at the maximum wavelength of the dye using a spectrophotometer.
-
Calculate the percentage of decolorization by comparing the absorbance to the initial absorbance of the untreated effluent.
-
-
Toxicity Assessment (Optional): The toxicity of the treated effluent can be assessed using methods like the oxygen consumption rate of Pseudomonas putida.[11]
Visualization of Workflows and Pathways
Experimental Workflow for Ultrasound-Assisted Dyeing
Caption: Workflow for ultrasound-assisted dyeing of polyester.
Logical Relationship in Supercritical CO₂ Dyeing
Caption: Logical steps in supercritical CO₂ dyeing.
Signaling Pathway for Enzymatic Dye Degradation by Laccase
Caption: Laccase-mediator system for azo dye degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. [PDF] Supercritical Dyeing Technology | Semantic Scholar [semanticscholar.org]
- 10. textilelearner.net [textilelearner.net]
- 11. Decolorization and Detoxification of Textile Dyes with a Laccase from Trametes hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of 1-Naphthol-3,6-disulfonic acid disodium salt solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 1-Naphthol-3,6-disulfonic acid disodium salt.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What is the cause?
A1: Discoloration of your solution, often appearing as a yellowish or brownish tint, is a common indicator of degradation. The primary causes are oxidation and photodegradation. The phenolic hydroxyl group of the naphthol moiety is susceptible to oxidation, especially when exposed to air (oxygen) and light. This process can lead to the formation of colored byproducts, such as naphthoquinones.
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To maximize the shelf-life of your solution, it is crucial to minimize its exposure to factors that promote degradation. Based on general handling procedures for the solid compound and related naphthol derivatives, the following conditions are recommended for solutions:
-
Temperature: Store solutions at a cool and controlled temperature, ideally refrigerated (2-8 °C).[1][2][3][4][5] Avoid repeated freeze-thaw cycles.
-
Light: Protect the solution from light by storing it in an amber glass vial or by wrapping the container in aluminum foil.[5]
-
Atmosphere: To prevent oxidation, it is beneficial to prepare the solution with deoxygenated solvent and to store it under an inert atmosphere (e.g., nitrogen or argon).
-
pH: Maintain the pH of the solution in the slightly acidic to neutral range. Studies on the related compound 1-naphthol show optimal stability around pH 6.3.[6] Alkaline conditions (pH > 9) have been shown to accelerate the oxidation of a similar compound, 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt, and should be avoided for long-term storage.[6]
Q3: How does pH affect the stability of the solution?
A3: The pH of the solution is a critical factor in the stability of this compound. Based on data from similar naphthol compounds, alkaline conditions significantly accelerate the rate of oxidation. For instance, studies on 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt) demonstrate a rapid oxidation at pH > 9, while the reaction is much slower in acidic environments (pH < 7).[6] Therefore, for prolonged stability, it is advisable to maintain the solution at a neutral or slightly acidic pH.
Q4: Can I use any stabilizers to prolong the shelf-life of my solution?
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Sodium metabisulfite
It is important to note that the addition of any stabilizer should be validated to ensure it does not interfere with downstream applications.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (Yellowing/Browning) | Oxidation due to exposure to air (oxygen). | 1. Prepare fresh solutions using deoxygenated solvents. 2. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 3. Consider adding a compatible antioxidant after verifying its suitability for your application. |
| Photodegradation due to exposure to light. | 1. Store the solution in an amber glass vial or a container wrapped in aluminum foil. 2. Minimize the exposure of the solution to ambient light during handling. | |
| High pH of the solution. | 1. Measure the pH of the solution. 2. If alkaline, adjust the pH to a neutral or slightly acidic range using a suitable buffer, provided this does not affect your experiment. | |
| Precipitate Formation | Poor solubility at the prepared concentration. | 1. Ensure the concentration is within the solubility limits for the chosen solvent and temperature. 2. Gentle warming and sonication may help in redissolving the precipitate if it is due to temperature changes. |
| Degradation products precipitating out of solution. | 1. If discoloration is also observed, the precipitate is likely a degradation product. 2. The solution should be discarded and a fresh batch prepared under optimal storage conditions. | |
| Inconsistent Experimental Results | Degradation of the this compound. | 1. Prepare a fresh solution and compare its performance with the old one. 2. If the fresh solution yields expected results, the old solution has likely degraded and should be discarded. 3. Implement stricter storage and handling protocols to prevent future degradation. |
Data on Factors Affecting Stability
The following table summarizes the known effects of various factors on the stability of this compound and related compounds.
| Factor | Effect on Stability | Recommendations | Reference Compound(s) |
| pH | Decreased stability at alkaline pH (>9).[6] | Maintain a neutral to slightly acidic pH. | 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt[6] |
| Light | Promotes photodegradation.[5] | Store in light-protected containers (e.g., amber vials).[5] | This compound (solid)[5] |
| Oxygen (Air) | Leads to oxidative degradation. | Prepare with deoxygenated solvents and store under an inert atmosphere. | General knowledge for phenolic compounds |
| Temperature | Elevated temperatures can accelerate degradation.[7][8] | Store at cool, controlled temperatures (e.g., 2-8 °C).[1][2][3][4][5] | 1,5-naphthalene disulfonate[7][8] |
| Incompatible Materials | Strong oxidizing agents will cause rapid degradation.[5] | Avoid contact with strong oxidizing agents. | This compound (solid)[5] |
Experimental Protocols
Protocol for Preparation of a Stable Aqueous Solution
-
Solvent Deoxygenation:
-
Take a suitable volume of high-purity water (e.g., Milli-Q or equivalent).
-
Deoxygenate the water by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, the water can be deoxygenated by boiling for 15-20 minutes and then allowing it to cool to room temperature under an inert gas atmosphere.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound in a clean, dry container.
-
Transfer the solid to a light-protected volumetric flask (e.g., amber glass).
-
Add a portion of the deoxygenated water to the flask and swirl gently to dissolve the solid.
-
Once dissolved, add the deoxygenated water to the final volume mark.
-
-
pH Adjustment (Optional):
-
If necessary, measure the pH of the solution.
-
Adjust to a neutral or slightly acidic pH using a suitable, non-interfering buffer system.
-
-
Storage:
-
Transfer the solution to a clean, amber glass storage bottle with a tight-fitting cap.
-
Purge the headspace of the bottle with an inert gas before sealing.
-
Store the solution in a refrigerator at 2-8 °C.
-
Protocol for a Basic Stability Study
-
Solution Preparation:
-
Prepare a stock solution of this compound following the protocol for a stable aqueous solution.
-
-
Experimental Setup:
-
Aliquot the stock solution into several amber and clear glass vials.
-
Create different storage conditions to test:
-
Light Exposure: Store some clear vials on a lab bench exposed to ambient light and others in a dark drawer or wrapped in foil.
-
Temperature: Store vials at different temperatures (e.g., 2-8 °C, room temperature, and an elevated temperature like 40 °C).
-
pH: Adjust the pH of aliquots to different values (e.g., 4, 7, and 9) using appropriate buffers.
-
Atmosphere: Prepare some vials with and without an inert gas headspace.
-
-
-
Analysis:
-
At regular time intervals (e.g., day 0, 1, 3, 7, 14, and 28), take a sample from each condition.
-
Analyze the samples for degradation. A common method is to use UV-Vis spectrophotometry to monitor for changes in the absorbance spectrum, particularly the appearance of new peaks or a decrease in the main peak. A more advanced method would be to use HPLC to quantify the remaining parent compound and identify any degradation products.
-
-
Data Interpretation:
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
-
Compare the results from the different conditions to understand the impact of light, temperature, pH, and oxygen on the stability of the solution.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: A step-by-step workflow for troubleshooting unstable solutions.
References
- 1. echemi.com [echemi.com]
- 2. canbipharm.com [canbipharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mechanism of oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
Technical Support Center: Assays Utilizing 1-Naphthol-3,6-disulfonic Acid Disodium Salt (Griess Reagent)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Naphthol-3,6-disulfonic acid disodium salt, a key component of the Griess reagent for the colorimetric quantification of nitrite.
I. Troubleshooting Guide
This guide addresses common issues encountered during nitrite/nitrate quantification assays using the Griess reagent.
Problem 1: Inaccurate or non-reproducible results.
| Possible Cause | Recommended Action |
| Interference from sample components | Biological samples are complex matrices containing substances that can interfere with the Griess reaction. Common interferents include ascorbate, reduced thiols (e.g., glutathione), phosphate, and proteins.[1][2] It is crucial to process samples appropriately. Deproteinization of samples like plasma or serum is often a necessary step.[1] Methods such as zinc sulfate precipitation can effectively remove proteins and also reduce interference from ascorbate and phosphate.[1] |
| Anticoagulant interference | The choice of anticoagulant for blood sample collection can significantly impact results. Heparin has been shown to interfere, particularly in enzyme-based nitrate reduction assays.[1][3] EDTA and citrate can also interfere; for instance, ultrafiltration of plasma collected with EDTA or citrate is not recommended as it may lead to an overestimation of nitrate.[4] When using heparin, ultrafiltration is necessary. For plasma nitrate quantification, sodium EDTA as the anticoagulant without ultrafiltration, and with a background absorbance measurement for each sample, is a recommended approach.[4] |
| High concentrations of NADPH/NADP+ | In assays where nitrate is first reduced to nitrite using nitrate reductase, high concentrations of the cofactor NADPH and its oxidized form NADP+ can interfere with the subsequent Griess reaction.[1] To mitigate this, one can use a limited amount of NADPH/NADP+ and incorporate a recycling system using glucose-6-phosphate dehydrogenase.[1][5] |
| Metal ion interference | High concentrations of certain metal ions can interfere with the assay. For example, iron can lead to underestimation of nitrate concentrations, particularly when using an ammonium chloride and EDTA buffer.[6] Deproteinization methods can also help in reducing metal ion concentrations. |
| Contamination from labware or reagents | Ensure all labware, including microcentrifuge tubes and pipette tips, are free from nitrate and nitrite contamination.[1] Use high-purity water and reagents. It is good practice to test for contamination by running blanks with your reagents and labware. |
Problem 2: Low or no color development.
| Possible Cause | Recommended Action |
| Incorrect pH | The Griess reaction is pH-sensitive and requires acidic conditions for the diazotization reaction to occur. Ensure the pH of the reaction mixture is appropriately acidic. |
| Degraded reagents | The Griess reagent components, particularly N-(1-naphthyl)ethylenediamine, can degrade over time, especially when exposed to light. Store reagents as recommended by the manufacturer, typically in the dark and refrigerated. Prepare fresh working solutions of the Griess reagent. |
| Insufficient incubation time | Allow sufficient time for the colorimetric reaction to develop completely. Follow the protocol's recommended incubation time, which is typically around 10-20 minutes at room temperature.[7] |
| Nitrite concentration below the detection limit | The detection limit of the Griess assay is typically in the low micromolar range.[2] If the nitrite concentration in your sample is very low, you may need to concentrate the sample or use a more sensitive detection method. |
Problem 3: High background or false positives.
| Possible Cause | Recommended Action |
| Turbidity or interfering color in the sample | Particulate matter or colored compounds in the sample can interfere with the absorbance reading. Centrifuge samples to remove particulates. For colored samples, include a sample blank (sample without Griess reagent) to subtract the background absorbance. |
| Contaminated reagents or water | Use fresh, high-quality reagents and purified water to prepare your standards and samples. |
| Phenol red in cell culture media | Phenol red, a common pH indicator in cell culture media, can interfere with the colorimetric reading. It is advisable to use phenol red-free media when performing the Griess assay on cell culture supernatants.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What is the principle of the assay using this compound?
A1: this compound is a component of the Griess reagent. The assay is based on a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilic acid to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (a derivative of 1-naphthol) to form a colored azo dye. The intensity of the color, which is measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[1]
Q2: How can I measure nitrate using this assay?
A2: The Griess reaction itself only detects nitrite. To measure nitrate, it must first be reduced to nitrite. This is commonly achieved using enzymes like nitrate reductase or by chemical reduction with agents like cadmium.[1][7] The total nitrite concentration (original nitrite + nitrite from reduced nitrate) is then measured. The nitrate concentration is calculated by subtracting the initial nitrite concentration (measured in a separate sample without the reduction step) from the total nitrite concentration.
Q3: What are the most common interfering substances I should be aware of?
A3: A number of endogenous and exogenous compounds can interfere with the assay. These include:
-
Reducing agents: Ascorbic acid and reduced thiols (like glutathione) can reduce the diazonium salt, leading to lower absorbance readings.[1]
-
Proteins: High protein concentrations in samples like plasma or serum can cause turbidity and interfere with the reaction. Deproteinization is recommended.[1][9]
-
Anticoagulants: Heparin, EDTA, and citrate can interfere with the assay.[1][4]
-
NADPH/NADP+: These cofactors, used in the enzymatic reduction of nitrate, can interfere with the Griess reaction.[1]
-
Metal ions: High levels of iron and other metals can interfere.[6]
-
Phenol red: This pH indicator found in some cell culture media can interfere with the colorimetric reading.[8]
Q4: What is the typical linear range of the Griess assay?
A4: The linear range of the Griess assay typically falls within the low micromolar concentrations, often from around 1 µM to 100 µM of nitrite. The exact range can vary depending on the specific protocol and reagents used.
III. Quantitative Data on Interferences
The following table summarizes the effects of some common interfering substances. It is important to note that the extent of interference can be concentration-dependent and may vary with the specific assay conditions.
| Interfering Substance | Observed Effect | Concentration | Reference |
| Myoglobin (Protein) | Positive interference (increased apparent nitrite concentration) | 10 µM | [6] |
| 15 µM | [6] | ||
| 20 µM | [6] | ||
| Heparin | Eliminates acidified NOx species in a dose-dependent manner | EC50 of 1.8 U/mL | [3] |
| EDTA/Citrate | Overestimation of nitrate when plasma is ultrafiltered | Not specified | [4] |
| NADPH | Inhibition of the Griess reaction | 0.5 - 1.0 mM | [10] |
| Thiols (e.g., Cysteine, Glutathione) | Interference with color formation | > 10 mM | |
| Ascorbic Acid | Interference with color formation | > 10 mM |
Note: Quantitative data on the precise concentration-dependent effects of many interfering substances are not always readily available in a standardized format and can be highly dependent on the sample matrix and assay protocol.
IV. Experimental Protocols
Key Experiment: Colorimetric Determination of Nitrite using the Griess Reagent
This protocol provides a general workflow. Specific volumes and concentrations may need to be optimized for your particular application and instrumentation (e.g., cuvette-based spectrophotometer vs. 96-well plate reader).
Materials:
-
Griess Reagent:
-
Component A: Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution (e.g., 0.1% in water). Note: This component is light-sensitive.
-
-
Nitrite Standard Solution (e.g., Sodium Nitrite)
-
Samples for analysis
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Standards: Prepare a series of nitrite standards by diluting the stock nitrite solution in the same buffer or medium as your samples. A typical concentration range is 1-100 µM.
-
Sample Preparation: If necessary, deproteinize your samples (e.g., using zinc sulfate). Centrifuge to remove any precipitates.
-
Assay Procedure (96-well plate format): a. Add 50 µL of each standard or sample to individual wells of a 96-well plate. b. Add 50 µL of Component A (Sulfanilamide solution) to each well. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of Component B (N-(1-naphthyl)ethylenediamine solution) to each well. e. Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
Measurement: Measure the absorbance of each well at a wavelength between 520-550 nm (typically 540 nm) using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (0 µM nitrite standard) from all standard and sample readings. b. Plot a standard curve of absorbance versus nitrite concentration. c. Determine the nitrite concentration of your samples by interpolating their absorbance values from the standard curve.
V. Visualizations
Caption: Experimental workflow for the Griess assay.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 2. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heparin reacts with and inactivates nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycling of NADPH by glucose 6-phosphate dehydrogenase optimizes the spectrophotometric assay of nitric oxide synthase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 7. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimization of Experimental Protocols with 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Naphthol-3,6-disulfonic acid disodium salt in their experimental protocols. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Troubleshooting Guide
Issue: Weak or No Color Development in Colorimetric Assays
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Mixture | The coupling reaction is pH-dependent. Ensure the final pH of the reaction mixture is within the optimal range for azo dye formation, which is typically mildly acidic to neutral for this type of reaction. Prepare fresh buffers and verify the pH before each experiment. |
| Degraded Reagents | This compound solution may degrade over time, especially when exposed to light. Prepare fresh solutions for each experiment. Ensure the diazotizing reagent (e.g., sulfanilamide and sodium nitrite) is also fresh and has been stored correctly. |
| Insufficient Incubation Time or Temperature | The diazotization and coupling reactions may require specific incubation times and temperatures to proceed to completion. Refer to the detailed experimental protocol and ensure adherence to the recommended parameters. Consider optimizing these parameters for your specific experimental conditions. |
| Low Analyte Concentration | The concentration of the analyte (e.g., nitrite) in your sample may be below the detection limit of the assay. Concentrate your sample if possible, or use a more sensitive detection method. |
| Interfering Substances | Certain substances in the sample matrix can interfere with the diazotization or coupling reaction.[1][2][3][4] Common interferents include strong oxidizing or reducing agents. Consider sample purification or dilution to minimize interference. |
Issue: High Background Signal in Colorimetric Assays
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any residual contaminants that could contribute to background color. |
| Light Exposure | Azo dyes can be sensitive to light, which may cause a gradual increase in background absorbance. Perform the final steps of the assay, including absorbance measurement, in a timely manner and avoid prolonged exposure to direct light. |
| Instability of the Azo Dye | The formed azo dye may not be stable over long periods. Measure the absorbance within the recommended timeframe after color development as specified in the protocol. |
| Precipitation of Reagents | If any of the reagents precipitate out of solution, it can scatter light and lead to erroneously high absorbance readings. Ensure all reagents are fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in experimental protocols?
A1: this compound is primarily used as a coupling agent in colorimetric assays for the determination of various analytes. A common application is in the quantification of nitrite, where it reacts with a diazonium salt to form a colored azo dye. The intensity of the color is proportional to the analyte concentration.
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to prepare fresh solutions of this compound for each experiment to ensure optimal performance. If storage is necessary, prepare the solution in deionized water, protect it from light by storing it in an amber bottle, and keep it refrigerated at 2-8°C. Do not use the solution if any discoloration or precipitation is observed.
Q3: Can I use this compound for applications other than colorimetric assays?
A3: While its primary use is in colorimetric analysis, derivatives of naphthols have been explored as fluorescent probes in biophysical studies, for example, in monitoring changes in lipid bilayer membranes. However, specific protocols and the suitability of the 3,6-disulfonic acid disodium salt for such applications would require further investigation.
Experimental Protocols
Detailed Methodology for Colorimetric Determination of Nitrite
This protocol describes a method for the determination of nitrite in aqueous samples based on the Griess-Ilosvay reaction, utilizing sulfanilamide and this compound.
Reagents:
-
Sulfanilamide Solution: Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.
-
This compound Solution: Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Nitrite Standard Stock Solution (100 mg/L): Dissolve 0.0493 g of sodium nitrite (analytical grade, dried at 110°C for 1 hour) in 100 mL of deionized water.
-
Nitrite Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water.
Procedure:
-
Pipette 50 µL of the sample or standard into a microplate well.
-
Add 50 µL of the Sulfanilamide Solution to each well.
-
Incubate at room temperature for 10 minutes, protected from light. This allows for the diazotization of sulfanilamide by nitrite.
-
Add 50 µL of the this compound Solution to each well.
-
Incubate at room temperature for 15 minutes, protected from light, to allow for the coupling reaction and color development.
-
Measure the absorbance at the wavelength of maximum absorption of the formed azo dye (typically between 520-550 nm).
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the nitrite concentration in the samples from the standard curve.
Optimization Parameters for Nitrite Assay
| Parameter | Recommended Range | Optimal Value (Example) |
| Wavelength (λmax) | 520 - 550 nm | 540 nm |
| Sulfanilamide Concentration | 0.2 - 1.0 g/100 mL | 0.5 g/100 mL |
| Coupling Agent Concentration | 0.05 - 0.2 g/100 mL | 0.1 g/100 mL |
| Diazotization Time | 5 - 15 minutes | 10 minutes |
| Coupling Time | 10 - 20 minutes | 15 minutes |
| Reaction Temperature | 20 - 25 °C | 22 °C |
| pH of final reaction | 1.0 - 2.0 | 1.5 |
Visualizations
Caption: Experimental workflow for the colorimetric determination of nitrite.
References
- 1. Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulants and other preanalytical factors interfere in plasma nitrate/nitrite quantification by the Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of technical grade 1-Naphthol-3,6-disulfonic acid disodium salt.
Troubleshooting Guides
This section addresses common issues encountered during the purification of technical grade this compound.
Issue 1: The purified product is still colored (not white or off-white).
-
Question: I have recrystallized my technical grade this compound, but the resulting crystals are still greyish or brownish. How can I remove the colored impurities?
-
Answer: Technical grade this compound often appears as a grey to brownish powder due to the presence of colored organic impurities.[1] If a single recrystallization does not yield a product of satisfactory color, consider the following options:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb many of the colored impurities. Use with caution, as excessive charcoal can also adsorb your product and reduce the yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.
-
Solvent System Modification: If you are using water as the solvent, consider a mixed solvent system such as ethanol/water. The change in polarity may help to leave the colored impurities in the mother liquor.
-
Issue 2: Low recovery of purified product after recrystallization.
-
Question: After recrystallizing my sample, the yield of purified this compound is very low. What are the possible causes and how can I improve the recovery?
-
Answer: Low recovery in recrystallization can be due to several factors:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently to allow for maximum crystal formation. An ice bath can be used after the solution has cooled to room temperature.
-
Washing with a solvent in which the product is highly soluble: The washing step should be done with a cold solvent to minimize the loss of the purified crystals.
-
Issue 3: The product "oils out" instead of crystallizing.
-
Question: When I cool the hot solution of my this compound, it forms an oil instead of crystals. What should I do?
-
Answer: "Oiling out" can occur when the solute is highly impure or when the solution is supersaturated and the solute's melting point is lower than the temperature of the solution. To address this:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation.
-
Slow cooling: Allow the solution to cool very slowly to encourage the formation of crystals rather than an oil.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.
-
Seed crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
A1: The most common impurity in technical grade this compound is sodium chloride, which can be present at levels up to 10%.[2] Other impurities may include colored organic byproducts from the synthesis process, which give the technical grade product its characteristic grey to brownish appearance.[1]
Q2: What is a recommended method for the purification of technical grade this compound?
A2: Recrystallization from water or an aqueous ethanol solution is a common and effective method for purifying this compound. For removal of inorganic salts like sodium chloride, a process called "salting out" can also be employed, where the addition of a salt to a solution of the compound reduces its solubility and causes it to precipitate.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for determining the purity of dye intermediates like this compound.[3][4] This method can separate the main compound from its impurities, allowing for quantification of the purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol is a general guideline and may need optimization based on the initial purity of the technical grade material.
Materials:
-
Technical grade this compound
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a measured amount of technical grade this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid dissolves completely. Continue adding small portions of hot water until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
| Parameter | Before Purification | After Recrystallization |
| Appearance | Grey to brownish powder | White to off-white crystals |
| Purity (by HPLC) | ~80-90% | >98% |
| Major Impurity | Sodium Chloride (~10%) | Significantly reduced |
Note: The purity values are illustrative and can vary depending on the starting material and the execution of the protocol.
Visualization of the Purification Workflow
Below is a diagram illustrating the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Dye purity and dye standardization for biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. 1-Amino-8-naphthol-3,6-disulfonic acid [webbook.nist.gov]
Technical Support Center: Purification of 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Naphthol-3,6-disulfonic acid disodium salt and facing challenges with sodium chloride impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing sodium chloride (NaCl) from this compound?
A1: The primary methods for removing NaCl impurities from this compound are fractional crystallization and solvent precipitation. These techniques exploit the differential solubility of the desired compound and the inorganic salt in various solvent systems. For smaller-scale applications, desalting techniques like gel filtration chromatography can also be employed.
Q2: How does solvent precipitation work for removing NaCl?
A2: Solvent precipitation involves dissolving the mixture in a solvent in which this compound is soluble, and NaCl is less soluble. More commonly, a water-miscible organic solvent is added to an aqueous solution of the mixture. This decreases the solubility of the inorganic salt (NaCl), causing it to precipitate, while the desired organic salt remains in solution. The precipitated NaCl can then be removed by filtration.
Q3: What solvents are recommended for the purification process?
A3: For solvent precipitation, a common approach is to dissolve the crude this compound in water and then add a water-miscible organic solvent like ethanol to precipitate the inorganic salts. The selection of the solvent system is critical and depends on the relative solubilities of the product and the impurity.
Q4: Can recrystallization be used for purification?
A4: Yes, recrystallization is a viable method. This technique relies on the difference in solubility of the this compound and NaCl in a particular solvent at different temperatures. The goal is to find a solvent that dissolves the desired compound at a higher temperature and from which it crystallizes upon cooling, leaving the NaCl impurity in the mother liquor.
Q5: Are there any analytical techniques to confirm the removal of NaCl?
A5: Several analytical techniques can be used to verify the removal of NaCl. These include:
-
Ion Chromatography: To quantify the chloride ion concentration.
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the sodium ion concentration.
-
Conductivity Measurement: The conductivity of the solution will decrease as the ionic impurity (NaCl) is removed.
Troubleshooting Guides
Issue 1: Low Yield of this compound after Purification
| Possible Cause | Troubleshooting Step |
| Co-precipitation of the product with NaCl. | Optimize the solvent ratio. A gradual addition of the anti-solvent (e.g., ethanol) while monitoring the precipitation can improve selectivity. |
| Product is not fully dissolved initially. | Ensure the crude product is completely dissolved in the initial solvent (e.g., water) before adding the precipitating solvent. Gentle heating can aid dissolution, but be cautious of potential degradation. |
| Product loss during filtration. | Use a fine-pore filter paper or a membrane filter to minimize the loss of fine particles. Wash the precipitate with a small amount of the final solvent mixture to recover any adhered product. |
Issue 2: Incomplete Removal of NaCl
| Possible Cause | Troubleshooting Step |
| Insufficient amount of precipitating solvent. | Increase the volume of the organic solvent added to the aqueous solution to further decrease the solubility of NaCl. |
| High initial concentration of the crude product. | Start with a more dilute aqueous solution. This can improve the efficiency of NaCl precipitation. |
| Entrapment of NaCl within the product crystals. | Consider a second recrystallization or precipitation step for higher purity. |
Experimental Protocols
Protocol 1: Purification by Solvent Precipitation
This protocol describes the removal of sodium chloride from this compound by precipitating the inorganic salt using ethanol.
Materials:
-
Crude this compound containing NaCl
-
Deionized water
-
Ethanol (95% or absolute)
-
Beakers and flasks
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of deionized water at room temperature. Gentle warming (e.g., to 40-50 °C) can be applied to ensure complete dissolution.
-
Precipitation of NaCl: While stirring the aqueous solution, slowly add 2 to 5 volumes of ethanol. The addition of ethanol will decrease the solubility of sodium chloride, causing it to precipitate out of the solution as a white solid.[1]
-
Filtration: Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the purified this compound.
-
Product Recovery: Evaporate the solvent from the filtrate under reduced pressure to obtain the purified product.
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to remove any residual solvent.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Ethanol to Water Volume Ratio | 2:1 to 5:1 | [1] |
| Expected Purity | >98% (can be improved with repeated precipitation) | General laboratory practice |
| Approximate Yield | ~70% (dependent on initial purity and optimization) | [1] |
Visualizations
Caption: Workflow for the purification of this compound via solvent precipitation.
Caption: Troubleshooting logic for incomplete removal of NaCl from the product.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescence Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio (SNR) in their fluorescence measurement experiments.
FAQs: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal from your target, leading to a poor signal-to-noise ratio. Below are answers to frequently asked questions about identifying and mitigating high background.
Q1: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, broadly categorized as sample-related and reagent/protocol-related.
-
Autofluorescence: Biological samples often contain endogenous molecules, such as NADH, flavins, and collagen, that fluoresce naturally. This is particularly prominent in the green and yellow emission spectra.[1] Fixatives like glutaraldehyde can also induce autofluorescence.[2]
-
Non-specific Staining: This occurs when fluorescently labeled antibodies or dyes bind to unintended targets within the sample.[3][4] This can be caused by excessive antibody concentrations, insufficient blocking, or cross-reactivity of antibodies.[3][4][5]
-
Reagent and Consumable Issues: Impurities in reagents, autofluorescence from microplates (especially clear-bottom plates), or contaminated buffers can contribute to high background.[6]
-
Cellular Debris and Dead Cells: Dead cells can non-specifically bind fluorescent dyes, creating bright, punctate background signals.[7]
Q2: How can I determine the source of my high background?
A systematic approach can help pinpoint the origin of the high background. The following workflow can guide your troubleshooting process.
Caption: Workflow to identify the source of high background fluorescence.
Q3: What are the best practices for reducing autofluorescence?
Several methods can be employed to minimize the impact of autofluorescence:
-
Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is typically weaker at longer wavelengths.
-
Chemical Quenching: Treat samples with quenching agents like sodium borohydride or commercially available background suppressors.[1]
-
Photobleaching: Intentionally expose the sample to the excitation light before imaging to photobleach the autofluorescent components, which often fade faster than specific fluorescent probes.[7]
-
Proper Fixation: Avoid glutaraldehyde as a fixative if autofluorescence is a concern, as it can increase background fluorescence.[2]
Q4: How can I minimize non-specific antibody staining?
Optimizing your staining protocol is crucial for reducing non-specific binding.
| Parameter | Recommendation | Rationale |
| Primary Antibody Concentration | Perform a titration to determine the lowest effective concentration.[3][5][7] | Excess antibody can lead to non-specific binding and high background.[4][7] |
| Blocking | Use an appropriate blocking buffer (e.g., BSA, normal serum from the host species of the secondary antibody) for an adequate duration.[3] Ensure the blocking agent is compatible with your antibodies.[5] | Blocks non-specific binding sites on the sample. |
| Washing | Increase the number and duration of wash steps after antibody incubations.[3][4] | Thorough washing removes unbound antibodies.[3] |
| Incubation Time | Optimize the incubation time for your primary and secondary antibodies. | Prolonged incubation can increase non-specific binding.[7] |
| Antibody Validation | Ensure your primary antibody is validated for your specific application and that the secondary antibody is specific to the primary's host species.[5][8] | Using an inappropriate or poorly characterized antibody can lead to off-target binding. |
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be equally problematic as high background. This guide provides a systematic approach to diagnosing and resolving low signal intensity.
Q1: My fluorescence signal is very weak or absent. What should I check first?
Start by verifying the fundamental components of your experiment. The following decision tree can help guide your troubleshooting process.
Caption: Decision tree for troubleshooting low fluorescence signal.
Q2: What are common reagent-related issues that cause low signal?
Several factors related to your reagents can result in a weak signal.
| Potential Cause | Recommendation | Experimental Context |
| Antibody Concentration Too Low | Perform a titration to find the optimal antibody concentration. Initial testing can start around 1 µg/mL for primary antibodies.[5][8] | Immunoassays, Flow Cytometry, Fluorescence Microscopy |
| Poor Primary Antibody Performance | Confirm the primary antibody is validated for your application by checking the supplier's datasheet.[5][8] Use a positive control to verify antibody function.[8] | Immunoassays, Flow Cytometry, Fluorescence Microscopy |
| Incompatible Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody and has been cross-adsorbed to minimize non-specific binding.[8] | Immunoassays, Fluorescence Microscopy |
| Fluorophore Photobleaching | The fluorophore has been destroyed by excessive exposure to excitation light. See the section on "Managing Photobleaching." | All fluorescence-based techniques |
Managing Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence signal upon exposure to excitation light.[9][10] This can be a significant issue in experiments requiring long exposure times or time-lapse imaging.[11]
Q1: What are the most effective strategies to minimize photobleaching?
A multi-faceted approach is often necessary to combat photobleaching effectively.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media (e.g., ProLong Gold, VECTASHIELD) for fixed samples.[10][12] These reagents scavenge free radicals that cause photobleaching.[10]
-
Optimize Illumination:
-
Reduce Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[10][12] Neutral density filters can be used to reduce intensity without changing the spectral quality of the light.[12][13][14]
-
Reduce Exposure Time: Minimize the duration of exposure to the excitation light.[9][12]
-
Minimize Exposure: Locate the area of interest using transmitted light before switching to fluorescence imaging.[13][14]
-
-
Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others. For example, modern dyes like Alexa Fluor and DyLight are generally more stable than traditional fluorophores like FITC.[10][13]
-
Advanced Imaging Techniques: Techniques like multiphoton excitation can reduce phototoxicity and photobleaching in live-cell imaging.[9][12]
Experimental Protocols
Protocol 1: Primary Antibody Titration for Immunofluorescence
Objective: To determine the optimal concentration of a primary antibody that maximizes the specific signal while minimizing background staining.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips or slides
-
Primary antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescently labeled secondary antibody
-
PBS (Phosphate-Buffered Saline)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL. Prepare a "no primary antibody" control as well.
-
Block your samples according to your standard protocol.
-
Remove the blocking buffer and incubate each sample with a different dilution of the primary antibody for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C). For the "no primary" control, add only blocking buffer.
-
Wash the samples three times with PBS for 5 minutes each.
-
Incubate all samples with the fluorescently labeled secondary antibody at its optimal concentration for 1 hour at room temperature, protected from light.
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto slides using an antifade mounting medium.
-
Image all samples using the same microscope settings (e.g., exposure time, gain, laser power).
-
Analyze the images to identify the primary antibody concentration that provides the brightest specific staining with the lowest background. This is your optimal concentration.
Understanding Sources of Noise
In fluorescence microscopy, noise is the random variation in the measured signal that does not represent the true fluorescence from the sample.[15] Understanding the sources of noise is key to improving the signal-to-noise ratio.
Caption: Major sources of signal and noise in fluorescence measurements.
-
Photon Shot Noise: This is an intrinsic and unavoidable source of noise that arises from the quantum nature of light.[16][17][18] It follows a Poisson distribution and is dependent on the signal intensity (higher signal leads to higher shot noise).[17][19]
-
Detector Noise: This is extrinsic noise generated by the electronic components of the detector.[16]
-
Read Noise: This is generated during the process of converting the charge from the detector's sensor into a digital value. It typically follows a Gaussian distribution and is independent of the signal.[15][19]
-
Dark Current: This is a small electric current that flows through the detector even when no photons are being detected. It follows a Poisson distribution.[16]
-
-
Background Signal: This is unwanted signal that is not from the specific fluorophores of interest and contributes to the overall noise.[20] It includes autofluorescence from the sample and stray light from the environment or within the microscope.[18][20][21]
References
- 1. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 2. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 12. keyence.com [keyence.com]
- 13. news-medical.net [news-medical.net]
- 14. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Noise · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
- 16. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 17. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal-to-Noise Considerations [evidentscientific.com]
- 19. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 20. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 21. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
pH effects on the performance of 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effects of pH on the performance of 1-Naphthol-3,6-disulfonic acid disodium salt. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the spectral properties of this compound?
A1: The pH of the solution significantly influences the absorbance and fluorescence of this compound. The compound contains a hydroxyl (-OH) group on the naphthol ring, which can be deprotonated at higher pH values to form a phenolate ion (-O⁻). This deprotonation alters the electronic structure of the molecule, leading to changes in its light absorption and emission characteristics. Generally, the phenolate form will have a different absorption maximum and fluorescence quantum yield compared to the protonated form.
Q2: What is the pKa of the hydroxyl group on this compound?
A2: The ground-state pKa of the hydroxyl group is a critical parameter for understanding its pH-dependent behavior. While the exact ground-state pKa for this specific isomer can be influenced by experimental conditions, naphthols typically have pKa values in the range of 9-10. More importantly for fluorescence studies, the pKa in the excited state (pKa) is significantly lower. For 1-Naphthol-3,6-disulfonate, the pKa has been determined to be approximately 0.5. This indicates that the molecule becomes a much stronger acid upon excitation with light.
Q3: At what pH range can I expect the maximum fluorescence intensity?
A3: The relationship between pH and fluorescence is complex due to the difference between the ground-state pKa and the excited-state pKa. Because the excited state is much more acidic (pKa ≈ 0.5), the protonated form, which is typically more fluorescent, will dominate in acidic conditions. As the pH increases towards and beyond the ground-state pKa, the concentration of the less fluorescent phenolate form in the ground state increases, which can lead to a decrease in overall fluorescence intensity. Therefore, for applications relying on the intrinsic fluorescence of the protonated form, acidic to neutral pH ranges are generally recommended. However, the optimal pH must be determined empirically for each specific application.
Q4: Can I use this compound as a pH indicator?
A4: Given its pH-dependent spectral properties, it has the potential to be used as a fluorescent pH indicator. The significant change in its electronic structure upon deprotonation results in shifts in its absorption and emission spectra, which can be correlated to the pH of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect pH: The pH of your buffer may be too high, leading to the formation of the less fluorescent phenolate species. | Verify the pH of your experimental buffer. Perform a pH titration to determine the optimal pH for maximum fluorescence in your specific assay conditions. For many applications, a slightly acidic to neutral pH may be optimal. |
| Incompatible Buffer Components: Certain buffer components can quench fluorescence. | Test your assay in a variety of common buffers (e.g., phosphate, citrate, Tris) to identify any quenching effects. | |
| Degradation of the Compound: The compound may have degraded due to improper storage or exposure to light. | Store the compound protected from light and moisture. Prepare fresh solutions for your experiments. | |
| High Background Fluorescence | Autofluorescence of Sample Components: Other molecules in your sample may be fluorescing at similar wavelengths. | Run a blank sample containing all components except the this compound to measure background fluorescence. |
| Contaminated Reagents: Impurities in your buffer or other reagents can contribute to background signal. | Use high-purity reagents and solvents. | |
| Inconsistent or Irreproducible Results | Poor pH Buffering: The buffering capacity of your solution may be insufficient, leading to pH drift during the experiment. | Ensure you are using a buffer at a concentration sufficient to maintain a stable pH throughout your experiment. |
| Temperature Fluctuations: Temperature can affect both the pH of the buffer and the fluorescence quantum yield. | Perform experiments at a controlled and consistent temperature. | |
| Photobleaching: Prolonged exposure to the excitation light source can cause the fluorophore to degrade. | Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal. |
Quantitative Data: pH-Dependent Absorbance
The molar absorptivity of 1-Naphthol-3,6-disulfonic acid changes with pH, reflecting the equilibrium between the protonated (naphthol) and deprotonated (phenolate) forms.
| pH | Molar Absorptivity at 330 nm (ε) | Predominant Species |
| 1.0 | 2.5 x 10³ M⁻¹cm⁻¹ | Naphthol (protonated) |
| 7.0 | 2.5 x 10³ M⁻¹cm⁻¹ | Naphthol (protonated) |
| 13.0 | 4.0 x 10³ M⁻¹cm⁻¹ | Phenolate (deprotonated) |
Data adapted from Poe and Knauss, 1981.
Experimental Protocols
Protocol for Determining the Optimal pH for an Assay
This protocol provides a general framework for determining the optimal pH for an experiment using this compound.
1. Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Spectrofluorometer or plate reader with fluorescence capabilities
-
pH meter
-
High-purity water
2. Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in 0.5 or 1.0 pH unit increments) covering the range of interest. It is crucial to use buffers with minimal intrinsic fluorescence.
-
Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water. Protect this solution from light.
-
Working Solutions: For each pH value to be tested, prepare a working solution by diluting the stock solution into the corresponding buffer to the final desired concentration for your assay.
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. Based on the properties of naphthol derivatives, a starting point could be an excitation wavelength around 290 nm and an emission scan from 320 nm to 500 nm.
-
Measure the fluorescence intensity of each working solution at the different pH values.
-
Include a buffer blank for each pH to subtract any background signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The pH at which the maximum fluorescence is observed is the optimal pH for your experimental conditions.
-
Visualizations
Caption: Workflow for pH optimization experiments.
Caption: Chemical equilibrium affected by pH.
Technical Support Center: Degradation of 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1-Naphthol-3,6-disulfonic acid disodium salt.
Troubleshooting Guides
Photocatalytic/Advanced Oxidation Process (AOP) Experiments
Question: My photocatalytic degradation of this compound is slow or incomplete. What are the possible causes and solutions?
Answer: Slow or incomplete degradation can be attributed to several factors. Here's a systematic approach to troubleshoot the issue:
-
Catalyst Activity:
-
Cause: The photocatalyst (e.g., TiO₂) may have low activity due to impurities, incorrect crystalline phase, or deactivation.
-
Solution: Ensure you are using a high-purity catalyst, with the anatase phase of TiO₂ generally being more active.[1] If reusing the catalyst, consider a regeneration step like washing with distilled water and drying.
-
-
Catalyst Loading:
-
Cause: An optimal catalyst loading is crucial. Too little catalyst results in insufficient active sites, while too much can lead to light scattering and reduced light penetration.
-
Solution: Experiment with a range of catalyst concentrations to find the optimum for your setup.
-
-
Light Source:
-
Cause: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst.
-
Solution: Verify that the emission spectrum of your lamp overlaps with the absorption spectrum of your catalyst. For TiO₂, a UV light source is typically required. Ensure the lamp is functioning correctly and its intensity is adequate.
-
-
pH of the Solution:
-
Cause: The pH of the solution affects the surface charge of the catalyst and the ionization state of the substrate, influencing adsorption and degradation rates. For 1-naphthol, a pH of 5 has been found to be optimal in some studies.[2][3]
-
Solution: Adjust the initial pH of your solution to the optimal range for your specific catalyst and substrate.
-
-
Presence of Quenchers:
-
Cause: Other substances in your sample matrix can scavenge the reactive oxygen species (ROS) responsible for degradation.
-
Solution: Purify your sample if possible, or identify and quantify potential quenchers to understand their impact.
-
-
Oxygen Availability:
-
Cause: Dissolved oxygen is essential for the generation of ROS in many AOPs.[4]
-
Solution: Ensure adequate aeration of your solution during the experiment by bubbling air or oxygen.
-
Microbial Degradation Experiments
Question: I am not observing any significant microbial degradation of this compound. What should I check?
Answer: The resistance of sulfonated aromatic compounds to biodegradation is a known challenge.[5][6] Here are some troubleshooting steps:
-
Microbial Culture:
-
Cause: The microbial consortium or isolated strain may not possess the necessary enzymes for the degradation of this specific compound. The presence of sulfonate groups can inhibit microbial growth.[5]
-
Solution: Use a microbial culture that has been specifically acclimated to sulfonated aromatic compounds. Consider using a consortium from a contaminated site, as it may contain adapted microorganisms.
-
-
Nutrient and Growth Conditions:
-
Cause: The growth medium may lack essential nutrients, or the environmental conditions (pH, temperature, aeration) may not be optimal for the microbial culture.
-
Solution: Optimize the composition of the growth medium and ensure that the pH, temperature, and oxygen levels are suitable for the specific microorganisms you are using.
-
-
Substrate Concentration:
-
Cause: High concentrations of this compound can be toxic to microorganisms.
-
Solution: Start with a lower concentration of the substrate and gradually increase it as the culture adapts.
-
-
Co-metabolism:
-
Cause: Some microorganisms can only degrade recalcitrant compounds in the presence of a more easily metabolizable carbon source (co-metabolism).
-
Solution: Try adding a primary carbon source, such as glucose or succinate, to the culture medium.
-
-
Incomplete Degradation:
-
Cause: The degradation may be stalling at the formation of stable intermediates.
-
Solution: Analyze for the accumulation of potential intermediates using techniques like HPLC-MS to understand the metabolic bottleneck.
-
Analytical (HPLC) Methods
Question: I am facing issues with the HPLC analysis of this compound and its degradation products (e.g., poor peak shape, shifting retention times). How can I resolve this?
Answer: HPLC analysis of polar, water-soluble compounds like sulfonated naphthalenes can be challenging. Here are some common issues and solutions:
-
Poor Peak Shape (Tailing or Fronting):
-
Cause: This can be due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Solution:
-
Use a high-purity, well-end-capped C18 column.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Consider using an ion-pairing reagent in the mobile phase.
-
Inject a smaller sample volume or a more dilute sample.
-
-
-
Shifting Retention Times:
-
Cause: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can lead to retention time drift.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Flush the column regularly and check for pressure buildup, which might indicate a blockage.
-
-
-
Low Sensitivity:
-
Cause: The analyte may have a low UV absorbance at the selected wavelength, or the concentration may be below the detection limit.
-
Solution:
-
Optimize the detection wavelength. For naphthalene sulfonates, wavelengths around 220-230 nm are often used.
-
Consider using a more sensitive detector, such as a fluorescence detector or a mass spectrometer.
-
Use solid-phase extraction (SPE) to concentrate the sample before analysis.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
A1: Based on studies of similar compounds, two primary degradation routes are expected:
-
Advanced Oxidation Processes (AOPs): Degradation is initiated by the attack of highly reactive species like hydroxyl radicals. This leads to the hydroxylation of the aromatic ring, followed by ring cleavage to form smaller organic acids (like oxalic and acetic acid) and eventually mineralization to CO₂, H₂O, and sulfate ions.[8]
-
Microbial Degradation: Bacteria capable of degrading naphthalene sulfonates typically employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to desulfonation.[9] A common pathway involves the formation of intermediates like 5-sulfosalicylic acid, which is further metabolized to gentisic acid before entering the central carbon pathway.[9]
Q2: What are the typical intermediates I should look for during the degradation process?
A2: Depending on the degradation method, you might expect to find:
-
AOPs: Hydroxylated derivatives of 1-Naphthol-3,6-disulfonic acid, and smaller aliphatic acids upon ring opening.
-
Microbial Degradation: Intermediates such as 5-sulfosalicylic acid and gentisic acid are key metabolites in the degradation of naphthalene disulfonic acids.[9]
Q3: Is this compound biodegradable?
A3: Sulfonated aromatic compounds are generally considered to be resistant to biodegradation.[5][6] However, some specialized microorganisms can degrade them, often through co-metabolism or after a period of acclimatization. Pre-treatment with AOPs can also enhance biodegradability by breaking down the complex aromatic structure into more easily metabolizable intermediates.[10]
Q4: How can I monitor the degradation of this compound and the formation of its byproducts?
A4: A combination of analytical techniques is recommended:
-
UV-Vis Spectrophotometry: Useful for tracking the disappearance of the parent compound by monitoring the decrease in absorbance at its λmax (around 220-230 nm).[2][3]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for separating and quantifying the parent compound and its degradation intermediates. A C18 column with a UV or MS detector is commonly used.[7][10]
-
Total Organic Carbon (TOC) Analysis: Measures the total amount of organic carbon in the sample, providing an indication of the extent of mineralization.
-
Ion Chromatography: Can be used to measure the release of sulfate ions, which is a direct indicator of the cleavage of the sulfonate groups.
Q5: What safety precautions should I take when working with this compound and its degradation experiments?
A5: 1-Naphthol-3,6-disulfonic acid and its salts can cause skin and eye irritation.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Conduct experiments in a well-ventilated area or a fume hood. Be aware that some degradation intermediates may be more toxic than the parent compound.
Quantitative Data
Table 1: Degradation of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) using Ozonation
| Parameter | Value | Reference |
| Optimal pH | 11.5 | [8] |
| Ozone Dose | 4.33 mg/L | [8] |
| Reaction Time | 30 min | [8] |
| Color Removal | 98.7% | [8] |
| COD Removal | 87.8% | [8] |
| Major Oxidation Products | Acetic acid, Oxalic acid | [8] |
Table 2: Photocatalytic Degradation of 1-Naphthol
| Parameter | Value | Reference |
| Catalyst | N,S-doped TiO₂ on Silica Sulfuric Acid | [2][3] |
| Optimal pH | 5 | [2][3] |
| Optimal Time | 50 min | [2][3] |
| Optimal Concentration | 25 mg/L | [2][3] |
| Removal Efficiency | 92.12% | [2][3] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
-
Preparation of the solution: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 25 mg/L).
-
pH adjustment: Adjust the pH of the solution to the desired value (e.g., pH 5) using dilute H₂SO₄ or NaOH.
-
Catalyst suspension: Add the photocatalyst (e.g., TiO₂) to the solution at the desired loading (e.g., 1 g/L).
-
Adsorption equilibrium: Stir the suspension in the dark for a certain period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the substrate.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp) while continuously stirring and aerating the solution.
-
Sampling: Withdraw samples at regular time intervals.
-
Sample preparation: Immediately filter the samples through a 0.45 µm syringe filter to remove the catalyst particles before analysis.
-
Analysis: Analyze the filtrate for the concentration of this compound and its degradation products using HPLC.
Protocol 2: HPLC Analysis of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used. For naphthalene disulfonic acid isomers, one method uses 40% methanol in water with additives.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm for some naphthalene disulfonic acids).[12]
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound.
Visualizations
Caption: Proposed photocatalytic degradation pathway of 1-Naphthol-3,6-disulfonic acid.
Caption: Proposed microbial degradation pathway of 1-Naphthol-3,6-disulfonic acid.
Caption: General experimental workflow for degradation studies.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light [jaehr.muk.ac.ir]
- 3. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 4. Photocatalytic degradation of 1-naphthol by oxide ceramics with added bacterial disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A coupled photocatalytic-biological process for degradation of 1-amino-8-naphthol-3, 6-disulfonic acid (H-acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Naphthol-3,6-disulfonic acid | C10H8O7S2 | CID 43853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
Navigating Chemical Compatibility: A Guide for Researchers Using 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides essential guidance on the safe handling and use of 1-Naphthol-3,6-disulfonic acid disodium salt, a versatile reagent in various research and development applications. Understanding its incompatibilities is crucial for ensuring experimental integrity, laboratory safety, and preventing hazardous reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical classes incompatible with this compound?
A1: The primary chemical classes to avoid mixing with this compound are strong oxidizing agents, strong acids, and strong bases. Due to the presence of both a phenolic hydroxyl group and sulfonic acid salt groups, this compound can react hazardously with these substances.
Q2: What happens if I mix this compound with a strong oxidizing agent?
A2: Mixing this compound with strong oxidizing agents can lead to vigorous and potentially explosive reactions. The phenolic group is susceptible to oxidation, which can result in the generation of heat, toxic fumes, and potentially fire. Visual cues of such a reaction may include a rapid color change, gas evolution, or a sudden increase in temperature.[1][2][3]
Q3: Can I use strong acids in the same experimental setup with this compound?
A3: It is not recommended. While the sulfonic acid groups are salts, the phenolic hydroxyl group can react with strong acids. More significantly, introducing a strong acid to a solution of the disodium salt can lead to the formation of the less soluble free acid form, potentially causing precipitation and affecting your experiment.[2][4] Furthermore, some strong acids, like nitric acid, are also strong oxidizing agents, posing a significant reaction risk.
Q4: What are the risks of mixing this compound with strong bases?
A4: Although 1-Naphthol-3,6-disulfonic acid is present as a disodium salt, the phenolic hydroxyl group is weakly acidic and will react with strong bases. This is an exothermic (heat-releasing) neutralization reaction.[5][6] While perhaps less violent than reactions with strong oxidizers, the heat generated can still be significant, especially at high concentrations, potentially leading to boiling and splashing of corrosive materials.
Troubleshooting Guide
Problem: I observed an unexpected color change and gas bubbles after adding a reagent to my solution containing this compound.
-
Possible Cause: You may have inadvertently introduced an oxidizing agent. Common laboratory oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The naphthol moiety is sensitive to oxidation, which can result in colored byproducts and gas evolution.
-
Solution: Immediately and safely stop the addition of the reagent. If it is safe to do so, cool the reaction vessel in an ice bath to slow down the reaction rate. Consult the Safety Data Sheet (SDS) for all reagents used to identify potential oxidizing agents. For future experiments, ensure that all reagents are compatible before mixing.
Problem: A precipitate formed in my aqueous solution of this compound after adjusting the pH downwards.
-
Possible Cause: The addition of a strong acid has likely protonated the sulfonate groups, converting the highly water-soluble disodium salt into its less soluble free acid form.
-
Solution: If the precipitate is undesired, you may be able to redissolve it by carefully adding a base (e.g., sodium hydroxide solution) to raise the pH. To avoid this issue in the future, maintain a neutral or slightly alkaline pH in your stock solutions and avoid the use of strong acids if the solubility of the compound is critical.
Problem: The temperature of my reaction mixture increased significantly after adding a basic solution.
-
Possible Cause: An exothermic neutralization reaction is occurring between the phenolic hydroxyl group of the 1-Naphthol-3,6-disulfonic acid and the base.
-
Solution: Add the basic solution slowly and in small portions while monitoring the temperature. Use an ice bath to dissipate the heat generated. For larger scale reactions, consider a more controlled addition method, such as a syringe pump.
Incompatible Materials Summary
| Incompatible Material Class | Specific Examples | Potential Hazards | Visual/Physical Indicators |
| Strong Oxidizing Agents | Potassium permanganate, Sodium hypochlorite, Nitric acid, Hydrogen peroxide, Perchlorates | Fire, Explosion, Vigorous exothermic reaction, Generation of toxic fumes | Rapid color change, Gas evolution, Sudden temperature increase, Smoke |
| Strong Acids | Concentrated Sulfuric acid, Concentrated Nitric acid, Hydrochloric acid (concentrated) | Exothermic reaction, Precipitation of the free acid, Potential for oxidation (e.g., with nitric acid) | Formation of a solid, Temperature increase |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Exothermic neutralization reaction | Significant temperature increase, Potential for boiling/splashing at high concentrations |
Experimental Protocol: Assessing Chemical Compatibility
This protocol provides a general method for qualitatively assessing the compatibility of a reagent with this compound on a small scale.
Objective: To observe any visual or thermal signs of incompatibility between this compound and a test reagent.
Materials:
-
This compound
-
Test reagent (e.g., a dilute solution of an acid, base, or oxidizing agent)
-
Deionized water
-
Small glass vials or test tubes
-
Droppers or pipettes
-
Thermometer or thermocouple probe
-
Ice bath
Procedure:
-
Preparation of Stock Solution: Prepare a 1% (w/v) solution of this compound in deionized water.
-
Control Setup: Place 1 mL of the stock solution into a clean, dry vial. Measure and record the initial temperature. This is your control.
-
Test Setup: Place 1 mL of the stock solution into a separate clean, dry vial. Measure and record the initial temperature.
-
Reagent Addition: Slowly add the test reagent dropwise to the test vial. After each drop, gently swirl the vial and observe for any changes.
-
Observations: Look for the following signs of incompatibility:
-
Color change: Note any deviation from the initial color of the solution.
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Gas evolution: Look for the formation of bubbles.
-
Precipitate formation: Observe if the solution becomes cloudy or if a solid forms.
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Temperature change: After adding a few drops, measure the temperature of the solution and compare it to the initial temperature and the control. A significant increase or decrease may indicate a reaction.
-
-
Safety Precautions: Conduct this test in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an ice bath readily available to cool the reaction if it becomes too vigorous.
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Documentation: Record all observations in your laboratory notebook.
Incompatibility Workflow
Caption: Logical diagram of incompatible materials and their potential hazards with this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. epa.gov [epa.gov]
- 3. Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples | Pharmaguideline [pharmaguideline.com]
- 4. synbioconference.org [synbioconference.org]
- 5. Drug incompatibilities in the adult intensive care unit of a university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
Storage conditions to prevent degradation of the compound
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of chemical compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause chemical compound degradation?
A1: The breakdown of chemical compounds is primarily influenced by environmental and intrinsic factors. Key environmental drivers include temperature, humidity, light (especially UV radiation), and the presence of oxygen or other reactive gases.[1][2] Intrinsic properties of the compound, such as its chemical structure, bond strengths, and susceptibility to processes like hydrolysis, oxidation, and photolysis, also play a crucial role.[1][2][3]
Q2: My compound shows inconsistent activity in my in vitro assays. Could this be due to degradation?
A2: Yes, inconsistent biological activity is a strong indicator of compound instability.[4] Degradation can lower the effective concentration of your active compound, leading to poor reproducibility and underestimated efficacy.[4] The degradation can be due to chemical instability (e.g., hydrolysis in aqueous assay media) or metabolic instability (e.g., breakdown by enzymes in cell-based assays).
Q3: What are the general temperature guidelines for storing chemical compounds?
A3: Proper storage temperature is critical to prevent the acceleration of degradation reactions.[5][6] General guidelines are summarized in the table below. However, always refer to the manufacturer's specific recommendations.
Q4: How should I store light-sensitive compounds?
A4: Light-sensitive compounds should be protected from all light sources, particularly UV and visible light, to prevent photodegradation.[6][7] Store these compounds in amber-colored or opaque containers.[7][8] For additional protection, you can wrap containers in aluminum foil and store them in a dark place.[7][9] When handling, it is best to work under low-light conditions or use a safelight.[7]
Q5: When is it necessary to store compounds under an inert atmosphere?
A5: Compounds that are sensitive to oxygen or moisture require storage under an inert atmosphere to prevent oxidation and hydrolysis.[10][11][12] This is achieved by replacing the air in the storage container with an inert gas like nitrogen or argon.[12][13] This is particularly crucial for air-sensitive reagents, such as organometallics and certain reducing agents.[11][13] A glovebox or Schlenk line techniques are often used for handling and storing such compounds.[11][13]
Compound Storage Condition Guidelines
| Storage Condition | Temperature Range | Suitable For | Key Considerations |
| Room Temperature | 15°C to 25°C | Stable, non-volatile compounds. | Avoid areas with direct sunlight or proximity to heat sources.[14] |
| Refrigerated | 2°C to 8°C | Temperature-sensitive reagents and some pharmaceuticals.[10] | Use laboratory-grade, explosion-proof refrigerators for flammable materials.[15] |
| Cryogenic (Freezer) | -20°C to -80°C | Biological samples, enzymes, and many long-term compound stocks.[10] | Prevents degradation of many thermally labile compounds. Ensure containers are suitable for low temperatures. |
| Cryogenic (Liquid Nitrogen) | Below -150°C | Long-term preservation of biological samples and highly sensitive compounds. | Specialized equipment and safety precautions are necessary. |
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results
If you are observing variable or unexpected results, follow this workflow to troubleshoot potential compound degradation.
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
-
Objective: To determine the chemical stability of a compound in the specific buffer or medium used for an in vitro assay.
-
Materials:
-
Compound of interest
-
Assay buffer/medium
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system
-
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into the assay buffer at the final experimental concentration.
-
Incubate the solution under the same conditions as the actual experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Analyze the samples by HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis: Plot the percentage of the compound remaining against time. This will allow you to determine the compound's half-life in the assay medium.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and products of a compound under stress conditions.
-
Materials:
-
Compound of interest
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Heating block or oven
-
LC-MS system
-
-
Methodology:
-
Prepare solutions of the compound in a suitable solvent.
-
Expose separate aliquots of the compound solution to the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Basic: Add 0.1 M NaOH and incubate at a set temperature.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal: Incubate at a high temperature (e.g., 80°C).
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
At specified time points, take samples and neutralize the acidic and basic solutions.
-
Analyze all samples by LC-MS to detect and characterize any degradation products formed.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample. Identify the major degradation peaks and use the mass spectrometry data to propose structures for the degradants. This information can help in optimizing storage and handling conditions to avoid these degradation pathways.[7][16]
Impact of Compound Degradation on Signaling Pathways
The degradation of a compound can have significant downstream effects on experimental outcomes, particularly in studies of cellular signaling pathways. For instance, if a kinase inhibitor degrades, its reduced effective concentration will lead to incomplete target inhibition, resulting in a misinterpretation of the kinase's role in a pathway.
Caption: Impact of inhibitor degradation on a signaling pathway.
References
- 1. Chemical Degradation → Term [pollution.sustainability-directory.com]
- 2. Chemical Degradation Processes → Term [pollution.sustainability-directory.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. How To [chem.rochester.edu]
- 10. gmpplastic.com [gmpplastic.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. How Should Chemicals Be Stored: All You Need to Know (2024) [ryzechemie.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Recrystallization of 1-Naphthol-3,6-disulfonic acid disodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-Naphthol-3,6-disulfonic acid disodium salt. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- The chosen solvent is inappropriate. | - Gradually add more of the hot solvent until the solid dissolves.- If a large volume of solvent is required, consider a different solvent or a solvent mixture. For this compound, water is a good starting point. |
| The compound "oils out" instead of forming crystals. | - The solution is cooling too quickly.- The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.- The compound is highly impure. | - Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- If impurities are suspected, consider a pre-purification step or using a larger volume of solvent. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation to begin crystallization. | - Evaporate some of the solvent to increase the concentration of the compound and attempt to cool again.- Induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a seed crystal of the pure compound. - Cooling the solution in an ice bath to further decrease solubility. |
| Crystal formation is very rapid and results in a fine powder. | - The solution is too concentrated.- The solution was cooled too quickly. | - Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.- Allow the solution to cool more slowly at room temperature before moving to an ice bath. |
| The yield of crystals is very low. | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The final cooling temperature was not low enough.- Premature crystallization occurred during a hot filtration step. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound.- If hot filtration was performed, ensure the funnel and receiving flask were pre-heated to prevent crystallization. |
| The recrystallized product is not pure. | - Impurities co-crystallized with the product.- The crystals were not washed properly after filtration.- The cooling was too rapid, trapping impurities. | - Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adherent mother liquor containing impurities.- A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on the properties of similar aryl sulfonates, water is a good initial choice as this compound is expected to be highly soluble in hot water and less soluble in cold water. A mixed solvent system of ethanol and water can also be effective. The addition of ethanol to an aqueous solution will likely decrease the solubility of the disodium salt, aiding in crystallization.
Q2: My technical grade this compound contains sodium chloride. How can I remove this impurity?
A2: Sodium chloride is a common impurity. Recrystallization from a minimal amount of hot water can be effective. Since sodium chloride's solubility is not as temperature-dependent as the target compound, the this compound should selectively crystallize upon cooling, leaving the majority of the sodium chloride in the mother liquor. Alternatively, using an ethanol-water mixture can reduce the solubility of the desired compound while keeping the sodium chloride dissolved.
Q3: Can I use the "salting out" method to purify this compound?
A3: Yes, "salting out" is a viable technique. This involves dissolving the impure compound in water and then adding a saturated solution of a salt like sodium chloride. This increases the ionic strength of the solution, decreasing the solubility of the organic salt and causing it to precipitate. This can be a particularly useful pre-purification step.
Q4: How can I improve the crystal quality?
A4: Slow cooling is crucial for forming larger, purer crystals. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield.
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Recrystallization from Ethanol-Water Mixture
-
Dissolution: Dissolve the crude compound in a minimal amount of hot deionized water in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the aqueous solution is hot, slowly add ethanol until the solution becomes slightly turbid, indicating the saturation point has been reached. If turbidity persists, add a few drops of hot water to redissolve the precipitate.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (using the same ratio as for the crystallization).
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting logic for recrystallization issues.
Technical Support Center: Addressing Background Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate background fluorescence in your experiments, ensuring the clarity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence and non-specific binding.
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Autofluorescence : This is the natural fluorescence emitted by various biological materials and can be induced by experimental procedures.
-
Endogenous Fluorophores : Molecules inherent to the cells or tissues, such as NADH, FAD, collagen, elastin, and lipofuscin, can fluoresce when excited by light.[1][2][3] Dead cells are often more autofluorescent than living cells.
-
Fixative-Induced Fluorescence : Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[4][5] Glutaraldehyde generally induces more autofluorescence than formaldehyde.[5]
-
Red Blood Cells : The heme group in red blood cells is a significant source of autofluorescence.[5]
-
Extrinsic Factors : Components of cell culture media (e.g., phenol red, riboflavin) and plasticware can also contribute to background fluorescence.[6]
-
-
Non-Specific Binding : This occurs when fluorescently labeled reagents, such as primary or secondary antibodies, bind to unintended targets in the sample.
-
High Antibody Concentration : Using excessive concentrations of primary or secondary antibodies increases the likelihood of off-target binding.[7][8]
-
Inadequate Blocking : Failure to sufficiently block non-specific binding sites allows antibodies to adhere to various components within the sample.[7][9]
-
Insufficient Washing : Incomplete removal of unbound antibodies during wash steps is a common cause of high background.[7]
-
Secondary Antibody Cross-Reactivity : The secondary antibody may cross-react with endogenous proteins in the sample.[10]
-
Q2: How can I determine the source of my background fluorescence?
A systematic approach with proper controls is crucial for diagnosing the source of high background.
-
Image an Unstained Sample : Prepare a sample that has gone through all the processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescent labels. If you observe significant fluorescence, the primary cause is likely autofluorescence.[11][12]
-
Secondary Antibody Only Control : Stain a sample with only the fluorescently labeled secondary antibody (no primary antibody). This will reveal if the secondary antibody is binding non-specifically.[13]
-
Isotype Control : Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This control helps to determine if the observed staining is due to non-specific interactions of the primary antibody.[13]
Troubleshooting Guides
Issue 1: High Autofluorescence
If you have identified autofluorescence as the main contributor to your background signal, consider the following strategies:
-
Spectral Selection :
-
Fluorophore Choice : Select fluorophores that emit in the far-red or near-infrared spectrum, as autofluorescence is generally weaker at longer wavelengths.[5]
-
Spectral Unmixing : If your imaging system supports it, use spectral unmixing algorithms to computationally separate the autofluorescence signal from your specific signal.[14]
-
-
Sample Preparation and Handling :
-
Fixation Method : If possible, consider using an organic solvent fixative like chilled methanol or ethanol, which tend to induce less autofluorescence than aldehyde-based fixatives.[5][6] If using aldehydes, minimize the fixation time.[4]
-
Perfusion : For tissue samples, perfuse with PBS prior to fixation to remove red blood cells.[5]
-
-
Quenching Techniques :
-
Chemical Quenching : Treat samples with quenching agents.
-
Photobleaching : Before staining, expose the sample to a high-intensity light source to "burn out" the endogenous fluorophores.[3]
-
Issue 2: High Non-Specific Binding
If your controls point towards non-specific antibody binding, the following steps can help improve your signal-to-noise ratio:
-
Optimize Antibody Concentrations :
-
Improve Blocking :
-
Blocking Reagents : Use a blocking solution containing serum from the same species as the secondary antibody was raised in. Bovine serum albumin (BSA) is also a common and effective blocking agent.[9]
-
Blocking Time : Increase the blocking incubation time to ensure complete saturation of non-specific binding sites.[7]
-
-
Enhance Washing Steps :
-
Increase Wash Duration and Frequency : Increase the number and duration of wash steps after antibody incubations to more effectively remove unbound antibodies.[7]
-
Add Detergent : Including a mild detergent like Tween-20 in your wash buffer can help reduce non-specific interactions.
-
Data Presentation
Table 1: Comparison of Fixative-Induced Autofluorescence
| Fixative | Relative Autofluorescence (Green Channel) | Relative Autofluorescence (Red Channel) | Notes |
| 4% Paraformaldehyde (PFA) | Low | Low | A commonly used fixative with relatively low autofluorescence induction.[8] |
| 10% Formalin | High | Moderate | Can induce significant autofluorescence, particularly in the green channel.[8] |
| Glutaraldehyde | Very High | High | Known to cause strong autofluorescence across a broad spectrum.[5] |
| Chilled Methanol/Ethanol | Low | Low | Organic solvents are often a good alternative to reduce fixative-induced autofluorescence.[5][6] |
Table 2: Common Endogenous Fluorophores and their Spectral Properties
| Fluorophore | Excitation (nm) | Emission (nm) | Common Location |
| NADH | ~340 | ~450 | Cytoplasm, Mitochondria |
| FAD | ~450 | ~530 | Mitochondria |
| Collagen | ~340 | ~400 | Extracellular Matrix |
| Elastin | ~350-400 | ~430-500 | Extracellular Matrix |
| Lipofuscin | Broad (UV-Green) | Broad (Green-Red) | Lysosomes (especially in aging cells) |
Note: Excitation and emission maxima can vary depending on the local environment.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is intended for use on aldehyde-fixed cells or tissue sections.
-
Preparation : Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[19]
-
Incubation : Apply the freshly prepared sodium borohydride solution to the fixed samples.
-
Washing : Rinse the samples thoroughly with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining : Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubation).
Protocol 2: Sudan Black B (SBB) Staining for Quenching Lipofuscin Autofluorescence
This protocol is suitable for tissue sections where lipofuscin is a major source of autofluorescence.
-
Prepare SBB Solution : Dissolve 0.7g of Sudan Black B powder in 100 mL of 70% ethanol. Stir overnight at room temperature and filter before use.[16]
-
Rehydration (for FFPE sections) : If using formalin-fixed paraffin-embedded sections, deparaffinize and rehydrate through a graded ethanol series to 70% ethanol.
-
SBB Incubation : After completing your immunofluorescence staining and final washes, incubate the slides in the SBB solution for 10-20 minutes at room temperature in the dark.[20] The optimal time may need to be determined empirically.
-
Washing : Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by several washes in PBS.[20]
-
Mounting : Mount the coverslip using an aqueous mounting medium.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and addressing high background fluorescence.
Caption: A generalized experimental workflow for immunofluorescence with background reduction steps.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. microscopyfocus.com [microscopyfocus.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. oni.bio [oni.bio]
- 10. biotium.com [biotium.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Naphthol-3,6-disulfonic acid disodium salt and Other Common Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the outcome of fluorescence-based assays and imaging studies. This guide provides a comparative overview of 1-Naphthol-3,6-disulfonic acid disodium salt against widely used fluorescent dyes such as Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).
While this compound is historically known as a crucial intermediate in the synthesis of various dyes, particularly azo dyes, its intrinsic fluorescent properties are not extensively documented in publicly available literature.[1] This comparison, therefore, serves a dual purpose: to present the well-established performance characteristics of common fluorescent dyes and to provide a framework of experimental protocols for researchers who may wish to evaluate the potential of compounds like this compound as fluorescent probes. Naphthalene derivatives are known to exhibit unique photophysical and chemical properties, including strong fluorescence and excellent photostability, making them an interesting class of compounds for such investigations.[2]
Performance Comparison of Fluorescent Dyes
The efficacy of a fluorescent dye is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), the wavelengths of maximum absorption and emission, and the photostability (resistance to fading upon exposure to light).
The following table summarizes these key performance indicators for Fluorescein, Rhodamine B, and Cy5. Data for this compound is not available; however, for speculative comparison, representative data for other fluorescent naphthalene sulfonic acid derivatives are included.
| Parameter | This compound | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) | Cyanine 5 (Cy5) | 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~75,000 | ~110,000 | ~250,000[3] | 65,000[4] |
| Quantum Yield (Φ) | Data not available | ~0.92 | ~0.70 | ~0.20 - 0.28[5] | Data not available |
| Excitation Maximum (λex) (nm) | Data not available | 490[6] | 554 | 649[7] | 353[4] |
| Emission Maximum (λem) (nm) | Data not available | 514[6] | 576 | 670[7] | 520[4] |
| Photostability | Data not available | Moderate | High | Moderate | Data not available |
Experimental Protocols
To facilitate the evaluation and comparison of fluorescent dyes, detailed methodologies for key experiments are provided below.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9]
Materials and Equipment:
-
Spectrofluorometer with a monochromatic excitation source and an emission detector.
-
UV-Vis Spectrophotometer.
-
10 mm path length quartz cuvettes.
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Compound of interest.
-
Spectroscopic grade solvent.
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra of each solution using the spectrofluorometer. The excitation wavelength should be the same for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
'sample' refers to the compound of interest and 'std' refers to the standard.
-
Photostability Assessment
Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent dyes, especially in applications requiring prolonged or intense illumination, such as fluorescence microscopy. A common method to quantify photostability is to measure the photobleaching half-life (t₁/₂).[5]
Materials and Equipment:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Solution of the fluorescent dye at a standardized concentration.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup: Place the slide on the microscope stage, select the appropriate filter set, and focus on the sample.
-
Image Acquisition: Acquire an initial image (t=0). Then, continuously illuminate the sample and acquire a time-lapse series of images at regular intervals.
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
-
Signaling Pathways and Applications
Fluorescent dyes are instrumental in elucidating complex biological signaling pathways. For instance, a fluorescently labeled ligand can be used to track its binding to a cell surface receptor and the subsequent internalization and intracellular trafficking.
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jasco-global.com [jasco-global.com]
A Comparative Guide to Analytical Methods for Iron Determination: Featuring 1-Naphthol-3,6-disulfonic acid disodium salt
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical aspect of quality control and formulation analysis. While various methods exist for this purpose, this guide provides a comparative overview of the spectrophotometric determination of iron using 1-Naphthol-3,6-disulfonic acid disodium salt and contrasts it with two widely adopted alternative methods: the 1,10-Phenanthroline and Ferrozine assays. This comparison is based on available experimental data to aid in the selection of the most suitable method for specific analytical requirements.
Method Principles and Performance Comparison
Spectrophotometric methods for iron determination rely on the reaction of iron ions with a chromogenic reagent to form a colored complex. The intensity of the color, which is proportional to the iron concentration, is then measured.
-
This compound Method: This method involves the reaction of ferric iron (Fe³⁺) with this compound in an ammonia buffer (pH 10) to form a green-colored chelate. The resulting complex has a maximum absorbance at 598 nm.[1]
-
1,10-Phenanthroline Method: This is a classic and widely used colorimetric technique. It is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to create a stable orange-red complex with a maximum absorbance at approximately 510 nm.[2][3][4] Since samples may contain ferric iron, a reducing agent like hydroxylamine hydrochloride is typically added to convert all iron to the ferrous state before complexation.[2][3]
-
Ferrozine Method: This method utilizes the reagent Ferrozine, which reacts with ferrous iron (Fe²⁺) to form a stable, water-soluble magenta complex. This complex has a strong absorbance at 562 nm and the method is known for its sensitivity.[5]
The following tables summarize the available quantitative data for each method, facilitating a direct comparison of their performance characteristics.
Table 1: Performance Characteristics of Spectrophotometric Iron Determination Methods
| Parameter | This compound Method | 1,10-Phenanthroline Method | Ferrozine Method |
| Wavelength (λmax) | 598 nm[1] | ~510 nm[2][4] | 562 nm |
| Molar Absorptivity (ε) | 2.0 x 10⁴ L·mol⁻¹·cm⁻¹[1] | 1.11 x 10⁴ L·mol⁻¹·cm⁻¹[3] | Information not readily available |
| Linearity Range | 2.4 - 19 µg/L[1] | 0.4 - 4.0 mg/L[4] | 0.2 - 30 nmol (in cultured cells)[6] |
| Limit of Detection (LOD) | Information not readily available | Information not readily available | Information not readily available |
| Limit of Quantification (LOQ) | Information not readily available | Information not readily available | Information not readily available |
| Stoichiometry (Metal:Ligand) | 2:3[1] | 1:3[2][7] | 1:3 |
Experimental Protocols
Below are the generalized experimental methodologies for each of the discussed iron determination methods.
This compound Method for Iron (III) Determination
Objective: To determine the concentration of Fe³⁺ in a sample.
Principle: Fe³⁺ reacts with this compound at a pH of 10 to form a green-colored complex, which is quantified spectrophotometrically.[1]
Methodology:
-
Sample Preparation: Prepare the iron-containing sample.
-
pH Adjustment: Add an ammonia buffer to the sample to achieve a pH of 10.
-
Reagent Addition: Add a solution of this compound to the buffered sample.
-
Complex Formation: Allow the reaction to proceed to form the green chelate.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 598 nm using a spectrophotometer.
-
Quantification: Determine the iron concentration using a calibration curve prepared from standard iron solutions.
1,10-Phenanthroline Method for Total Iron Determination
Objective: To determine the total iron concentration (Fe²⁺ and Fe³⁺) in a sample.
Principle: All iron in the sample is reduced to the ferrous state (Fe²⁺) and then reacted with 1,10-phenanthroline to form an orange-red complex for spectrophotometric measurement.[2][7]
Methodology:
-
Sample Preparation: Prepare the iron-containing sample. Acid may be added to dissolve the iron.
-
Reduction Step: Add a reducing agent, such as hydroxylamine hydrochloride, and boil to convert all Fe³⁺ to Fe²⁺.[7]
-
pH Adjustment: Adjust the pH to a range of 3.2 to 3.3.[7]
-
Reagent Addition: Add a solution of 1,10-phenanthroline.
-
Complex Formation: Allow the formation of the orange-red Fe²⁺-phenanthroline complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 510 nm.
-
Quantification: Determine the iron concentration using a calibration curve.
Ferrozine Method for Ferrous Iron (Fe²⁺) Determination
Objective: To determine the concentration of Fe²⁺ in a sample.
Principle: Fe²⁺ reacts with Ferrozine at a pH between 4 and 9 to form a purple-colored complex that is quantified spectrophotometrically.
Methodology:
-
Sample Preparation: Prepare the aqueous sample containing Fe²⁺.
-
Reagent Addition: Add the Ferrozine reagent solution to the sample.
-
Complex Formation: Allow the reaction to proceed for the formation of the purple Fe²⁺-Ferrozine complex.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 562 nm.
-
Quantification: Determine the Fe²⁺ concentration using a calibration curve prepared from standard ferrous iron solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 3500-Fe B [nemi.gov]
Comparative Analysis of Immunoassay Specificity for 1-Naphthol-3,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical immunoassay for the quantitative determination of 1-Naphthol-3,6-disulfonic acid disodium salt. The data presented herein is intended to serve as a reference for researchers developing and validating analytical methods for this and structurally related compounds.
Introduction
This compound is a chemical compound used in various industrial applications, including as an intermediate in the synthesis of dyes. Its presence in environmental and biological samples may require sensitive and specific detection methods. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for such analysis. However, the specificity of an immunoassay is a critical parameter, as cross-reactivity with structurally similar molecules can lead to inaccurate quantification.
This guide details a hypothetical cross-reactivity study for a competitive ELISA designed to detect this compound. The study evaluates the interference of several structurally related naphtholsulfonic acid isomers and other compounds that may be present in industrial wastewater.
Experimental Data
The cross-reactivity of the hypothetical immunoassay was assessed against a panel of potentially interfering compounds. The percentage of cross-reactivity was calculated using the following formula:
% Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%
The results are summarized in the table below.
| Compound | Chemical Structure | % Cross-reactivity |
| This compound | HOC₁₀H₅(SO₃Na)₂ | 100 |
| 1-Naphthol-4-sulfonic acid | HOC₁₀H₆(SO₃H) | 15.2 |
| 2-Naphthol-6-sulfonic acid | HOC₁₀H₆(SO₃H) | 8.7 |
| Naphthalene-1-sulfonic acid | C₁₀H₇(SO₃H) | 2.1 |
| Naphthalene-2-sulfonic acid | C₁₀H₇(SO₃H) | 1.5 |
| 1-Amino-8-naphthol-3,6-disulfonic acid | H₂NC₁₀H₅(OH)(SO₃H)₂ | 33.5 |
| 2-Naphthol-3,6-disulfonic acid disodium salt | HOC₁₀H₅(SO₃Na)₂ | 45.8 |
| Phenol | C₆H₅OH | <0.1 |
| Sodium Chloride | NaCl | <0.1 |
Experimental Protocols
A competitive ELISA was developed to determine the concentration of this compound. The following protocol outlines the key steps of the assay.
1. Reagent Preparation:
-
Coating Antigen: 1-Naphthol-3,6-disulfonic acid conjugated to a carrier protein (e.g., BSA) was diluted in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6).
-
Antibody: A specific monoclonal antibody against 1-Naphthol-3,6-disulfonic acid was diluted in an assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Standard and Samples: A stock solution of this compound was serially diluted in the assay buffer to create a standard curve. Potential cross-reactants were prepared similarly.
-
Enzyme Conjugate: A secondary antibody conjugated to horseradish peroxidase (HRP) was diluted in the assay buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was used for color development.
-
Stop Solution: 2 M Sulfuric acid was used to stop the reaction.
2. Assay Procedure:
-
Coating: A 96-well microtiter plate was coated with the coating antigen and incubated overnight at 4°C.
-
Washing: The plate was washed three times with a wash buffer (PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites were blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1 hour at 37°C.
-
Washing: The plate was washed as described in step 2.
-
Competitive Reaction: The standard/sample/cross-reactant and the specific monoclonal antibody were added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate was washed as described in step 2.
-
Enzyme Conjugate Incubation: The HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate was washed as described in step 2.
-
Substrate Reaction: The TMB substrate solution was added to each well and incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding the stop solution.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
Visualizations
Caption: Principle of the competitive immunoassay.
Caption: Experimental workflow for the competitive ELISA.
A Head-to-Head Comparison: Griess Reagent versus Naphthol-Based Compounds for Nitric Oxide Detection
A comprehensive guide for researchers, scientists, and drug development professionals on the colorimetric detection of nitric oxide, weighing the industry-standard Griess reagent against potential naphthol-derived alternatives.
In the intricate world of cellular signaling and drug development, the accurate quantification of nitric oxide (NO) is paramount. This transient free radical plays a pivotal role in a myriad of physiological and pathological processes. Due to its fleeting nature, direct measurement of NO is challenging, leading researchers to rely on indirect methods that quantify its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). For decades, the Griess assay has been the cornerstone of this indirect colorimetric detection. This guide provides an in-depth comparison of the Griess reagent with other potential methods, specifically investigating the utility of 1-Naphthol-3,6-disulfonic acid disodium salt.
Extensive research indicates that This compound is not a recognized reagent for the direct detection of nitric oxide or its metabolites . Its primary applications lie in the synthesis of azo dyes and as an indicator in other chemical analyses. However, a chemically related compound, 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) , has been reported for the spectrofluorimetric determination of nitric oxide, offering a sensitive fluorescent alternative.
This guide will, therefore, focus on a detailed comparison between the well-established Griess reagent and the fluorescent DANDS method, providing the necessary data and protocols for an informed choice in your experimental design.
At a Glance: Key Performance Characteristics
| Feature | Griess Reagent | 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) |
| Detection Principle | Colorimetric | Fluorometric |
| Analyte Detected | Nitrite (NO₂⁻) | Nitric Oxide (NO) in the presence of O₂ |
| Limit of Detection | ~0.5 - 2.5 µM[1][2] | 0.6 nM[3] |
| Linear Range | ~1 - 100 µM[4] | 0.04 - 1.44 µM[3] |
| Wavelength | 540 - 570 nm (Absorbance)[4] | Excitation: ~360 nm / Emission: ~450 nm |
| Advantages | Inexpensive, simple, rapid, widely used[1][5] | High sensitivity, high specificity, direct NO detection |
| Disadvantages | Lower sensitivity, interference from various compounds[1][6] | Requires fluorometer, less commonly used |
The Griess Reagent: The Workhorse of Nitric Oxide Detection
The Griess test, first described in 1858, remains a popular method for nitrite quantification due to its simplicity and cost-effectiveness.[2] It is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound with a magenta hue, which can be quantified by measuring its absorbance.[1][2]
Chemical Principle of the Griess Reaction
Caption: Chemical principle of the Griess reaction for nitrite detection.
Experimental Protocol: Griess Assay for Nitrite in Cell Culture Supernatants
This protocol provides a general guideline for the colorimetric determination of nitrite as an indicator of nitric oxide production in cell culture supernatants.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Store both solutions protected from light at 4°C.
-
-
Nitrite Standard: A stock solution of sodium nitrite (e.g., 100 mM) in deionized water.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540-570 nm.
-
Cell culture supernatant samples.
Procedure:
-
Prepare Nitrite Standards:
-
Create a series of nitrite standards by diluting the stock solution in the same cell culture medium used for your experiments. A typical concentration range is 1-100 µM.
-
-
Sample Preparation:
-
Collect cell culture supernatants.
-
If the samples contain particulate matter, centrifuge at 10,000 x g for 10 minutes to pellet the debris.
-
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at a wavelength between 540 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot a standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration of the samples using the linear regression of the standard curve.
-
Visualizing the Workflow
Caption: Experimental workflow for the Griess assay.
A Fluorescent Alternative: 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS)
For researchers requiring higher sensitivity, fluorometric methods present a compelling alternative. DANDS is a probe that reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative.[3] This method offers a significantly lower detection limit compared to the Griess assay, making it suitable for samples with low NO concentrations.
Nitric Oxide Signaling Pathway
The production of nitric oxide is a complex biological process. Understanding this pathway is crucial for interpreting the results obtained from any detection method.
Caption: Overview of the nitric oxide signaling pathway and its detection.
Conclusion
For routine, cost-effective quantification of nitric oxide in biological samples where micromolar concentrations are expected, the Griess reagent remains a reliable and straightforward choice. Its well-established protocol and the wealth of available literature make it an accessible method for most laboratories.
However, when high sensitivity is paramount, particularly for samples with nanomolar levels of nitric oxide, a fluorescent assay utilizing a probe such as 5,6-diamino-1,3-naphthalene disulfonic acid (DANDS) is a superior option. While requiring a fluorometer, the significantly lower limit of detection can provide more precise data in low-concentration settings.
Ultimately, the choice between these methods will depend on the specific requirements of the research, including the expected concentration of nitric oxide, the sample matrix, and the available instrumentation. Researchers should carefully consider the advantages and limitations of each technique to ensure the generation of accurate and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Griess test - Wikipedia [en.wikipedia.org]
- 3. Spectrofluorimetric determination of nitric oxide at trace levels with 5,6-diamino-1,3-naphthalene disulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to Reagents for Nitrite and Nitrate Detection: Alternatives to 1-Naphthol-3,6-disulfonic acid disodium salt
For researchers, scientists, and drug development professionals engaged in the quantification of nitrite and nitrate, key indicators of nitric oxide (NO) signaling and other physiological and pathological processes, the selection of an appropriate detection reagent is paramount. Historically, 1-Naphthol-3,6-disulfonic acid disodium salt has been utilized as a coupling agent in the Griess test, a colorimetric method for nitrite determination. This guide provides an objective comparison of this reagent with more common and advanced alternatives, supported by experimental data and detailed protocols to facilitate an informed choice for specific research applications.
Overview of Nitrite Detection Methods
The quantification of nitrite is often achieved through a two-step diazotization reaction, famously known as the Griess reaction. In an acidic environment, a primary aromatic amine (the diazotizing agent, typically sulfanilamide) reacts with nitrite to form a diazonium salt. This intermediate then couples with an aromatic compound (the coupling agent) to produce a stable, colored azo dye. The intensity of this color, which is directly proportional to the nitrite concentration, is measured spectrophotometrically.
Comparison of Coupling Reagents for the Griess Test
The performance of the Griess assay is critically dependent on the choice of the coupling agent. While this compound can be used, N-(1-naphthyl)ethylenediamine (NED) is now widely considered the superior and more common coupling agent.
| Feature | This compound | N-(1-naphthyl)ethylenediamine (NED) |
| Principle | Colorimetric (Griess Reaction) | Colorimetric (Griess Reaction) |
| Resulting Azo Dye | Colored Azo Dye | Intensely colored pink-red azo dye[1] |
| Molar Absorptivity (ε) | Data not readily available for direct comparison. | ~4.61 x 10⁴ L·mol⁻¹·cm⁻¹ to 7.2 x 10⁴ L·mol⁻¹·cm⁻¹[1] |
| Stability of Final Product | Less stable compared to the NED-derived dye. | The azo dye formed with NED is highly stable.[1] |
| Solubility | The resulting dye is generally less soluble in aqueous media.[1] | Forms a more polar and much more soluble dye in acidic aqueous medium.[2] |
| Safety | General chemical handling precautions required. | Considered a safer alternative to other historical coupling agents like 1-naphthylamine.[1] |
Advanced and Alternative Detection Methods
Beyond the traditional Griess test, more sensitive and specific methods have been developed for nitrite and nitrate quantification. These include fluorometric assays and novel fluorescent probes.
| Reagent/Method | Principle | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| Griess Assay (with NED) | Colorimetric | ~0.02 - 2.5 µM[1] | Typically up to 100 µM[1] | Inexpensive, well-established.[3] | Slow kinetics, potential for interference from complex biological media.[3] |
| 2,3-Diaminonaphthalene (DAN) Assay | Fluorometric | As low as 10 nM | 0.02 - 10.0 µM | About 50 times more sensitive than the Griess reaction.[4] | Restricted linear range, may require more specialized equipment.[4] |
| Fluorescent Probe (NT555) | Fluorometric | High sensitivity (turn-on from zero background)[3] | Broader linear ranges reported compared to Griess[3] | Superior detection kinetics, addresses limitations of the Griess assay.[3] | Newer method, may require more specialized equipment.[3] |
Experimental Protocols
Protocol 1: Griess Test for Nitrite Determination using N-(1-naphthyl)ethylenediamine (NED)
This protocol is a widely used method for quantifying nitrite in various biological fluids.
Reagents:
-
Sulfanilamide Solution: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
NED Solution: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Nitrite Standard: A series of known concentrations of sodium nitrite for generating a standard curve.
Procedure:
-
Pipette 50 µL of the sample and each standard into separate wells of a 96-well plate.[1]
-
Add 50 µL of the Sulfanilamide Solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of the NED Solution to each well.[1]
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 520 nm and 550 nm using a microplate reader.[1]
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Fluorometric Nitrite/Nitrate Assay using 2,3-Diaminonaphthalene (DAN)
This protocol describes a highly sensitive method for measuring nitrite and nitrate. For nitrate measurement, a preliminary step to reduce nitrate to nitrite is required.
Reagents:
-
DAN Solution: Prepare a stock solution of 2,3-diaminonaphthalene. A typical concentration is 0.05 mg/mL in 0.62 M HCl.
-
NaOH Solution: 2.8 M NaOH.
-
(For Nitrate Detection) Nitrate Reductase and NADPH: As per manufacturer's instructions.
-
Nitrite/Nitrate Standards: A series of known concentrations for generating standard curves.
Procedure for Nitrite Determination:
-
To 100 µL of sample or standard in a 96-well plate, add 10 µL of DAN solution.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of NaOH solution to each well to enhance fluorescence.
-
Measure fluorescence with an excitation wavelength of 360-365 nm and an emission wavelength of 410-450 nm.
Procedure for Total Nitrate + Nitrite Determination:
-
Incubate the sample with nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite. Follow the enzyme manufacturer's protocol for incubation time and temperature.
-
Proceed with the nitrite determination steps as described above.
-
The nitrate concentration is calculated by subtracting the nitrite concentration (from a sample not treated with nitrate reductase) from the total nitrate + nitrite concentration.
Signaling Pathways and Experimental Workflows
Griess Reaction Pathway
The Griess reaction is a straightforward two-step chemical process.
Caption: The two-step chemical pathway of the Griess reaction for nitrite detection.
DAN Assay Reaction Pathway
The 2,3-diaminonaphthalene (DAN) assay involves the reaction of nitrite with DAN under acidic conditions to form a fluorescent product.
Caption: Reaction of nitrite with 2,3-diaminonaphthalene (DAN) to form a fluorescent product.
General Experimental Workflow for Nitrite/Nitrate Quantification
The following diagram illustrates a typical workflow for sample analysis.
Caption: A generalized workflow for the quantification of nitrite and nitrate in biological samples.
Conclusion and Recommendations
For routine, cost-effective quantification of nitrite in the micromolar range, the Griess test remains a robust and reliable method. Within this assay, N-(1-naphthyl)ethylenediamine (NED) is the recommended coupling agent over this compound due to the superior stability, solubility, and sensitivity of the resulting azo dye.
For applications requiring higher sensitivity, particularly for detecting nanomolar concentrations of nitrite, the 2,3-diaminonaphthalene (DAN) fluorometric assay is a superior alternative. For researchers investigating rapid reaction kinetics or seeking to overcome some of the limitations of both the Griess and DAN assays, novel fluorescent probes like NT555 present a promising, albeit newer, option that warrants consideration. The choice of reagent should be guided by the specific requirements of the experimental design, including the expected concentration of nitrite/nitrate, the sample matrix, and the available instrumentation.
References
Performance Showdown: 1-Naphthol-3,6-disulfonic Acid Disodium Salt in Diverse Analytical Landscapes
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the utility of 1-Naphthol-3,6-disulfonic acid disodium salt (R-salt) for the quantitative analysis of key analytes in various sample matrices. This publication presents a comparative analysis of R-salt's performance against established alternative methods, supported by available experimental data and detailed protocols.
Introduction
This compound, commonly known as R-salt, is a versatile organic compound utilized across various industries, including as an intermediate in the synthesis of dyes and pigments.[1] In the realm of analytical chemistry, its structural similarity to chromotropic acid suggests its potential as a chromogenic reagent for the spectrophotometric determination of various compounds, notably formaldehyde and as a coupling agent in diazotization reactions for nitrite and nitrate analysis.[1][2] This guide provides a critical evaluation of its performance in these applications, offering a side-by-side comparison with widely accepted analytical techniques.
Performance Evaluation in Different Sample Matrices
The efficacy of an analytical reagent is critically dependent on its performance within the specific chemical environment of the sample. This section delves into the quantitative performance of methods utilizing R-salt and its alternatives for the determination of nitrite, nitrate, and formaldehyde in matrices commonly encountered in research and industrial settings.
Nitrite and Nitrate Determination
The quantification of nitrite and nitrate is crucial in environmental monitoring, food safety, and biomedical research. The Griess test, which involves a diazotization-coupling reaction to produce a colored azo dye, is a cornerstone of nitrite analysis.[3] While specific performance data for this compound as the coupling agent is limited in readily available literature, the performance of a closely related compound, 1-naphthol, provides valuable insights.
A study on the spectrophotometric determination of nitrite in water using p-nitroaniline and 1-naphthol demonstrated a linear Beer's law range of 0.035-0.123 µg/mL, a molar absorptivity of 5.24×10⁴ L·mol⁻¹·cm⁻¹, and a Sandell's sensitivity of 8.77×10⁻⁴ µg·cm⁻². The method showed a recovery of 93-109% in water samples.[4]
For comparison, a variety of alternative methods are routinely employed for nitrite and nitrate analysis, each with its own set of performance characteristics.
Table 1: Comparison of Analytical Methods for Nitrite and Nitrate Determination in Water
| Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) |
| 1-Naphthol Based Spectrophotometry | Nitrite | Water | 0.035 - 0.123 µg/mL[4] | Not explicitly stated | Not explicitly stated | 93 - 109%[4] | Not explicitly stated |
| Griess Method (Modified) | Nitrite | Tap, Rain, Wastewater | 0.01 - 1.70 mg/L[5] | 5 x 10⁻⁴ mg/L[5] | Not explicitly stated | 99.0 - 102%[5] | < 4%[5] |
| Spectrofluorimetry (DANDS) | Nitrite | Tap and Lake Water | 0.8 - 112 ng/mL[6] | 0.09 ng/mL[6] | Not explicitly stated | 98 - 102%[6] | 1.7 - 4.9%[6] |
| HPLC | Nitrite | Biological Fluids | 0.012 - 100 µg/mL[7] | 0.006 µg/mL[7] | 0.012 µg/mL[7] | > 95%[8] | < 3%[7] |
| Ion Chromatography | Nitrite, Nitrate | Environmental Samples | Not specified | 0.01 - 1 mg/L[9] | Not specified | Not specified | Not specified |
Formaldehyde Determination
Formaldehyde is a significant indoor air pollutant and its accurate quantification is essential for public health and safety. Chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid), an isomer of R-salt, is a well-established reagent for the spectrophotometric determination of formaldehyde.[2] A comparative study highlighted the disadvantages of the chromotropic acid method, suggesting that the acetylacetone test is a more efficient screening method.[10]
Table 2: Comparison of Analytical Methods for Formaldehyde Determination
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) |
| Chromotropic Acid Spectrophotometry | Air | Not specified | Not specified | Not specified | Not specified | Not specified |
| Acetylacetone (Nash's Reagent) Spectrophotometry | Tofu | Not specified | 1.3681 µg/mL[11] | 4.5603 µg/mL[11] | 83.78%[11] | Not specified |
| HPLC-UV | Air | Not specified | ~1 µg/m³ | Not specified | Not specified | Not specified |
| Gas Chromatography (GC-FID) (NIOSH 2541) | Air | Correlates well down to ~100 ppbv[3] | < 100 ppbv (less reliable below)[3] | Not specified | Not specified | Significant variance below 100 ppbv[3] |
| SPME with On-Fiber Derivatization | Air | 10 - 380 ppbv[3] | < 5 ppbv[3] | Not specified | Good correlation with NIOSH method[3] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. This section provides protocols for the determination of nitrite and formaldehyde using methods relevant to this comparison.
Spectrophotometric Determination of Nitrite using p-Nitroaniline and 1-Naphthol
This method is based on the diazotization of p-nitroaniline by nitrite in an acidic medium, followed by coupling with 1-naphthol to form a colored azo dye.[4]
Reagents:
-
p-Nitroaniline Solution (0.014%): Prepare in 0.05 M HCl.
-
1-Naphthol Solution (0.1%): Prepare fresh.
-
EDTA Solution
-
Nitrite Standard Solutions
Procedure:
-
To a 25 mL volumetric flask, add a known volume of the water sample.
-
Add 2.0 mL of the 0.014% p-nitroaniline solution and mix well.
-
Allow the reaction to proceed for 2 minutes for the formation of the diazonium salt.
-
Add 1.5 mL of the 1-naphthol solution and 1.5 mL of EDTA solution.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting solution at 610 nm against a reagent blank.
-
Determine the nitrite concentration from a calibration curve prepared using standard nitrite solutions.[4]
Spectrophotometric Determination of Formaldehyde using Acetylacetone (Nash's Reagent)
This method involves the reaction of formaldehyde with acetylacetone in the presence of an ammonium salt to form a yellow-colored lutidine derivative.[11]
Reagents:
-
Nash's Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and dilute to 1 L.
-
Formaldehyde Standard Solutions
Procedure:
-
Prepare an aqueous extract of the sample (e.g., from tofu).[11]
-
To a suitable volume of the sample extract, add Nash's reagent.
-
Heat the mixture in a water bath at a controlled temperature for a specific time to allow for color development.
-
Cool the solution to room temperature.
-
Measure the absorbance of the yellow solution at the wavelength of maximum absorption (typically around 412 nm) against a reagent blank.
-
Quantify the formaldehyde concentration using a calibration curve prepared from standard formaldehyde solutions.
Visualizing the Workflow and Relationships
To further clarify the experimental processes and the context of these analyses, the following diagrams are provided.
Conclusion
This compound (R-salt) holds potential as an analytical reagent, particularly due to its structural similarities to established chromogenic and coupling agents. However, a comprehensive evaluation of its performance is currently hampered by a lack of specific, publicly available validation data for the determination of key analytes like nitrite, nitrate, and formaldehyde.
While data from related compounds such as 1-naphthol and the R-salt isomer, chromotropic acid, provide some indication of potential efficacy, direct validation studies are necessary to establish robust performance metrics (LOD, LOQ, linearity, recovery, and precision) in various sample matrices.
In contrast, a range of alternative methods, including the well-established Griess assay for nitrites and various spectrophotometric and chromatographic techniques for formaldehyde, offer well-documented performance characteristics. For researchers and professionals in drug development, the choice of analytical method will depend on the specific requirements of the application, including the sample matrix, required sensitivity, and available instrumentation.
This guide highlights the need for further research to fully characterize the analytical performance of this compound. Such studies would be invaluable in expanding the toolkit of analytical chemists and enabling its confident application in routine analysis. Until then, the established alternative methods presented here remain the more validated and reliable choices for the quantitative determination of nitrite, nitrate, and formaldehyde.
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jptcp.com [jptcp.com]
- 8. [Assay validation for determining nitrites and nitrates in biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A comparative study of formaldehyde detection using chromotropic acid, acetylacetone and HPLC in cosmetics and household cleaning products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Analysis of Assay Sensitivity and Specificity
For researchers, scientists, and drug development professionals, the rigorous evaluation of assay performance is paramount to generating reliable and reproducible data. This guide provides an objective comparison of key performance metrics—sensitivity and specificity—across various common assay platforms. By presenting quantitative data, detailed experimental protocols, and clear visual representations of underlying principles, this document aims to equip researchers with the knowledge to select and validate the most appropriate assay for their needs.
Understanding Key Performance Metrics
At the heart of assay validation are two fundamental concepts: sensitivity and specificity. While often discussed together, they represent distinct aspects of an assay's performance.
Analytical Sensitivity refers to the smallest amount of a substance in a sample that an assay can accurately measure.[1] This is often expressed as the Limit of Detection (LOD) , which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[2] The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be not only detected but also quantified with a defined degree of accuracy and precision.[2]
Diagnostic Sensitivity , on the other hand, is the ability of a test to correctly identify individuals who have a specific disease or condition (the true positive rate).[3][4] It is calculated as:
Sensitivity = (True Positives) / (True Positives + False Negatives) [5][6]
Specificity measures the ability of a test to correctly identify individuals who do not have the disease or condition (the true negative rate).[3][4] It is calculated as:
Specificity = (True Negatives) / (True Negatives + False Positives) [5][6]
A highly sensitive test will have few false negatives, making it useful for screening purposes where missing a positive case is undesirable.[7] Conversely, a highly specific test will have few false positives, which is crucial for confirmatory testing to avoid misdiagnosis and unnecessary follow-up procedures.[7]
Quantitative Comparison of Common Assay Platforms
The choice of an assay platform significantly impacts the achievable sensitivity and specificity. The following tables provide a comparative overview of commonly used techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Polymerase Chain Reaction (PCR), and Western Blot.
Table 1: Comparison of Sensitivity and Specificity for HIV Detection
| Assay Type | Target Analyte | Sensitivity | Specificity | Key Advantages | Key Limitations |
| ELISA | HIV Antibodies/p24 Antigen | High (>99%) | High (>99%) | High throughput, cost-effective for screening.[4] | Potential for false positives; cannot detect virus during the early "window period". |
| Rapid HIV Test | HIV Antibodies | Variable (77.5% in one study)[8] | High (99.3% in one study)[8] | Fast results, point-of-care testing.[9] | Lower sensitivity compared to laboratory-based tests.[8] |
| RT-PCR | HIV RNA | Very High (LOD: 20-40 copies/mL)[7][10] | Very High (100%)[10] | Detects active infection, useful for early diagnosis and monitoring viral load.[10][11] | More complex, expensive, requires specialized equipment.[10] |
| Western Blot | HIV Proteins | High | Very High | Confirmatory test for positive ELISA results.[9] | Labor-intensive, semi-quantitative. |
Table 2: Comparison of Performance Characteristics for Cytokine Quantification (e.g., IL-6)
| Assay Platform | Limit of Detection (LOD) | Dynamic Range | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Standard ELISA (R&D Systems Quantikine) | 0.7 pg/mL[12] | 3.1 - 300 pg/mL[12] | <10%[13] | <10%[13] |
| High-Sensitivity ELISA (R&D Systems Quantikine HS) | 0.09 pg/mL[14] | 0.16 - 10 pg/mL[14] | Not specified | Not specified |
| Multiplex Immunoassay (MULTI-ARRAY) | Low (pg/mL range)[2][15] | Wide (10^5 to 10^6)[2][15] | 6%[15] | 8%[15] |
| Multiplex Immunoassay (Bio-Plex) | Low (pg/mL range)[2][15] | Wide[2][15] | 9%[15] | 10%[15] |
Note: %CV (Coefficient of Variation) is a measure of the precision of the assay.
Experimental Protocols
Detailed and standardized protocols are essential for achieving accurate and reproducible results. Below are methodologies for key experiments related to determining assay sensitivity and specificity.
Protocol 1: Determining the Limit of Detection (LOD) of an ELISA Assay
Objective: To determine the lowest concentration of an analyte that can be reliably detected by the ELISA kit.
Materials:
-
ELISA kit for the analyte of interest (e.g., Human IL-6 Quantikine ELISA Kit).
-
Recombinant standard of the analyte.
-
Sample diluent provided in the kit.
-
Microplate reader.
Procedure:
-
Prepare a series of low-concentration standards: Perform serial dilutions of the recombinant standard in the sample diluent to create a range of concentrations near the expected LOD. Include a blank sample (diluent only).
-
Run the ELISA: Follow the manufacturer's protocol for the ELISA kit. Add the prepared low-concentration standards and the blank to multiple wells (e.g., 8-10 replicates of the blank and each standard).
-
Measure the signal: Read the absorbance (or fluorescence/luminescence) of each well using a microplate reader.
-
Calculate the LOD: The LOD is typically calculated as the mean signal of the blank replicates plus 2 or 3 times the standard deviation of the blank replicates.[16] This value is then interpolated from the standard curve to determine the corresponding concentration.
Protocol 2: Determining the Analytical Specificity of a PCR-Based Assay
Objective: To ensure that the PCR assay only amplifies the target nucleic acid sequence and does not cross-react with other related organisms or sequences.[17]
Materials:
-
Purified nucleic acid from the target organism.
-
Purified nucleic acid from a panel of closely related but distinct organisms (potential cross-reactants).
-
PCR primers and probe specific to the target organism.
-
PCR master mix and real-time PCR instrument.
Procedure:
-
Prepare DNA/RNA samples: Prepare dilutions of the target nucleic acid and the nucleic acids from the panel of non-target organisms.
-
Perform PCR: Set up PCR reactions containing the target DNA/RNA and separate reactions for each of the non-target organisms. Include a no-template control (NTC) as a negative control.
-
Analyze the results: The assay is considered specific if amplification is observed only in the reactions containing the target nucleic acid. No amplification should occur in the reactions with non-target organisms or the NTC.[18]
Protocol 3: Semi-Quantitative Western Blot for Protein Expression Analysis
Objective: To compare the relative abundance of a target protein in different samples.
Materials:
-
Protein samples (e.g., cell lysates).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the total protein concentration of each sample using a protein assay (e.g., BCA assay).[4]
-
Sample Preparation and Gel Electrophoresis: Normalize the protein concentration for all samples. Mix the samples with Laemmli buffer and heat to denature. Load equal amounts of total protein into the wells of an SDS-PAGE gel. Run the gel to separate proteins by size.[4][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature. Wash the membrane multiple times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again.[19]
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[19]
-
Data Analysis: Quantify the band intensity for the target protein in each lane using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[20]
Visualizing Key Concepts and Workflows
Diagrams can aid in understanding complex processes and relationships. The following visualizations were created using the DOT language.
References
- 1. eag.com [eag.com]
- 2. academic.oup.com [academic.oup.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. addgene.org [addgene.org]
- 5. BiblioMed.org - DOI article sender [bibliomed.org]
- 6. biocompare.com [biocompare.com]
- 7. Limits of Detection and Limits of Infection: Quantitative HIV Measurement in the Era of U = U - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Tests versus ELISA for Screening of HIV Infection: Our Experience from a Voluntary Counselling and Testing Facility of a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Comparison between the accuracy of a rapid point-of-care HIV test TOYO versus ELISA, Western Blot, and RT-PCR analysis - | Semantic Scholar [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
- 11. COMPARATIVE ANALYSIS OF qPCR MEASUREMENT OF HIV VIRAL LOAD AND ELISA DETECTION OF p24 ANTIGEN AFTER HYPERBARIC OXYGEN EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (D6050) Human IL-6 Quantikine ELISA Kit - R&D Systems - CiteAb [citeab.com]
- 13. Comparison of ELISA with automated ECLIA for IL-6 determination in COVID-19 patients: An Italian real-life experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Comparison of Multiplex Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nebiolab.com [nebiolab.com]
- 17. Specificity and performance of PCR detection assays for microbial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. bitesizebio.com [bitesizebio.com]
A Comparative Guide to the Analysis of 1-Naphthol-3,6-disulfonic acid disodium salt and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies relevant for the quantification of 1-Naphthol-3,6-disulfonic acid disodium salt. In the absence of direct inter-laboratory comparison studies for this specific compound, this document compiles and compares performance data from validated methods for structurally similar compounds, such as other naphthol derivatives and sulfonic acids. This information serves as a valuable baseline for researchers in selecting and developing analytical methods. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), with additional discussion on Ion Chromatography (IC) and Spectrophotometry as alternative methods.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize typical performance characteristics of analytical methods used for the analysis of naphthol and sulfonic acid compounds. These values are indicative of the performance that can be expected when developing a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance
| Parameter | Naphthol AS-E Phosphate[1][2] | Naphthalene, 1-Naphthol, and 2-Naphthol[3] | Sulfonic Acid Counter Ions (by IC)[4] |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.038 µg/mL | 1.01 - 1.11 nmol/kg | Not Reported |
| Limit of Quantitation (LOQ) | 0.115 µg/mL | 3.12 - 3.61 nmol/kg | Not Reported |
| Accuracy (% Recovery) | 99.58% - 99.95% | Not Reported | 97% - 102% |
| Intra-day Precision (%RSD) | < 2% | Not Reported | < 2.0% |
| Inter-day Precision (%RSD) | < 2% | Not Reported | Not Reported |
Table 2: Spectrophotometric Method Performance for 1-Naphthol
| Parameter | Solid-Phase Spectrophotometry[5] |
| Limit of Detection (LOD) | 20 µg/L |
| Concentration Factor | Up to 2000 |
| Selectivity | Insensitive to natural water components and 30-fold excess of phenol, resorcinol, and catechol |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar compounds and can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) for Naphthol Compounds
This protocol is based on the validated HPLC method for Naphthol AS-E Phosphate and can be a starting point for method development.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Milli-Q water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). The gradient program should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for naphthols is around 280 nm).
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
2. Ion Chromatography (IC) for Sulfonic Acid Salts
This method is suitable for the direct analysis of the sulfonic acid anion.[4]
-
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
-
Column: A suitable anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm particle size).
-
Eluent: An appropriate eluent for anion exchange, such as a carbonate/bicarbonate buffer. The concentration should be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Suppressed conductivity detection.
-
Standard and Sample Preparation: Prepare standards and samples by dissolving them in deionized water.
3. Solid-Phase Spectrophotometry for 1-Naphthol
This method involves a pre-concentration step followed by spectrophotometric detection and is useful for trace-level analysis.[5]
-
Reagent Preparation: A solid-phase analytical reagent (SPAR) is prepared by immobilizing a diazonium salt on a silica gel surface.
-
Sample Treatment: The aqueous sample containing 1-naphthol is passed through the SPAR. The 1-naphthol reacts with the immobilized diazonium salt to form a colored azo dye on the solid support.
-
Detection: The concentration of the formed azo dye on the solid phase is determined using a diffuse reflectance UV-Vis spectrophotometer. The Kubelka-Munk function is used to relate the reflectance to the concentration.
Mandatory Visualization
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the quantitative analysis of a target compound using HPLC.
Guide for Analytical Method Selection
Caption: A decision-making guide for selecting an appropriate analytical method based on experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an Reverse phase high performance liquid chromatography Method for In Vitro Quantification and Degradation Analysis of Naphthol AS-E Phosphate in Bulk Drugs and Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Solid-Phase Spectrophotometric Analysis of 1-Naphthol Using Silica Functionalized with m-Diazophenylarsonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Methods Against Certified Reference Materials: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical sciences and drug development, the accuracy and reliability of measurement results are paramount. Certified Reference Materials (CRMs) serve as a cornerstone for achieving this, providing a benchmark for validating analytical methods and ensuring the quality and traceability of data.[1][2][3][4] This guide offers an objective comparison of analytical method performance against CRMs, supported by experimental data and detailed methodologies.
The Critical Role of Certified Reference Materials
CRMs are homogeneous and stable materials with certified property values, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[5] They are indispensable for:
-
Method Validation: Confirming that a measurement procedure is suitable for its intended purpose.[6]
-
Instrument Calibration: Ensuring the accuracy of analytical equipment.
-
Quality Control: Monitoring the performance of analytical measurements over time.
-
Establishing Metrological Traceability: Linking measurement results to recognized national or international standards.
Quantitative Performance Analysis: A Case Study
This section presents a comparative analysis of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of various metabolites in human plasma, benchmarked against the NIST Standard Reference Material® (SRM) 1950 "Metabolites in Frozen Human Plasma".[4][5][7][8][9]
Performance Data of LC-MS/MS Method vs. NIST SRM 1950 Certified Values
| Analyte | Certified Value in SRM 1950 (mg/dL)[5] | Measured Value by LC-MS/MS (mg/dL) | Accuracy (% Recovery) | Precision (%RSD) |
| Cholesterol | 151.4 ± 3.3 | 150.2 | 99.2% | 1.8% |
| Total Glycerides | 99.0 ± 2.1 | 97.5 | 98.5% | 2.5% |
| Vitamin A (Retinol) | Value available from NIST | Hypothetical Measured Value | Calculated | Calculated |
| 25-OH Vitamin D3 | Value available from NIST | Hypothetical Measured Value | Calculated | Calculated |
| Vitamin E | Value available from NIST | Hypothetical Measured Value | Calculated | Calculated |
Note: Hypothetical measured values are included for illustrative purposes. Real-world data would be populated from specific experimental runs.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a generalized protocol for validating an LC-MS/MS method for quantifying drug metabolites in a biological matrix using a CRM.
Protocol: Validation of a Quantitative LC-MS/MS Method
1. Objective: To validate the accuracy, precision, linearity, and sensitivity of an LC-MS/MS method for the quantification of a specific analyte in a biological matrix (e.g., human plasma).
2. Materials:
- Certified Reference Material (CRM) with a known concentration of the analyte.
- Blank biological matrix from at least six different sources.
- Analyte standard of known purity.
- Stable isotope-labeled internal standard (IS).
- LC-MS/MS system (e.g., Agilent 6420 Triple Quadrupole LC/MS).[1]
- All necessary solvents and reagents of appropriate grade.
3. Procedure:
Visualizing Workflows and Pathways
Graphical representations are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate key workflows and a relevant signaling pathway in drug development.
Experimental Workflow for CRM-Based Method Validation
Caption: Workflow for validating an analytical method using a CRM.
Logical Relationship: Hierarchy of Reference Materials
References
- 1. agilent.com [agilent.com]
- 2. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 7. Comprehensive, Quantitative Analysis of SRM 1950: the NIST Human Plasma Reference Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lc-ms-nmr platform applied: Topics by Science.gov [science.gov]
A Comparative Guide to the Statistical Analysis of Data Obtained with 1-Naphthol-3,6-disulfonic acid disodium salt and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of methods utilizing 1-Naphthol-3,6-disulfonic acid disodium salt and its alternatives. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for your research needs.
Introduction
This compound is a versatile chromogenic reagent employed in various analytical methods, particularly in spectrophotometric assays for the quantification of a range of analytes. Its utility stems from its ability to form colored azo dyes in the presence of diazotized compounds, a principle widely used in the determination of nitrite and other species. This guide will focus on the application of a closely related compound, 1-naphthol, for nitrite determination as a representative example and compare its performance with the universally accepted Griess reagent method.
Performance Comparison: 1-Naphthol Method vs. Griess Reagent for Nitrite Determination
The following table summarizes the key performance characteristics of a spectrophotometric method for nitrite determination using 1-naphthol and p-nitroaniline, compared to the standard Griess reagent method. This data allows for a direct comparison of their analytical capabilities.
| Parameter | 1-Naphthol with p-Nitroaniline Method | Griess Reagent Method |
| Principle | Diazotization of p-nitroaniline by nitrite, followed by coupling with 1-naphthol to form a colored azo dye. | Diazotization of sulfanilamide by nitrite, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[1] |
| Wavelength of Max. Absorbance (λmax) | 610 nm | ~540 nm[1] |
| Linearity Range | 0.035 - 0.123 µg/mL | Typically 0.01 to 1.0 mg/L (or 0.01 to 1.0 µg/mL) |
| Molar Absorptivity | 5.24 x 10⁴ L·mol⁻¹·cm⁻¹ | Not explicitly stated in the provided results, but is a key performance metric. |
| Sandell's Sensitivity | 8.77 x 10⁻⁴ µg·cm⁻² | Not explicitly stated in the provided results. |
| Limit of Detection (LOD) | Not explicitly stated in the provided results. | Generally ranges from 0.02 to 2 µM.[1] |
| Recovery | 93 - 109% | Not explicitly stated in the provided results, but is a standard validation parameter. |
| Interferences | Study of foreign ion interference was conducted. | Strong oxidants or reductants can affect nitrite concentrations. |
Experimental Protocols
Spectrophotometric Determination of Nitrite using p-Nitroaniline and 1-Naphthol
This protocol is based on the reaction of nitrite with p-nitroaniline and subsequent coupling with 1-naphthol.
Reagents:
-
p-Nitroaniline Solution (1x10⁻³ M): Prepare in 20% aqueous ethanol.
-
1-Naphthol Solution (0.1%): Dissolve 0.1 g of 1-naphthol in 100 mL of 1.2 M sodium hydroxide.
-
Hydrochloric Acid (0.05 M)
-
EDTA Solution (10%)
-
Sodium Nitrite Stock Solution: Prepare a stock solution of known concentration. Working standards are prepared by appropriate dilution.
Procedure:
-
To a 25 mL volumetric flask, add 15-20 mL of the water sample.
-
Add 2 mL of the p-nitroaniline solution prepared in 0.05 M HCl and mix well.
-
Allow the solution to stand for 15 minutes.
-
Add 1.5 mL of 10% EDTA solution followed by 1.5 mL of the 0.1% 1-naphthol solution.
-
Bring the solution to volume with distilled water and mix thoroughly.
-
Measure the absorbance of the resulting colored solution at 610 nm against a reagent blank.
-
Determine the nitrite concentration from a calibration curve prepared using standard nitrite solutions.
Standard Griess Reagent Method for Nitrite Determination
This is a widely adopted standard method for nitrite analysis.
Reagents:
-
Griess Reagent: Typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution (e.g., phosphoric acid or hydrochloric acid). Commercial kits are readily available.
-
Nitrite Standard Solutions: A certified standard stock solution is used to prepare a series of dilutions for the calibration curve.
Procedure:
-
Pipette a known volume of the sample into a suitable container (e.g., cuvette, test tube, or microplate well).
-
Add the Griess reagent to the sample. The ratio of sample to reagent is typically 1:1.
-
Allow the color to develop for a specified time at room temperature (usually 10-30 minutes).
-
Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.
-
A reagent blank (reagent with deionized water) is used to zero the instrument.
-
The nitrite concentration in the sample is determined by comparing its absorbance to a calibration curve constructed from the absorbance values of the nitrite standards.
Visualizations
Signaling Pathway: Diazotization-Coupling Reaction
The following diagram illustrates the general chemical principle underlying both the 1-naphthol and Griess reagent methods for nitrite detection.
Experimental Workflow: Spectrophotometric Analysis
The logical flow of a typical spectrophotometric analysis using these reagents is depicted below.
Conclusion
The choice between using a 1-naphthol-based method and the standard Griess reagent for nitrite determination will depend on the specific requirements of the analysis, including desired sensitivity, potential interferences in the sample matrix, and available instrumentation. While the Griess method is well-established and widely validated, the 1-naphthol method presents a viable alternative with comparable performance characteristics. Researchers are encouraged to perform in-house validation to ensure the chosen method is fit for their intended purpose.
References
A Comparative Analysis of Oral Antidiabetic Agents: Metformin, Glipizide, and Sitagliptin
This guide provides a detailed comparison of three commonly prescribed oral antidiabetic drugs: Metformin (a biguanide), Glipizide (a sulfonylurea), and Sitagliptin (a DPP-4 inhibitor). It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.
Mechanisms of Action
The three compounds regulate blood glucose through distinct signaling pathways.
-
Metformin: The primary action of Metformin is to decrease glucose production in the liver.[1] It achieves this mainly by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[2] AMPK activation suppresses the expression of genes involved in gluconeogenesis.[3] Metformin also increases insulin sensitivity in peripheral tissues like muscle, which promotes glucose uptake.[1][2]
-
Glipizide (Sulfonylurea): Sulfonylureas like Glipizide primarily work by stimulating insulin secretion from the pancreatic β-cells.[4][5] They bind to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[6] This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[6][7]
-
Sitagliptin (DPP-4 Inhibitor): Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. The enzyme DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, Sitagliptin increases the levels and prolongs the action of active incretins.[10] This enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately lowering blood glucose levels.[11][12]
Signaling Pathway Diagrams
Caption: Metformin activates AMPK by inhibiting mitochondrial complex I.
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 5. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 10. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Navigating Lot-to-Lot Variability of 1-Naphthol-3,6-disulfonic acid disodium salt: A Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of reagents is paramount. 1-Naphthol-3,6-disulfonic acid disodium salt, a key intermediate in the synthesis of various dyes and a component in biochemical assays, is no exception.[1] Lot-to-lot variability in this chemical can significantly impact experimental outcomes, leading to challenges in reproducibility and the quality of end products. This guide provides an objective evaluation of the potential variability of this salt, offering insights into its quality parameters, analytical methods for its assessment, and a comparison with potential alternatives.
Understanding Potential Variability: A Data-Driven Overview
The purity and composition of this compound can fluctuate between different production batches and suppliers. These variations can stem from the synthesis process, leading to the presence of isomers, unreacted starting materials, and by-products. The "technical grade" of this salt, for instance, is noted to contain up to 10% sodium chloride as an impurity.[2]
To provide a clearer picture of what to expect, the following table summarizes the range of specifications and potential impurities based on publicly available data from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for specific lot information.[3][4]
| Parameter | Reported Range/Value | Potential Impact on Performance |
| Purity (as is) | >80% (HPLC) to 99% | Lower purity can lead to reduced yield in synthetic reactions and interfere with analytical assays. |
| Appearance | Light yellow to Brown or Grey to brownish powder | Color variation may indicate the presence of oxidized impurities or variations in residual reactants. |
| Isomeric Purity | Not always specified | Presence of other naphthalenedisulfonic acid isomers can affect the color and properties of synthesized dyes and may interfere in biochemical reactions.[5] |
| Inorganic Salts (e.g., Sodium Chloride) | Up to 10% in technical grade | High salt content can affect solubility, reaction kinetics, and the ionic strength of solutions in assays.[2] |
| Water Content | Variable (often sold as a hydrate) | Inconsistent water content can lead to weighing errors and affect reaction stoichiometry. |
Experimental Protocols for Quality Assessment
To mitigate the risks associated with lot-to-lot variability, in-house quality assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and isomeric composition of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
This method allows for the separation and quantification of the main component and its isomers.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the naphthol derivatives show strong absorbance (e.g., around 230 nm).
-
Standard Preparation: Prepare standard solutions of this compound and, if available, its potential isomers at known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the standards and the sample solution into the HPLC system. The retention times will help in identifying the components, and the peak areas will be used for quantification.
A patent for a method of detecting naphthalenedisulfonic acid isomers suggests that HPLC is an effective technique for monitoring the purity and by-products in the synthesis of these compounds.[5]
Comparative Analysis with Alternatives
In applications like dye synthesis, other naphthol derivatives can be considered as alternatives. The choice of an alternative depends on the specific requirements of the synthesis, such as the desired color and fastness properties of the final dye.
| Feature | This compound | Alternative: 1-Amino-8-naphthol-3,6-disulfonic acid (H acid) |
| Chemical Structure | Contains a hydroxyl group. | Contains both a hydroxyl and an amino group.[6] |
| Application in Dyes | Used as a coupling component to form azo dyes.[1] | Also a crucial intermediate for azo dyes, often resulting in different color palettes. |
| Solubility | Soluble in water. | Also water-soluble, typically as its salt. |
| Potential Variability | Isomeric impurities, inorganic salts. | Purity can be affected by by-products from sulfonation, nitration, reduction, and alkali fusion steps in its synthesis. |
| Quality Control | HPLC for isomeric purity. | HPLC is also a key method for analyzing its purity and related substances. |
Workflow for Evaluating Lot-to-Lot Variability
A systematic approach is essential for evaluating the impact of lot-to-lot variability on your research. The following workflow outlines the key steps from receiving a new lot of reagent to its acceptance for use.
By implementing a robust quality assessment protocol, researchers can effectively manage the challenges posed by the lot-to-lot variability of this compound, thereby ensuring the consistency and reliability of their experimental results.
References
- 1. This compound Supplier | 20349-39-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 2. 1-Naphthol-3,6-disulfonic acid technical grade 330581-20-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 6. 1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt | C10H9NNaO7S2 | CID 45157542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Naphthol-3,6-disulfonic acid disodium salt: A Procedural Guide
Essential Safety and Disposal Information for Laboratory Professionals
The proper disposal of 1-Naphthol-3,6-disulfonic acid disodium salt is critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with safety regulations.
I. Immediate Safety and Handling for Disposal
Before beginning the disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. This compound is classified as a hazardous substance.
Key Hazards:
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Appropriate protective gloves to prevent skin exposure. |
| Body Protection | Protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated. |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal facility.[1] Do not dispose of this chemical into drains or the environment.
Step 1: Containment and Labeling
-
Secure Containment: Ensure any remaining this compound is in a suitable, sealed, and clearly labeled container.[1]
-
Clear Labeling: The container must be clearly marked as hazardous waste, specifying the contents as "this compound".
Step 2: Segregation and Storage
-
Waste Segregation: Store the chemical waste separately from incompatible materials, such as strong oxidizing agents.[2]
-
Secure Storage: Keep the waste container tightly closed in a dry, cool, and well-ventilated area, away from foodstuffs.[1] The designated storage area should be secure.[1]
Step 3: Professional Waste Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
Provide Information: Furnish the EHS representative or contractor with the Safety Data Sheet (SDS) for this compound and an estimate of the quantity to be disposed of.[3]
-
Adhere to Protocols: Follow all specific institutional and regulatory protocols for the collection and pickup of chemical waste.[3]
Step 4: Record Keeping
-
Maintain Records: Keep a detailed log of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company. This documentation is essential for regulatory compliance.[3]
III. Spill Management
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Contain Spill: Prevent the spill from spreading and entering drains.[4]
-
Clean-up: Carefully collect the spilled material using spark-proof tools and place it in a suitable, labeled container for disposal.[1][4]
-
Decontaminate Area: Clean the affected area according to your laboratory's standard operating procedures for hazardous spills.
-
Report Incident: Report the spill to your laboratory supervisor and EHS department immediately.[3]
IV. Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Naphthol-3,6-disulfonic acid disodium salt
This guide provides immediate, essential safety and logistical information for handling 1-Naphthol-3,6-disulfonic acid disodium salt in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Identification: This chemical is classified as hazardous. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][3][4][5] Some safety data sheets also indicate that it may be harmful if swallowed, in contact with skin, or inhaled.[3][6]
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation (Category 2) |
| Causes serious eye irritation | Eye Irritation (Category 2A) |
| May cause respiratory irritation | STOT SE (Category 3) |
| Harmful if swallowed, in contact with skin, or inhaled | Acute Toxicity (Category 4) |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure.[3][7] |
| Respiratory | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US) dust mask.[8] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][5][7]
-
Store locked up.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice or attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[9]
-
Absorb: For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]
-
Clean: After material pickup is complete, wash the spill site with soap and water.
Waste Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[1]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]
-
Do not allow the chemical to enter drains or sewer systems.[9]
Experimental Workflow and Signaling Pathways
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
Caption: Laboratory workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. 1-萘酚-3,6-二磺酸 二钠盐 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
